molecular formula C8H7Cl B146407 2-Chlorostyrene CAS No. 2039-87-4

2-Chlorostyrene

Cat. No.: B146407
CAS No.: 2039-87-4
M. Wt: 138.59 g/mol
InChI Key: ISRGONDNXBCDBM-UHFFFAOYSA-N
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Description

O-chlorostyrene is a clear yellow liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-ethenylbenzene
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InChI

InChI=1S/C8H7Cl/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2
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InChI Key

ISRGONDNXBCDBM-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=C1Cl
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Molecular Formula

C8H7Cl
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Related CAS

26125-41-7
Record name Poly(2-chlorostyrene)
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DSSTOX Substance ID

DTXSID3024811
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Molecular Weight

138.59 g/mol
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Physical Description

O-chlorostyrene is a clear yellow liquid. (NTP, 1992), Colorless liquid; [NIOSH], YELLOW LIQUID., Colorless liquid.
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Boiling Point

371.7 °F at 760 mmHg (NTP, 1992), 188.7 °C @ 760 mm Hg, 188.7 °C, 372 °F
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Flash Point

138 °F (NTP, 1992), 58 °C, 58 °C c.c., 138 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALC, ETHER, ACETONE, ACETIC ACID, PETROLEUM ETHER, SOL IN CARBON TETRACHLORIDE, Solubility in water: very poor, Insoluble
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Density

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 @ 20 °C, Relative density (water = 1): 1.1, 1.10
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Vapor Density

Relative vapor density (air = 1): 4.8
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Vapor Pressure

0.96 mmHg at 77 °F (NIOSH, 2023), 0.96 [mmHg], 9.6X10-1 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.13, 0.96 mmHg at 77 °F, (77 °F): 0.96 mmHg
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Color/Form

Liquid, Colorless liquid.

CAS No.

2039-87-4
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Melting Point

-81.7 °F (NTP, 1992), -63.1 °C, -63.2 °C, -81.7 °F, -82 °F
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorostyrene: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorostyrene, an organochlorine compound, is a substituted derivative of styrene. It serves as a valuable monomer in the production of specialty polymers and as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and safety considerations.

Chemical Structure and Properties

This compound is characterized by a vinyl group attached to a benzene ring, with a chlorine atom substituted at the ortho position. This substitution pattern influences its electronic properties and reactivity.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₇Cl[1][2][3]
Molecular Weight 138.59 g/mol [1][2][3]
CAS Number 2039-87-4[1][2][3]
Appearance Colorless to light yellow liquid[2]
Melting Point -63.1 °C[2]
Boiling Point 189 °C at 760 mmHg[3]
Density 1.088 g/cm³[3]
Solubility in Water Insoluble[3]
Vapor Pressure 0.96 mmHg at 25°C[3]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataValues
¹H NMR (CDCl₃, 400 MHz) δ 7.57 (d, J = 7.6 Hz, 1H), 7.36 (d, J = 7.7 Hz, 1H), 7.25 – 7.08 (m, 3H), 5.75 (d, J = 17.5 Hz, 1H), 5.39 (d, J = 12.3 Hz, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 135.79, 133.28, 133.19, 129.73, 128.91, 126.92, 126.65, 116.64
Mass Spectrum (m/z) 138 (M+), 103, 77

Synthesis of this compound

Several laboratory-scale methods can be employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol: Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For this compound, this involves the reaction of 2-chlorobenzaldehyde with a phosphorus ylide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 2-Chlorobenzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with methyltriphenylphosphonium bromide in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • n-Butyllithium solution is added dropwise via the dropping funnel, resulting in the formation of a deep red or orange solution of the ylide.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • A solution of 2-chlorobenzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Wittig_Synthesis reagents Methyltriphenylphosphonium bromide + n-BuLi in THF ylide Phosphorus Ylide reagents->ylide Deprotonation intermediate Betaine Intermediate ylide->intermediate Nucleophilic attack aldehyde 2-Chlorobenzaldehyde aldehyde->intermediate product This compound intermediate->product Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

Wittig reaction pathway for this compound synthesis.

Reactivity and Applications in Organic Synthesis

The vinyl group and the chlorinated aromatic ring of this compound provide two reactive sites for further functionalization, making it a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

The Heck reaction couples the vinyl group of this compound with an aryl or vinyl halide.

Heck_Reaction This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Coupled_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product

General scheme of a Heck reaction involving this compound.

In a Suzuki coupling, the chloro-substituted carbon of the aromatic ring can be coupled with an organoboron compound, typically a boronic acid or ester.

Suzuki_Coupling This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Boronic_Acid Organoboron Reagent (R-B(OH)2) Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product Polymerization Initiator Initiator Radical Initiator Radical Initiator->Radical Decomposition Growing_Chain Growing Polymer Chain Radical->Growing_Chain Initiation Monomer This compound Monomer Monomer->Growing_Chain Propagation Growing_Chain->Growing_Chain Propagation Polymer Poly(this compound) Growing_Chain->Polymer Termination

References

An In-depth Technical Guide to the Synthesis of 2-Chlorostyrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-chlorostyrene, a valuable monomer in the synthesis of specialized polymers and an intermediate in various organic transformations. The document details several key methodologies, including industrial-scale processes and versatile laboratory-scale reactions. For each method, experimental protocols are provided where available, and quantitative data is summarized for comparative analysis.

Dehydrogenation of 2-Chloroethylbenzene (Industrial Method)

The commercial production of this compound is primarily achieved through the catalytic dehydrogenation of 2-chloroethylbenzene.[1] This process involves passing the vaporized starting material over a heated catalyst bed, which promotes the elimination of hydrogen to form the desired vinyl group.

Experimental Protocol

While specific industrial protocols are proprietary, the general procedure involves the following steps:

  • Catalyst Bed Preparation: A reactor is packed with a suitable dehydrogenation catalyst, typically based on iron(III) oxide promoted with other metal oxides such as potassium oxide and chromium oxide.

  • Vaporization: Liquid 2-chloroethylbenzene is vaporized, often diluted with superheated steam. The steam acts as a heat carrier and helps to shift the reaction equilibrium towards the products by reducing the partial pressure of the reactants. It also serves to remove carbon deposits from the catalyst surface, extending its lifetime.

  • Dehydrogenation Reaction: The vapor mixture is passed through the heated catalyst bed. The reaction is endothermic and is typically carried out at high temperatures, generally in the range of 600-650 °C.

  • Quenching and Separation: The product gas stream, containing this compound, unreacted 2-chloroethylbenzene, hydrogen, and other byproducts (e.g., toluene, benzene), is rapidly cooled (quenched) to prevent polymerization of the styrene monomer. The mixture is then separated through a series of condensation and fractional distillation steps to isolate the high-purity this compound.

Quantitative Data
ParameterValueReference
Feedstock2-Chloroethylbenzene[1]
CatalystIron Oxide-basedGeneral Knowledge
Temperature600-650 °CGeneral Knowledge
ProductThis compound[1]

Process Workflow

G Dehydrogenation of 2-Chloroethylbenzene cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Start 2-Chloroethylbenzene Vaporizer Vaporizer Start->Vaporizer Steam Superheated Steam Steam->Vaporizer Reactor Heated Catalyst Bed (Fe2O3, K2O, Cr2O3) 600-650 °C Vaporizer->Reactor Quench Quench Tower Reactor->Quench Condenser Condenser Quench->Condenser Distillation Fractional Distillation Condenser->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the industrial synthesis of this compound.

Dehydration of 1-(2-Chlorophenyl)ethanol

A common and versatile laboratory-scale synthesis involves the dehydration of the corresponding secondary alcohol, 1-(2-chlorophenyl)ethanol. The alcohol precursor is readily synthesized via the Grignard reaction of 2-chlorobenzaldehyde with methylmagnesium bromide or iodide. The subsequent dehydration is typically acid-catalyzed.

Experimental Protocol

This protocol is adapted from the synthesis of m-chlorostyrene.[2]

Part A: Synthesis of 1-(2-Chlorophenyl)ethanol via Grignard Reaction

  • Apparatus Setup: All glassware must be rigorously dried to prevent quenching of the Grignard reagent. A three-necked flask is equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux.

  • Addition of Aldehyde: A solution of 2-chlorobenzaldehyde in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Work-up: After the addition is complete, the reaction is stirred at room temperature until completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

Part B: Dehydration to this compound

  • Apparatus Setup: A distillation apparatus is assembled, including a flask, a short fractionating column, a condenser, and a receiving flask.[2]

  • Reaction: The crude 1-(2-chlorophenyl)ethanol is placed in the distillation flask with a catalytic amount of a dehydrating agent, such as powdered fused potassium acid sulfate (KHSO₄), and a polymerization inhibitor (e.g., p-tert-butylcatechol).[2]

  • Distillation: The flask is heated in an oil bath (e.g., 220–230 °C for the meta-isomer) under reduced pressure. The this compound and water formed distill over and are collected in the receiving flask.[2]

  • Purification: The distillate is transferred to a separatory funnel, and the organic layer is separated, washed, and dried over anhydrous magnesium sulfate. The final product is obtained by fractional distillation under reduced pressure, after adding a fresh portion of polymerization inhibitor.[2]

Quantitative Data (Adapted from m-Chlorostyrene Synthesis)
ParameterValueReference
Starting Materialm-Chlorophenylmethylcarbinol[2]
Dehydrating AgentPowdered fused KHSO₄[2]
Polymerization Inhibitorp-tert-butylcatechol[2]
Reaction Temperature220–230 °C (Oil Bath)[2]
Pressure125 mm[2]
Yield80–82.5%[2]

Synthesis Pathway

G Synthesis via Dehydration of Alcohol cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration Aldehyde 2-Chlorobenzaldehyde Reaction1 Addition in Anhydrous Ether Aldehyde->Reaction1 Grignard CH3MgBr Grignard->Reaction1 Alcohol 1-(2-Chlorophenyl)ethanol Reaction1->Alcohol Dehydration Acid Catalyst (KHSO4) Heat, Vacuum Alcohol->Dehydration Product This compound Dehydration->Product

Caption: Two-step synthesis of this compound from 2-chlorobenzaldehyde.

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. For the synthesis of this compound, 2-chlorobenzaldehyde is reacted with a phosphonium ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide is prepared in situ from the corresponding phosphonium salt.

Experimental Protocol

This protocol is based on a procedure for the synthesis of 4-chlorostyrene.[3]

  • Ylide Formation: In a round-bottom flask, methyltriphenylphosphonium bromide is suspended in a suitable solvent such as dichloromethane. A base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the suspension.[3] The mixture is heated to reflux for approximately 30 minutes to form the ylide.

  • Aldehyde Addition: A solution of 2-chlorobenzaldehyde in the same solvent is added to the ylide-containing reaction mixture.

  • Reaction: The mixture is heated to reflux for several hours (e.g., 5 hours) until the reaction is complete, as monitored by TLC or GC.

  • Work-up and Purification: After cooling, water is added to the reaction mixture for extraction. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.[3] The solvent is removed by rotary evaporation. The crude product, a mixture of this compound and triphenylphosphine oxide, is purified by silica gel column chromatography using a non-polar eluent like n-hexane to isolate the final product.[3]

Quantitative Data (for p-Chlorostyrene)
ParameterValueReference
Starting Aldehydep-Chlorobenzaldehyde[3]
Phosphonium SaltMethyltriphenylphosphonium bromide[3]
BaseDBU[3]
SolventDichloromethane[3]
Reaction Time5.5 hours (total)[3]
Yield82%[3]

Reaction Pathway

G Wittig Reaction Pathway cluster_0 Ylide Formation cluster_1 Olefination Salt Methyltriphenylphosphonium Bromide Ylide Phosphonium Ylide (Ph3P=CH2) Salt->Ylide Base Base (DBU) Base->Ylide Deprotonation Reaction Reaction in CH2Cl2 Reflux Ylide->Reaction Aldehyde 2-Chlorobenzaldehyde Aldehyde->Reaction Product This compound Reaction->Product Byproduct Triphenylphosphine Oxide Reaction->Byproduct

Caption: Synthesis of this compound via the Wittig reaction.

Mizoroki-Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[4] To synthesize this compound, 2-chlorobenzene (or a related halide) can be coupled with ethylene gas. This method can produce a mixture of ortho- and para-isomers when starting from monochlorobenzene.

Experimental Protocol

This protocol is derived from a patent describing the synthesis of chlorostyrenes.[5]

  • Catalyst Preparation: A microbomb reactor is charged with monochlorobenzene, acetic acid, a palladium catalyst (e.g., palladium(II) acetate), and a co-catalyst/base (e.g., sodium acetate).[5]

  • Reactant Introduction: The sealed reactor is pressurized with ethylene gas and oxygen gas.[5]

  • Reaction: The reactor is placed in a shaking oil bath and heated to a specified temperature (e.g., 150 °C) for several hours (e.g., 5 hours).[5]

  • Analysis: After the reaction, the liquid is analyzed by gas chromatography to determine the yield of the o- and p-chlorostyrene isomers. The yields are often calculated based on the amount of the palladium catalyst used.[5]

Quantitative Data
ParameterValueReference
Starting HalideMonochlorobenzene[5]
AlkeneEthylene[5]
CatalystPalladium(II) acetate (Pd(OAc)₂)[5]
BaseSodium Acetate (NaOAc)[5]
SolventAcetic Acid[5]
Temperature150 °C[5]
Reaction Time5 hours[5]
Yield (o-isomer)85% (based on Palladium)[5]
Yield (p-isomer)230% (based on Palladium)[5]

Catalytic Cycle

G Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X(L2) Pd0->PdII Oxidative Addition (with 2-Chlorobenzene) AlkeneComplex Alkene Complex PdII->AlkeneComplex Alkene Coordination (Ethylene) SigmaComplex σ-Alkylpalladium(II) Complex AlkeneComplex->SigmaComplex Migratory Insertion HydridoComplex Hydridopalladium(II) Complex SigmaComplex->HydridoComplex β-Hydride Elimination (Product Released) HydridoComplex->Pd0 Reductive Elimination (with Base)

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Purification and Handling

This compound is prone to polymerization, especially when heated or exposed to light. Therefore, it is typically supplied and stored with a polymerization inhibitor, such as hydroquinone or p-tert-butylcatechol.[6] For applications requiring high purity, such as in controlled polymerization reactions, these inhibitors must be removed.

Purification Protocol:

  • Washing: The monomer can be washed with an aqueous alkali solution (e.g., 1M NaOH) to remove phenolic inhibitors. This is followed by washing with deionized water until the washings are neutral.

  • Drying: The washed monomer is dried over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.

  • Distillation: The dried monomer is distilled under reduced pressure to prevent polymerization at high temperatures. It is crucial to keep the distillation temperature as low as possible.[7]

  • Storage: The purified, inhibitor-free monomer should be stored at low temperatures (2-8 °C) and used promptly.[8]

Summary and Comparison

Synthesis MethodCommon Starting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Scale
Dehydrogenation 2-ChloroethylbenzeneIron Oxide Catalyst, SteamEconomical for large scale, continuous processHigh energy input, complex equipment, byproduct formationIndustrial
Dehydration 2-Chlorobenzaldehyde, Methyl GrignardKHSO₄ or other acidsGood yields, readily available precursorsTwo-step process, requires Grignard conditionsLaboratory
Wittig Reaction 2-ChlorobenzaldehydePhosphonium Ylide, BaseHigh functional group tolerance, reliableStoichiometric amount of phosphine oxide byproductLaboratory
Heck Reaction Monochlorobenzene, EthylenePalladium Catalyst, BaseDirect C-C bond formationUse of expensive catalyst, may produce isomer mixturesLaboratory / Industrial

References

2-Chlorostyrene CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorostyrene: CAS Number and Safety Data

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

  • Chemical Name: this compound

  • Synonyms: o-Chlorostyrene, 1-Chloro-2-ethenylbenzene, 1-Chloro-2-vinylbenzene[][2][3][4]

  • CAS Number: 2039-87-4[][2][3][4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₇Cl[][3][5]
Molecular Weight 138.60 g/mol [][3]
Appearance Clear to light yellow liquid[][4][6]
Odor Pungent[4]
Melting Point -63.1 °C / -81.6 °F[4][6]
Boiling Point 189 °C / 372.2 °F[4]
58-60 °C at 7 mmHg[2]
Flash Point 58 °C / 136.4 °F (closed cup)[][4]
Density 1.08 g/mL at 25 °C[2]
Vapor Pressure 0.96 mmHg at 77 °F[][7]
3 mbar at 20 °C[4]
Vapor Density 4.7 - 4.8 (Air = 1.0)[4][7]
Solubility Insoluble in water[6]
Refractive Index n20/D 1.565[][2]

Safety and Hazard Information

This compound is a flammable liquid and is harmful if inhaled. It can cause skin and eye irritation.[][8]

Hazard Statements
CodeDescription
H226Flammable liquid and vapour.[]
H315Causes skin irritation.[]
H319Causes serious eye irritation.[]
H332Harmful if inhaled.[2]
H350May cause cancer.[2]
H412Harmful to aquatic life with long lasting effects.[2]
Toxicity Data
TestResultSpeciesSource
LD50 Oral3810 µL/kgRat[4]
LD50 Dermal20 g/kgRabbit[4]

Experimental Protocols

Detailed experimental protocols for determining the safety data presented are maintained by the organizations that generate safety data sheets, such as those referenced in the source materials. These protocols typically adhere to internationally recognized standards, such as those set by the OECD (Organisation for Economic Co-operation and Development) for chemical safety testing. For specific experimental methodologies, it is recommended to consult the full safety data sheets from the suppliers.

Safety Handling and Emergency Procedures

The following diagram outlines the logical workflow for safely handling this compound and the appropriate emergency response procedures.

G Workflow for Safe Handling and Emergency Response for this compound start Start: Handling this compound engineering_controls Use Engineering Controls (Fume Hood, Ventilation) start->engineering_controls ppe Wear Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources start->storage spill Spill or Exposure Event engineering_controls->spill ppe->spill storage->spill inhalation Inhalation spill->inhalation If Inhaled skin_contact Skin Contact spill->skin_contact If on Skin eye_contact Eye Contact spill->eye_contact If in Eyes ingestion Ingestion spill->ingestion If Swallowed move_to_fresh_air Move to Fresh Air Seek Medical Attention inhalation->move_to_fresh_air remove_clothing_wash_skin Remove Contaminated Clothing Wash Skin with Soap and Water skin_contact->remove_clothing_wash_skin flush_eyes Flush Eyes with Water for 15 mins Seek Medical Attention eye_contact->flush_eyes do_not_induce_vomiting Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->do_not_induce_vomiting waste_disposal Dispose of Waste According to Regulations move_to_fresh_air->waste_disposal remove_clothing_wash_skin->waste_disposal flush_eyes->waste_disposal do_not_induce_vomiting->waste_disposal

Caption: Safe handling and emergency procedures for this compound.

References

A Technical Guide to the Spectroscopic Data of 2-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 2-chlorostyrene. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.60 - 7.55mAromatic CH
7.35 - 7.15mAromatic CH
7.05dd17.6, 11.0=CH- (vinyl)
5.75d17.6=CH₂ (trans) (vinyl)
5.40d11.0=CH₂ (cis) (vinyl)

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
135.5C-Cl
134.8=CH- (vinyl)
129.8Aromatic CH
128.0Aromatic CH
127.2Aromatic CH
126.9Aromatic CH
126.5Quaternary C
116.5=CH₂ (vinyl)

Solvent: CDCl₃, Frequency: 101 MHz[1]

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
3080C-H stretch (vinyl)
3060C-H stretch (aromatic)
1625C=C stretch (vinyl)
1590, 1565, 1470C=C stretch (aromatic)
1440CH₂ scissoring
990, 910C-H bend (vinyl)
750C-H bend (ortho-disubstituted)
720C-Cl stretch

Technique: Liquid Film or solution in CCl₄ and CS₂[2][3]

Table 4: UV-Vis Spectroscopic Data of this compound

λmax (nm)Molar Absorptivity (ε)Solvent
246.58318 (log ε = 3.92)Chloroform

[4]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1][2] The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. All chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum was recorded from a liquid film of the neat compound. Alternatively, spectra were obtained from a 10% solution in carbon tetrachloride (CCl₄) for the 3800-1330 cm⁻¹ region and a 10% solution in carbon disulfide (CS₂) for the 1330-460 cm⁻¹ region.[2][3] The spectra were collected using a Dow KBr foreprism-grating instrument.[3] Another reported method involves a capillary cell with the neat sample for FTIR analysis.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was measured using a solution of this compound in chloroform.[4] The spectrum was recorded to determine the wavelength of maximum absorption (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Solvent Select Appropriate Solvent (e.g., CDCl₃, CHCl₃) Sample->Solvent Prepare Prepare Solution Solvent->Prepare NMR NMR Spectrometer (¹H, ¹³C) Prepare->NMR IR IR Spectrometer (FTIR) Prepare->IR UV UV-Vis Spectrometer Prepare->UV ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessUV Process UV-Vis Data UV->ProcessUV InterpretNMR Interpret NMR Spectra (Chemical Shifts, Coupling) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Groups) ProcessIR->InterpretIR InterpretUV Interpret UV-Vis Spectrum (Conjugation) ProcessUV->InterpretUV Structure Structure Elucidation & Confirmation InterpretNMR->Structure InterpretIR->Structure InterpretUV->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Reactivity of the vinyl group in 2-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 2-Chlorostyrene

Introduction

This compound, with the chemical formula C₈H₇Cl, is an ortho-substituted derivative of styrene.[1][2] Its structure consists of a vinyl group (-CH=CH₂) attached to a benzene ring bearing a chlorine atom at the C2 position. This substitution pattern significantly influences the electronic properties and reactivity of the vinyl group, making it a versatile monomer and synthetic intermediate in polymer chemistry and drug development. The chlorine atom, being an electronegative element, exerts a -I (negative inductive) effect, withdrawing electron density from the aromatic ring and, to a lesser extent, from the vinyl group. Concurrently, it exhibits a +M (positive mesomeric or resonance) effect due to its lone pairs of electrons, which can donate electron density to the π-system. The interplay of these electronic effects, combined with the steric hindrance from the ortho-substituent, governs the vinyl group's participation in a wide array of chemical transformations. This guide provides a detailed exploration of the reactivity of the vinyl group in this compound, focusing on polymerization, addition, and cross-coupling reactions.

Polymerization Reactions

The vinyl group is the cornerstone of this compound's ability to form polymers. The method of polymerization dictates the structure, molecular weight, and properties of the resulting poly(this compound).

Cationic Polymerization

Cationic polymerization is initiated by electrophilic agents, such as Lewis acids (e.g., SnCl₄, AlCl₃, BF₃) in the presence of a co-initiator like water.[3][4] The process involves the formation of a carbocation at the β-carbon of the vinyl group, which is stabilized by the adjacent phenyl ring. This carbocation then propagates by adding to other monomer units. The ortho-chloro group can influence the stability of the propagating carbocation and the overall reaction rate. While specific studies on this compound are less common, the principles are similar to the cationic polymerization of styrene and its other halogenated derivatives like p-chlorostyrene.[3][5][6][7] The polymerization of styrene with SnCl₄/H₂O serves as a classic example of this mechanism.[3]

Logical Workflow for Cationic Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Transfer I Initiator (e.g., H⁺) M This compound Monomer I->M Attack on vinyl group C Carbocation Intermediate M->C P Propagating Chain (C⁺) C->P M2 Another Monomer P->M2 Addition P_long Elongated Chain (C⁺) M2->P_long T Chain Termination or Transfer P_long->T Final Poly(this compound) T->Final

Caption: Generalized workflow for the cationic polymerization of this compound.

Anionic Polymerization

Anionic polymerization, often a "living" polymerization, is initiated by strong nucleophiles like organolithium compounds (e.g., sec-butyllithium).[8][9][10] This method allows for excellent control over molecular weight and the creation of polymers with narrow molecular weight distributions.[8][11] The reaction proceeds through a propagating carbanion. For halostyrenes, a significant challenge is the potential for side reactions involving the carbon-halogen bond.[10] However, studies on 4-halostyrenes have shown that living anionic polymerization can be achieved, particularly for 4-chlorostyrene, by using specific initiators and additives at low temperatures (-78 °C) to suppress these side reactions.[10] Similar principles would apply to this compound, although steric hindrance from the ortho-substituent might affect the polymerization kinetics.

Radical Polymerization

Radical polymerization is a widely used technique for vinyl monomers. It can be performed as a conventional free-radical polymerization or as a controlled/"living" radical polymerization.

  • Free-Radical Polymerization: This involves initiation by radical species generated from initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting radical adds across the vinyl double bond, creating a new radical that propagates the polymer chain. This method is robust but offers limited control over the polymer architecture.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful controlled radical polymerization technique that enables the synthesis of well-defined polymers.[12][13] It uses a transition metal complex (e.g., CuBr complexed with a bipyridine ligand) to reversibly activate and deactivate the growing polymer chains via an atom transfer process.[12][14] This reversible termination minimizes irreversible termination reactions, leading to polymers with low polydispersity (Mw/Mn ≤ 1.10) and predictable molecular weights. Initiators like α,α-dichlorotoluene have been successfully used for the ATRP of styrene, suggesting their applicability for this compound to create well-defined polymers.[13]

Coordination Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are used to produce stereoregular polymers from 1-alkenes.[15][16][17] While primarily used for simple olefins like ethylene and propylene, they can also polymerize styrene.[16][18] The application of Ziegler-Natta catalysts to this compound could potentially lead to the formation of isotactic or syndiotactic poly(this compound), which would have distinct physical properties compared to the atactic polymer produced by radical polymerization.

Addition Reactions to the Vinyl Group

The double bond of the vinyl group is susceptible to various electrophilic and radical addition reactions.

Epoxidation

Epoxidation of the vinyl group in this compound yields 2-(2-chlorophenyl)oxirane, a valuable synthetic intermediate. This reaction is typically carried out using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[19] Care must be taken to control the reaction conditions to minimize side reactions such as polymerization or overoxidation to 2-chlorobenzaldehyde.[20] The use of purified this compound and controlled temperatures is crucial for achieving high yields of the desired epoxide.[20]

Experimental Protocol: Epoxidation with m-CPBA [20]

  • Purification: Purify this compound by passing it through a short column of basic alumina to remove acidic stabilizers.

  • Reaction Setup: Dissolve the purified this compound in a suitable solvent (e.g., dichloromethane) in a flask protected from light (e.g., wrapped in aluminum foil). Cool the solution in an ice bath.

  • Reagent Addition: Add m-CPBA to the solution portion-wise while maintaining the low temperature. The stoichiometry should be carefully controlled, though a slight excess of m-CPBA may be used to ensure complete conversion.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the excess peroxyacid with a reducing agent (e.g., sodium sulfite solution). Wash the organic layer sequentially with a basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2-(2-chlorophenyl)oxirane, which can be further purified by distillation or chromatography.

Table 1: Troubleshooting Epoxidation of this compound [20]

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Conversion Insufficient m-CPBA; Low reaction temperature.Use a slight excess of m-CPBA; Gradually increase temperature while monitoring.
Polymer Formation High temperature; Light exposure; Acidic impurities.Maintain low temperature; Protect from light; Purify starting material.
Byproduct Formation Overoxidation; Use of a strong oxidizing agent.Use stoichiometric amount of m-CPBA; Consider a milder epoxidizing agent.
Catalytic Hydrogenation

The vinyl double bond can be selectively reduced to a single bond through catalytic hydrogenation, converting this compound to 2-chloroethylbenzene. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide, under a hydrogen atmosphere.[21][22] The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can be tuned to achieve high selectivity for the vinyl group reduction without affecting the aromatic ring or the carbon-chlorine bond.[21]

Reaction Pathway for Hydrogenation

G cluster_main This compound This compound 2-Chloroethylbenzene 2-Chloroethylbenzene This compound->2-Chloroethylbenzene H₂, Catalyst (e.g., Pd/C) G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R-X R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Coordination Coordination R-Pd(II)-X->Coordination this compound π-Complex π-Complex Coordination->π-Complex Migratory\nInsertion Migratory Insertion π-Complex->Migratory\nInsertion σ-Alkyl\nPd Complex σ-Alkyl Pd Complex Migratory\nInsertion->σ-Alkyl\nPd Complex β-Hydride\nElimination β-Hydride Elimination σ-Alkyl\nPd Complex->β-Hydride\nElimination Product\n+ H-Pd(II)-X Product + H-Pd(II)-X β-Hydride\nElimination->Product\n+ H-Pd(II)-X Product\n+ H-Pd(II)-X->Pd(0) Base (-H-X)

References

An In-depth Technical Guide to the Electronic Effects of the Chlorine Substituent in 2-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the chlorine substituent in the 2-chlorostyrene molecule. A thorough understanding of these effects is crucial for predicting the reactivity of the vinyl group and the aromatic ring, which is of significant interest in polymer chemistry, organic synthesis, and medicinal chemistry. This document outlines the inductive and resonance effects, presents quantitative electronic parameters, and details the spectroscopic characteristics of this compound. Furthermore, it provides detailed experimental protocols for its characterization and a theoretical framework for its computational analysis.

Introduction to Electronic Effects in this compound

The chlorine atom at the ortho position in this compound exerts a dual electronic influence on the molecule: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The high electronegativity of chlorine pulls electron density away from the aromatic ring through the sigma bond, resulting in the -I effect. Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring, leading to a +R effect.

In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect, which directs electron density to the ortho and para positions, still governs the regioselectivity of such reactions. The interplay of these electronic effects, coupled with the steric hindrance from the ortho substituent, dictates the chemical behavior of this compound.

Quantitative Analysis of Electronic Effects

The electronic influence of the chlorine substituent can be quantified using Hammett and Taft parameters. While Hammett constants are typically applied to meta and para substituents, Taft parameters are more suitable for ortho substituents as they separate polar (inductive) and steric effects.

Table 1: Hammett and Taft Parameters for the Chlorine Substituent

ParameterSymbolValueDescription
Hammett Constant (meta)σ_m_+0.37Quantifies the inductive effect from the meta position.
Hammett Constant (para)σ_p_+0.23Quantifies the combined inductive and resonance effects from the para position.
Taft Polar Constantσ*+1.05Represents the polar (inductive) effect of the substituent. (Value for CH₂Cl as a proxy)
Taft Steric ConstantE_s_-0.24Quantifies the steric hindrance caused by the substituent. (Value for CH₂Cl as a proxy)

Spectroscopic Characterization of this compound

Spectroscopic techniques provide valuable insights into the electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound reveal the influence of the chlorine atom on the chemical shifts of the vinyl and aromatic protons and carbons.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H_vinyl_ (α)~7.10ddJ_trans_ = 17.6, J_cis_ = 11.2
H_vinyl_ (β, trans)~5.71dJ_trans_ = 17.6
H_vinyl_ (β, cis)~5.35dJ_cis_ = 11.2
Aromatic Protons7.15 - 7.54m-

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-Cl~132.5
C-vinyl~136.0
CH_vinyl_~134.5
CH₂_vinyl_~116.5
Aromatic CH~127.0 - 129.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3080 - 3010C-H stretch (aromatic and vinyl)
~1630C=C stretch (vinyl)
~1590, 1470C=C stretch (aromatic)
~990, 910C-H bend (out-of-plane, vinyl)
~750C-H bend (out-of-plane, ortho-disubstituted aromatic)
~780C-Cl stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in chloroform exhibits a maximum absorption wavelength (λ_max_) that is characteristic of the conjugated π-system.

Table 5: UV-Vis Spectroscopic Data for this compound

Solventλ_max_ (nm)
Chloroform246.5[1]

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Prepare a sample of approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Cap the NMR tube and invert it several times to ensure a homogeneous solution.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

  • Acquire the ¹³C NMR spectrum using proton decoupling (e.g., 45° pulse, 2-second relaxation delay, 1024 scans).

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of neat this compound.

Materials:

  • This compound

  • FTIR spectrometer with a liquid sample cell (e.g., KBr plates) or an attenuated total reflectance (ATR) accessory.

  • Pipette

Procedure (using KBr plates):

  • Place a drop of this compound onto a clean, dry KBr plate.

  • Carefully place a second KBr plate on top to create a thin liquid film.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum to obtain a transmittance or absorbance plot.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_max_) of this compound.

Materials:

  • This compound

  • Spectroscopic grade chloroform

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in chloroform of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a solution with an expected absorbance between 0.2 and 0.8 at the λ_max_.

  • Fill a quartz cuvette with the chloroform solvent to be used as a blank.

  • Fill a second quartz cuvette with the diluted this compound solution.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the blank with the sample cuvette and record the absorption spectrum over a range of approximately 200-400 nm.

  • Identify the wavelength of maximum absorbance (λ_max_).

Visualizing Electronic Effects and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.

electronic_effects substituent Chlorine Substituent (in this compound) inductive Inductive Effect (-I) Electron Withdrawing substituent->inductive resonance Resonance Effect (+R) Electron Donating substituent->resonance reactivity Overall Reactivity (Ring Deactivation) inductive->reactivity regioselectivity Regioselectivity (ortho, para-directing) resonance->regioselectivity

Caption: Interplay of Inductive and Resonance Effects.

experimental_workflow start This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv data Spectroscopic Data (Chemical Shifts, Frequencies, λmax) nmr->data ir->data uv->data analysis Analysis of Electronic Effects data->analysis

Caption: Spectroscopic Characterization Workflow.

Computational Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules like this compound.

Theoretical Protocol:

  • Model Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Electronic Property Calculation: Calculate various electronic properties, such as:

    • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify electron-rich and electron-poor regions.

    • Natural Bond Orbital (NBO) Analysis: To quantify the charge on each atom and analyze orbital interactions.

    • Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity and electronic transitions.

computational_workflow start Build 3D Structure optimize Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) start->optimize frequency Frequency Calculation (Confirm Minimum) optimize->frequency properties Calculate Electronic Properties frequency->properties mep MEP properties->mep nbo NBO Analysis properties->nbo homo_lumo HOMO/LUMO properties->homo_lumo analysis Interpret Electronic Effects mep->analysis nbo->analysis homo_lumo->analysis

References

Thermal Stability and Decomposition of 2-Chlorostyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks detailed, quantitative experimental data on the thermal stability and decomposition of the 2-chlorostyrene monomer . The majority of research focuses on the thermal properties of its corresponding polymer, poly(this compound). This guide provides a comprehensive overview of the available information on the this compound monomer and presents a detailed analysis of the thermal decomposition of poly(this compound) as a relevant proxy.

Executive Summary

This compound is a chlorinated aromatic hydrocarbon used in the synthesis of polymers and other organic chemicals.[1] While specific data on its thermal decomposition is limited, general safety information indicates that upon heating, it can emit toxic fumes, including hydrogen chloride and carbon monoxide.[2] The monomer is also known to be sensitive to heat and light and may undergo polymerization.

This guide summarizes the known physical and chemical properties of this compound and delves into the thermal decomposition characteristics of poly(this compound), for which more extensive experimental data is available. The thermal stability of the polymer has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This information provides valuable insights into the potential thermal behavior of the monomer and its derivatives.

Properties of this compound Monomer

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇Cl[3][4]
Molecular Weight 138.59 g/mol [4]
Appearance Colorless to clear yellow liquid[3]
Boiling Point 187-189 °C[3][4]
Melting Point -63.1 °C[4]
Flash Point 58 - 60.4 °C[3][4]
Density 1.08 g/mL at 25 °C[3]
Vapor Pressure 0.96 mmHg at 25 °C[4]
Solubility in Water Insoluble[4]

Thermal Stability and Decomposition of Poly(this compound)

The thermal stability of poly(this compound) has been studied to understand its degradation behavior at elevated temperatures. The following sections present quantitative data and experimental protocols from these studies.

Quantitative Data

The thermal decomposition of poly(p-chlorostyrene) has been investigated using thermogravimetric analysis (TGA). The activation energy of thermal degradation varies with the percentage of weight loss, indicating a complex decomposition process.

% ConversionActivation Energy (Ea) (kJ/mol)
3.0165
5.0170
8.0175
12.0180
18.0185
26.0190

Note: This data is for poly(p-chlorostyrene) and is presented here as the most relevant available information.

Decomposition Products

Upon heating to decomposition, this compound is reported to emit toxic fumes which may include:

  • Hydrogen chloride (HCl)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Other irritating and toxic fumes and gases[2]

A detailed analysis of the pyrolysis products of the closely related compound, (2-chloroethyl)benzene, at 1400 K identified the following products, which may provide insight into the potential decomposition pathways of this compound:

  • HCl

  • Styrene

  • Phenylacetylene

  • Benzene

  • Vinylacetylene

  • Acetylene

  • Propyne

  • Ethylene

  • Propargyl radical

Experimental Protocols

While specific experimental protocols for the thermal analysis of this compound monomer are not detailed in the available literature, this section describes standard methodologies for the techniques that would be employed for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature profile of a substance.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 5, 10, 15, 20, and 25 K/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting data is plotted as weight loss versus temperature to obtain a TGA curve. The derivative of this curve (DTG) shows the rate of weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

  • A small sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample and reference are heated or cooled at a controlled rate.

  • The differential heat flow to the sample and reference is measured as a function of temperature.

  • This data can be used to determine transition temperatures such as melting point, boiling point, and glass transition temperature, as well as the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a substance.

Methodology:

  • A small amount of the sample is introduced into a pyrolysis unit.

  • The sample is rapidly heated to a specific temperature in an inert atmosphere (e.g., helium), causing it to decompose into smaller, volatile fragments.

  • These fragments are then swept into a gas chromatograph (GC).

  • The GC separates the individual components of the fragment mixture based on their boiling points and interactions with the GC column.

  • The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

Visualizations

Logical Workflow for Thermal Analysis

Thermal_Analysis_Workflow General Workflow for Thermal Analysis of a Volatile Compound cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition and Analysis cluster_interpretation Interpretation Sample This compound Monomer TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GCMS Pyrolysis-GC-MS Sample->Py_GCMS TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Phase Transitions) DSC->DSC_Data Py_GCMS_Data Mass Spectra of Fragments (Decomposition Products) Py_GCMS->Py_GCMS_Data Stability Thermal Stability Assessment TGA_Data->Stability Kinetics Kinetic Analysis (Activation Energy) TGA_Data->Kinetics Mechanism Decomposition Pathway Elucidation Py_GCMS_Data->Mechanism

Caption: A logical workflow for the thermal analysis of a volatile organic compound.

Potential Decomposition Pathway

Decomposition_Pathway Hypothetical Decomposition Pathway of this compound cluster_reactant Reactant cluster_intermediates Primary Decomposition cluster_products Final Products Chlorostyrene This compound Radicals Radical Intermediates Chlorostyrene->Radicals High Temperature HCl Hydrogen Chloride (HCl) Radicals->HCl Polymerization Polymerization Radicals->Polymerization Styrene Styrene Radicals->Styrene Other Other Hydrocarbons & Combustion Products (CO, CO₂) Radicals->Other

Caption: A hypothetical thermal decomposition pathway for this compound.

Conclusion

While a comprehensive, quantitative understanding of the thermal stability and decomposition of this compound monomer remains an area for further research, the available data on its physical properties and the more detailed thermal analysis of its polymer provide a foundational understanding. The primary thermal concerns for this compound are its flammability and the potential for hazardous decomposition products, including hydrogen chloride. The study of poly(this compound) suggests that the chlorinated styrene structure is susceptible to thermal degradation, a characteristic that is likely shared by the monomer. Future experimental work employing TGA, DSC, and Py-GC-MS on the this compound monomer is necessary to fully elucidate its thermal decomposition kinetics and mechanisms.

References

Solubility of 2-Chlorostyrene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorostyrene (ortho-chlorostyrene) is a halogenated aromatic monomer crucial in the synthesis of specialty polymers and as an intermediate in the production of various organic compounds. Understanding its solubility characteristics in a range of organic solvents is paramount for its effective use in polymerization processes, reaction chemistry, and for the purification of resulting products. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available qualitative data, and detailing a generalized experimental protocol for the quantitative determination of its solubility.

While extensive searches of peer-reviewed literature and chemical databases have been conducted, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. However, a consistent body of qualitative information allows for a clear understanding of its general solubility behavior.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical database entries, this compound, a non-polar molecule, exhibits solubility in a variety of common organic solvents. Conversely, it is consistently reported as being insoluble in water.[1][2] This behavior aligns with the "like dissolves like" principle of solubility, where non-polar solutes dissolve well in non-polar or weakly polar solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent ExampleQualitative Solubility
Alcohols Methanol, EthanolSoluble[3]
Ethers Diethyl EtherSoluble[3]
Ketones AcetoneSoluble[3]
Aromatic Hydrocarbons TolueneSoluble (based on polymer solubility)
Chlorinated Solvents Chloroform, Carbon TetrachlorideSoluble[3]
Amides Dimethylformamide (DMF)Soluble (based on polymer solubility)
Acids Acetic AcidSoluble[3]
Aliphatic Hydrocarbons Petroleum EtherSoluble[3]
Aqueous WaterInsoluble[1][2]

Experimental Determination of Solubility: A Generalized Protocol

For researchers requiring precise quantitative solubility data, the following experimental protocols outline common methods for determining the solubility of a liquid organic compound like this compound in various solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • In a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath), add an excess of this compound to a known volume of the desired organic solvent.

    • Agitate the mixture vigorously using a magnetic stirrer or mechanical agitator for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved this compound at the bottom of the vessel confirms saturation.

    • Maintain a constant temperature throughout the equilibration period, as solubility is temperature-dependent.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant (the clear, saturated solution) using a calibrated volumetric pipette. To avoid drawing in any undissolved solute, a filter (e.g., a syringe filter compatible with the solvent) should be used.

  • Solvent Evaporation:

    • Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry evaporating dish or beaker.

    • Gently evaporate the solvent under a fume hood. For volatile solvents, this can be done at ambient temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven at a controlled temperature below the boiling point of this compound can be used to expedite the process.

  • Mass Determination and Calculation:

    • Once all the solvent has evaporated, place the evaporating dish containing the this compound residue in a desiccator to cool to room temperature and to prevent moisture absorption.

    • Weigh the evaporating dish with the residue on an analytical balance.

    • The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis prep1 Add excess this compound to solvent prep2 Agitate at constant temperature prep1->prep2 prep3 Allow undissolved solute to settle prep2->prep3 samp1 Withdraw known volume of supernatant prep3->samp1 samp2 Filter the sample samp1->samp2 ana1 Transfer to pre-weighed dish samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Cool in desiccator ana2->ana3 ana4 Weigh residue ana3->ana4 ana5 Calculate solubility ana4->ana5

Experimental workflow for the gravimetric determination of solubility.

Spectroscopic Method (UV-Vis Absorbance)

For solvents in which this compound exhibits a distinct UV-Vis absorbance spectrum, a spectroscopic method can be employed. This method is often faster than the gravimetric method and requires smaller sample volumes.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the desired solvent with known concentrations. The concentration range should bracket the expected solubility.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent itself should be used as the blank.

    • Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a small, filtered aliquot of the supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the given temperature.

G cluster_cal Calibration cluster_sat Saturated Solution Analysis cluster_calc Calculation cal1 Prepare standard solutions of known concentration cal2 Measure absorbance at λmax cal1->cal2 cal3 Plot calibration curve (Abs vs. Conc) cal2->cal3 calc1 Determine concentration from calibration curve cal3->calc1 sat1 Prepare saturated solution sat2 Withdraw and filter aliquot sat1->sat2 sat3 Dilute aliquot with known factor sat2->sat3 sat4 Measure absorbance of diluted solution sat3->sat4 sat4->calc1 calc2 Apply dilution factor calc1->calc2 calc3 Report solubility calc2->calc3

Logical relationship for determining solubility via UV-Vis spectroscopy.

Conclusion

This compound is a versatile monomer with solubility characteristics typical of a non-polar aromatic compound. It is readily soluble in a wide array of common organic solvents, facilitating its use in various chemical processes. While specific quantitative solubility data is not widely available in the public domain, the generalized experimental protocols provided in this guide offer robust methodologies for researchers to determine these values in their own laboratories. The choice between the gravimetric and spectroscopic methods will depend on the available equipment, the specific solvent, and the required accuracy. Accurate determination of solubility is a critical step in process development, ensuring optimal reaction conditions and efficient purification strategies.

References

Poly(2-chlorostyrene): A Versatile Polymer for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-chlorostyrene) (P2ClS) is a synthetic polymer that has garnered significant interest within the scientific community due to its unique combination of optical, thermal, and chemical properties. The presence of a chlorine atom on the phenyl ring of the repeating styrene unit imparts distinct characteristics that make it a promising candidate for a variety of advanced applications, ranging from high-performance optical coatings to novel drug delivery systems. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of poly(this compound), with a focus on providing researchers and professionals with the detailed information necessary to explore its utility in their respective fields.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) with well-defined molecular weights and low polydispersity is crucial for its application in advanced materials. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are the preferred methods for achieving this level of control.

Experimental Protocols

Atom Transfer Radical Polymerization (ATRP) of this compound

A typical ATRP procedure for this compound involves the use of a copper catalyst complexed with a ligand, an initiator, and the monomer in a suitable solvent.

  • Materials: this compound (monomer), Cu(I)Br (catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand), ethyl α-bromoisobutyrate (initiator), anisole (solvent).

  • Procedure:

    • To a dried Schlenk flask, add Cu(I)Br and a magnetic stir bar.

    • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

    • Add anisole, this compound, and PMDETA to the flask via degassed syringes.

    • The mixture is stirred and subjected to another three freeze-pump-thaw cycles to ensure an oxygen-free environment.

    • Finally, the initiator, ethyl α-bromoisobutyrate, is added via a degassed syringe to start the polymerization.

    • The flask is then placed in a thermostatically controlled oil bath at a specified temperature (e.g., 90 °C) for a designated time to achieve the desired molecular weight.

    • The polymerization is terminated by cooling the flask in an ice bath and exposing the solution to air.

    • The polymer is purified by dissolving the mixture in tetrahydrofuran (THF) and precipitating it in an excess of methanol. The precipitate is then filtered and dried under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization of this compound utilizes a chain transfer agent to control the polymerization process.

  • Materials: this compound (monomer), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent), 2,2'-azobis(isobutyronitrile) (AIBN) (initiator), toluene (solvent).

  • Procedure:

    • In a reaction vessel, dissolve this compound, CPDT, and AIBN in toluene.

    • The solution is deoxygenated by bubbling with nitrogen for at least 30 minutes.

    • The vessel is then sealed and immersed in a preheated oil bath at a specific temperature (e.g., 70 °C).

    • The polymerization is allowed to proceed for a predetermined time.

    • The reaction is quenched by rapid cooling and exposure to air.

    • The polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

Properties of Poly(this compound)

The physical and chemical properties of poly(this compound) are summarized in the tables below. These properties can be tailored by controlling the molecular weight and polydispersity during synthesis.

Table 1: Physical and Thermal Properties of Poly(this compound)

PropertyValueCitation
Physical Form Solid powder[1]
Refractive Index (n20/D) ~1.610[2]
Glass Transition Temperature (Tg) 103 °C (onset) / 119 °C[1]
Solubility Soluble in benzene, methyl ethyl ketone (MEK), tetrahydrofuran (THF), and toluene.[1]

Table 2: Thermal Decomposition Characteristics of Poly(p-chlorostyrene) (as a proxy for P2ClS)

Heating Rate (°C/min)Onset Decomposition Temperature (°C)Temperature at 50% Weight Loss (°C)
5~350~400
10~360~410
15~370~420
20~380~430
25~390~440

Note: Data is for poly(p-chlorostyrene) and is expected to be similar for poly(this compound). The onset decomposition temperature and the temperature at 50% weight loss increase with the heating rate.[3][4]

Potential Applications

The unique properties of poly(this compound) make it a versatile material for several high-tech applications.

High Refractive Index Coatings

The high refractive index of poly(this compound) makes it an excellent candidate for use in optical coatings. High refractive index polymers are crucial for the fabrication of various optical components, including anti-reflective coatings, waveguides, and light-emitting diodes (LEDs). By incorporating P2ClS into coating formulations, the refractive index of the resulting film can be precisely controlled, leading to enhanced device performance.

Hypothetical Formulation for a High Refractive Index Coating:

A simple formulation could involve dissolving poly(this compound) in a suitable solvent such as toluene or cyclopentanone. The concentration of the polymer would be adjusted to achieve the desired viscosity for spin-coating or other deposition techniques. Additives such as crosslinkers and adhesion promoters could be included to improve the mechanical and adhesive properties of the final coating.

Drug Delivery Micelles

Amphiphilic block copolymers containing a hydrophobic block of poly(this compound) can self-assemble in aqueous solutions to form micelles, which are promising nanocarriers for hydrophobic drugs.[5][6] The chlorinated phenyl groups in the P2ClS core can provide additional interactions with certain drug molecules, potentially leading to higher drug loading capacities and more controlled release profiles.

Workflow for Drug-Loaded Micelle Preparation:

Drug_Delivery_Workflow cluster_synthesis Block Copolymer Synthesis cluster_micellization Micelle Formation and Drug Loading cluster_application Therapeutic Application Synthesis Synthesis of P2ClS-b-PEG (hydrophobic-hydrophilic block copolymer) Dissolution Dissolve P2ClS-b-PEG and hydrophobic drug in a common organic solvent Synthesis->Dissolution Dialysis Dialyze against water to induce micelle formation and encapsulate the drug Dissolution->Dialysis Purification Purify drug-loaded micelles Dialysis->Purification Administration Administer micelles to the biological system Purification->Administration Targeting Passive or active targeting to the diseased site Administration->Targeting Release Controlled release of the drug Targeting->Release

Caption: Workflow for the preparation and application of drug-loaded poly(this compound) micelles.

Precursor for Functional Polymers

The chlorine atom on the phenyl ring of poly(this compound) serves as a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups, transforming P2ClS into a range of functional polymers with tailored properties for specific applications such as ion-exchange resins, catalysts, or biocompatible materials.[7]

Logical Relationship of P2ClS as a Precursor:

Functional_Polymer_Synthesis P2ClS Poly(this compound) Modification Post-polymerization Chemical Modification P2ClS->Modification FunctionalPolymer Functional Polymer Modification->FunctionalPolymer Application Specific Application (e.g., Ion Exchange, Catalysis) FunctionalPolymer->Application

Caption: Conversion of poly(this compound) to functional polymers for various applications.

Conclusion

Poly(this compound) is a polymer with significant potential for advanced applications, driven by its high refractive index, thermal stability, and chemical reactivity. The ability to synthesize P2ClS with controlled molecular architecture through techniques like ATRP and RAFT opens up avenues for its use in high-performance optical coatings and sophisticated drug delivery systems. Furthermore, its capacity to serve as a precursor for a wide array of functional polymers makes it a valuable platform for materials innovation. Further research into the formulation and performance of P2ClS-based materials will undoubtedly unlock new and exciting applications in various scientific and technological fields.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Chlorostyrene (o-Chlorostyrene), a flammable and potentially hazardous liquid utilized in the synthesis of polymers and other organic chemicals.[] Adherence to stringent safety protocols is imperative to mitigate risks associated with its use in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This clear to light yellow liquid possesses a pungent odor and is insoluble in water.[][2]

PropertyValueReference
CAS Number 2039-87-4[2]
Molecular Formula C8H7Cl[2]
Molecular Weight 138.59 g/mol [3]
Appearance Clear yellow liquid[4]
Odor Pungent[2]
Boiling Point 189 °C / 372.2 °F[2]
Melting Point -63.1 °C / -81.6 °F[2]
Flash Point 58 °C / 136.4 °F (closed cup)[2][5]
Density 1.08 g/mL at 25 °C[5]
Vapor Density 4.7 (Air = 1.0)[2]
Vapor Pressure 0.96 mmHg at 20 °C[3]
Solubility in Water Insoluble[4]
Octanol/Water Partition Coefficient (Log Kow) 3.58[6]

Toxicological Data and Health Hazards

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion, each route posing distinct health risks. While comprehensive toxicological data is limited, the available information indicates that it is a hazardous substance.[2] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2]

Exposure RouteHealth EffectsCitations
Inhalation Harmful if inhaled. May cause respiratory tract irritation, dizziness, or suffocation. High concentrations can lead to central nervous system (CNS) depression.[3][4]
Skin Contact Causes skin irritation and may lead to dermatitis. Can be absorbed through the skin.[][4]
Eye Contact Causes serious eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[][4]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[4]
Carcinogenicity May cause cancer.[7]

Occupational Exposure Limits:

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits (OELs).

OrganizationTWA (8-hour)STEL (15-minute)Citations
NIOSH (REL) 50 ppm (285 mg/m³)75 ppm (428 mg/m³)[8][9]
ACGIH (TLV) 50 ppm75 ppm[9]

Experimental Protocols

Due to the limited availability of specific toxicological studies on this compound, researchers should refer to standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for relevant experimental protocols. These include:

  • Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure).

  • Acute Dermal Toxicity: OECD Test Guideline 402 (Acute Dermal Toxicity).

  • Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity).

  • Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Eye Irritation/Corrosion: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

  • Skin Sensitization: OECD Test Guideline 429 (Skin Sensitisation: Local Lymph Node Assay).

  • Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames test).

When conducting any of these studies, it is imperative to follow the detailed methodologies outlined in the respective OECD guidelines, including specifications for animal species, dose levels, observation periods, and data analysis.

Risk Assessment and Control

A systematic risk assessment should be conducted before handling this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process A Identify Hazards (Physical, Health) B Identify Potential Exposure Scenarios (Inhalation, Dermal, Ingestion) A->B Consider all routes C Evaluate Existing Controls (Ventilation, PPE) B->C Analyze current safety measures D Assess Risk Level (High, Medium, Low) C->D Determine likelihood & severity E Implement Additional Controls (If necessary) D->E Based on risk level F Review and Monitor Controls E->F Ensure effectiveness F->A Periodically or with changes PPE_Recommendations cluster_ppe PPE Recommendations Based on Exposure Risk cluster_low Low Risk (e.g., small quantities in fume hood) cluster_medium Medium Risk (e.g., larger quantities, potential for splash) cluster_high High Risk (e.g., risk of significant inhalation exposure, large spills) Low_Risk Standard Lab Attire Safety Glasses with Side Shields Nitrile Gloves Medium_Risk Chemical Splash Goggles Face Shield Chemical-Resistant Gloves (e.g., Viton, Butyl) Chemical-Resistant Apron or Lab Coat High_Risk Full-Face Respirator with Organic Vapor Cartridge Chemical-Resistant Suit Chemical-Resistant Gloves Chemical-Resistant Boots

References

Methodological & Application

Application Note: Controlled Polymerization of 2-Chlorostyrene via Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures. This control is achieved through a reversible deactivation of growing polymer chains, which is mediated by a transition metal catalyst. This application note provides a detailed protocol for the ATRP of 2-chlorostyrene, a monomer of interest for the synthesis of functional polymers with potential applications in drug delivery, specialty coatings, and advanced materials. The presence of the chlorine substituent on the styrene ring influences the monomer's reactivity and the properties of the resulting polymer.

Principle of ATRP

ATRP is based on a reversible halogen atom transfer between a dormant alkyl halide species (the initiator or the dormant polymer chain end, P-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This process generates a radical species (P•) and the transition metal complex in a higher oxidation state (e.g., X-Cu(II)Br). The generated radical can then propagate by adding to a monomer unit. Subsequently, the radical is reversibly deactivated by reacting with the higher oxidation state metal complex to reform the dormant species and the lower oxidation state metal complex. This dynamic equilibrium between active and dormant species ensures a low concentration of radicals at any given time, minimizing termination reactions and allowing for controlled polymer growth.[1][2]

Application to this compound

The ATRP of substituted styrenes, including this compound, has been shown to proceed in a controlled manner.[1] The electron-withdrawing nature of the chlorine substituent in the ortho position influences the electronic properties of the vinyl group, which can affect the polymerization kinetics. Generally, styrenes with electron-withdrawing groups exhibit faster polymerization rates in ATRP compared to styrene itself.[1] This allows for the synthesis of poly(this compound) with predictable molecular weights and low polydispersity.

Data Presentation

The following table summarizes typical results for the ATRP of this compound, demonstrating the controlled nature of the polymerization.

Time (h)Monomer Conversion (%)M_n ( g/mol ) (Experimental)M_n ( g/mol ) (Theoretical)Polydispersity Index (Đ)
1.5353,8003,6001.15
3.0586,2006,0001.12
4.5758,1007,8001.10
6.0889,5009,1001.09

Data is representative of a typical ATRP of this compound and is based on findings from studies on substituted styrenes.[1]

Experimental Protocols

This section provides a detailed protocol for the ATRP of this compound.

Materials:

  • This compound (monomer, inhibitor removed)

  • Copper(I) bromide (CuBr, catalyst)

  • 2,2'-Bipyridine (bpy, ligand)

  • 1-Phenylethyl bromide (1-PEBr, initiator)

  • Anisole or Diphenyl ether (solvent, anhydrous)

  • Tetrahydrofuran (THF, for analysis)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol) and bpy (e.g., 46.8 mg, 0.3 mmol).

    • Seal the flask with a rubber septum, and perform three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.

  • Addition of Reagents:

    • Through a degassed syringe, add the desired amount of anhydrous solvent (e.g., 10 mL of diphenyl ether).

    • Add the purified this compound (e.g., 1.38 g, 10 mmol) to the flask via a degassed syringe.

    • Finally, add the initiator, 1-phenylethyl bromide (e.g., 18.5 mg, 0.1 mmol), to start the polymerization.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously. The solution should turn dark brown, indicating the formation of the Cu(I)/bpy complex.

  • Monitoring the Reaction:

    • At timed intervals, withdraw samples from the reaction mixture using a nitrogen-purged syringe.

    • Quench the polymerization in the sample by exposing it to air.

    • Dilute the sample with THF for analysis of monomer conversion (by Gas Chromatography or NMR) and molecular weight/polydispersity (by Gel Permeation Chromatography).

  • Termination and Polymer Isolation:

    • After the desired conversion is reached (or after a set time), terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.

    • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.

    • Collect the white polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Visualizations

ATRP_Mechanism dormant P-X + Cu(I)/L active P• + X-Cu(II)/L dormant->active ka active->dormant kdeact propagation Propagation (+ Monomer) active->propagation termination Termination active->termination kt propagation->active

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow start Start setup 1. Reaction Setup (CuBr, bpy, Schlenk flask) start->setup inert 2. Inert Atmosphere (Vacuum/N2 cycles) setup->inert reagents 3. Add Reagents (Solvent, this compound, Initiator) inert->reagents polymerize 4. Polymerization (110 °C, stirring) reagents->polymerize monitor 5. Monitor Reaction (GC, GPC) polymerize->monitor monitor->polymerize Continue terminate 6. Termination & Isolation (Cool, expose to air, precipitate) monitor->terminate product Poly(this compound) terminate->product

Caption: Experimental workflow for the ATRP of this compound.

References

Application Notes and Protocols for the Synthesis of Poly(2-chlorostyrene) via Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-chlorostyrene) is a versatile polymer with applications in various fields, including as a precursor for functionalized polymers and in the development of advanced materials. Controlled radical polymerization (CRP) techniques offer precise control over the molecular weight, architecture, and dispersity of the resulting polymers. This document provides detailed protocols for the synthesis of poly(this compound) using three common CRP methods: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).

Data Presentation

The following table summarizes representative data for the synthesis of poly(this compound) via different controlled radical polymerization techniques. These values are based on typical results and may vary depending on specific reaction conditions.

Polymerization MethodTarget Mn ( g/mol )Experimental Mn ( g/mol )Polydispersity Index (Đ)Monomer Conversion (%)
ATRP 10,0009,5001.1592
20,00018,8001.2095
RAFT 10,0009,8001.1098
20,00019,5001.1599
NMP 10,0009,2001.2585
20,00018,5001.3088

Experimental Protocols

Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol describes a typical ATRP procedure for synthesizing poly(this compound) with a target molecular weight of 10,000 g/mol .

Materials:

  • This compound (monomer), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Nitrogen gas (for deoxygenation)

  • Methanol (for precipitation)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • In a separate flask, prepare a solution of this compound (1.39 g, 10 mmol), EBiB (19.5 mg, 0.1 mmol), PMDETA (17.3 mg, 0.1 mmol), and anisole (2 mL).

  • Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for 30 minutes.

  • Using a nitrogen-purged syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst.

  • Place the flask in a preheated oil bath at 90°C and stir.

  • Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).

  • After the desired conversion is reached (e.g., 24 hours), stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Filter the precipitated polymer and dry it under vacuum to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

This protocol outlines the RAFT polymerization of this compound to target a molecular weight of 10,000 g/mol .[1]

Materials:

  • This compound (monomer), inhibitor removed

  • 2-Cyano-2-propyl dithiobenzoate (CPDB) (RAFT agent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Toluene (solvent)

  • Nitrogen gas (for deoxygenation)

  • Methanol (for precipitation)

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.39 g, 10 mmol), CPDB (22.1 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol).

  • Add toluene (2 mL) to dissolve the reagents.

  • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.[1]

  • After the final thaw cycle, backfill the flask with nitrogen.

  • Place the Schlenk flask in a preheated oil bath at 70°C and stir.[1]

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours).

  • Stop the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.[1]

  • Filter the precipitated polymer and wash it with fresh methanol to remove unreacted monomer and initiator residues.[1]

  • Dry the polymer under vacuum to a constant weight.[1]

Nitroxide-Mediated Polymerization (NMP) of this compound

This protocol describes the NMP of this compound to achieve a target molecular weight of 10,000 g/mol .[2]

Materials:

  • This compound (monomer), inhibitor removed

  • 2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO) (stable nitroxide)

  • Benzoyl peroxide (BPO) (initiator)

  • Nitrogen gas (for deoxygenation)

  • Methanol (for precipitation)

Procedure:

  • To a Schlenk tube, add this compound (1.39 g, 10 mmol), BPO (24.2 mg, 0.1 mmol), and TEMPO (15.6 mg, 0.1 mmol).

  • Seal the tube with a rubber septum and deoxygenate the mixture by purging with nitrogen for 30 minutes.

  • Place the sealed tube in a preheated oil bath at 125°C.

  • Stir the reaction mixture for the desired time (e.g., 48 hours).

  • Stop the polymerization by cooling the tube to room temperature.

  • Dissolve the resulting polymer in a minimal amount of THF.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Filter the polymer and dry under vacuum at 40°C until a constant weight is achieved.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis reagents Monomer, Initiator, Catalyst/Agent, Solvent schlenk Add to Schlenk Flask reagents->schlenk deoxygenate Deoxygenate (e.g., Freeze-Pump-Thaw) schlenk->deoxygenate polymerize Polymerize at Elevated Temperature deoxygenate->polymerize stop_reaction Stop Reaction (Cooling/Exposure to Air) polymerize->stop_reaction purify Purify (e.g., Column Chromatography) stop_reaction->purify precipitate Precipitate in Non-Solvent purify->precipitate dry Dry Polymer under Vacuum precipitate->dry characterize Characterize (GPC, NMR) dry->characterize

Caption: General experimental workflow for controlled radical polymerization.

G cluster_atrp ATRP Mechanism dormant Pn-X + Cu(I)/L active Pn• + X-Cu(II)/L dormant->active ka active->dormant kdeact propagation Propagation (+ Monomer) active->propagation termination Termination active->termination propagation->active

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

G cluster_raft RAFT Mechanism initiator Initiator -> R• propagating R• + Monomer -> Pn• initiator->propagating raft_agent Pn• + S=C(Z)S-R' propagating->raft_agent intermediate [RAFT Adduct]• raft_agent->intermediate dormant P-S-C(=S)Z + R'• intermediate->dormant reinitiation R'• + Monomer -> Pm• dormant->reinitiation equilibrium Main RAFT Equilibrium Pm• + Pn-S-C(=S)Z <=> [Adduct]• <=> Pm-S-C(=S)Z + Pn• reinitiation->equilibrium

Caption: Mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.

G cluster_nmp NMP Mechanism dormant P-TEMPO active P• + TEMPO• dormant->active kact active->dormant k deact propagation Propagation (+ Monomer) active->propagation termination Termination active->termination propagation->active

Caption: Mechanism of Nitroxide-Mediated Polymerization (NMP).

References

Application Notes and Protocols for Emulsion Polymerization of 2-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(2-chlorostyrene) latexes via various emulsion polymerization techniques. The information is intended to guide researchers in the preparation of well-defined polymer nanoparticles with potential applications in drug delivery and other biomedical fields.

Introduction to Emulsion Polymerization of this compound

Emulsion polymerization is a versatile and widely used technique for producing polymer dispersions in an aqueous medium. This method offers excellent heat transfer, low viscosity even at high molecular weights, and the ability to control particle size and morphology. For this compound, an aromatic monomer, emulsion polymerization allows for the synthesis of stable latexes of poly(this compound) nanoparticles. The chlorine atom on the styrene ring can modify the polymer's properties, such as its refractive index and potential for post-polymerization functionalization, making it an interesting candidate for various applications, including as a component in drug delivery systems.[1][2]

The primary techniques for emulsion polymerization include conventional emulsion polymerization, miniemulsion polymerization, and microemulsion polymerization. Each technique offers distinct advantages in controlling particle size and distribution.

  • Conventional Emulsion Polymerization: This is a widely used industrial process where the monomer is dispersed in an aqueous phase with a surfactant at a concentration above its critical micelle concentration (CMC). Polymerization is typically initiated by a water-soluble initiator.[2]

  • Miniemulsion Polymerization: In this technique, a monomer-in-water emulsion is created by high shear, forming stable monomer droplets with sizes ranging from 50 to 500 nm. A costabilizer is often used to prevent Ostwald ripening. The key feature is that particle nucleation primarily occurs within these monomer droplets.

  • Microemulsion Polymerization: This method utilizes a thermodynamically stable oil-in-water microemulsion as the polymerization medium. It typically leads to the formation of very small polymer particles, often in the range of 10-50 nm.

Experimental Protocols

While specific literature on the emulsion polymerization of this compound is limited, the following protocols are based on established methods for styrene and related monomers and can be adapted for this compound. Optimization of these protocols for this compound is recommended.

Conventional Emulsion Polymerization of this compound

This protocol is adapted from a standard procedure for styrene emulsion polymerization.[1]

Materials:

  • This compound (monomer)

  • Deionized water

  • Potassium persulfate (KPS, initiator)

  • Sodium dodecyl sulfate (SDS, surfactant)

  • Sodium chloride (NaCl, for precipitation)

  • Toluene (solvent for purification)

  • Propanol (non-solvent for purification)

Procedure:

  • In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 12.8 g of deionized water, 3.1 mL of a 0.68% (w/v) potassium persulfate solution, and a solution of 0.356 g of SDS in 10 mL of deionized water.

  • Add 7.1 g of this compound to the flask and stir the mixture rapidly.

  • Heat the flask to 50-70°C to initiate the polymerization. For approximately 90% conversion, maintain the temperature for at least 2 hours.[1]

  • To isolate the polymer, add sodium chloride to the milky emulsion while stirring vigorously with a glass rod to break the micelles and precipitate the poly(this compound).[1]

  • Decant the aqueous phase and dry the polymer.

  • For further purification, the polymer can be dissolved in toluene and precipitated in propanol.[1]

Diagram of Conventional Emulsion Polymerization Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up M This compound R Reaction Mixture (Stirring, 50-70°C) M->R W Water W->R S SDS Solution S->R I KPS Solution I->R P Precipitation (add NaCl) R->P D Drying P->D Pur Purification (Dissolve/Precipitate) D->Pur

Conventional Emulsion Polymerization Workflow
Seeded Emulsion Polymerization of this compound

Seeded emulsion polymerization is an effective method for controlling the final particle size and achieving a monodisperse size distribution. This protocol involves a two-step process: the preparation of a seed latex and the subsequent polymerization of the main monomer batch onto these seed particles.

Materials:

  • This compound (monomer)

  • Deionized water

  • Potassium persulfate (KPS, initiator)

  • Sodium dodecyl sulfate (SDS, surfactant)

Procedure:

Step 1: Seed Latex Preparation (Conventional Emulsion Polymerization)

  • Prepare a small-scale conventional emulsion polymerization of this compound as described in section 2.1 to generate a seed latex with a desired particle size (e.g., 50-100 nm).

  • Characterize the particle size of the seed latex using dynamic light scattering (DLS).

Step 2: Seeded Polymerization

  • In a reaction vessel, add a calculated amount of the prepared seed latex.

  • Separately, prepare a pre-emulsion of this compound by mixing the monomer with deionized water and SDS.

  • Slowly feed the this compound pre-emulsion and a solution of KPS into the reaction vessel containing the seed latex at a controlled temperature (e.g., 70-80°C) over a period of 2-4 hours.

  • After the feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

  • Cool the reactor and collect the final poly(this compound) latex.

Diagram of Seeded Emulsion Polymerization Workflow:

G cluster_seed Seed Preparation cluster_main Main Polymerization cluster_final Final Product SeedRxn Conventional Emulsion Polymerization SeedLatex Seed Latex SeedRxn->SeedLatex MainRxn Seeded Reaction (70-80°C) SeedLatex->MainRxn PreEmulsion This compound Pre-emulsion PreEmulsion->MainRxn Initiator Initiator Solution Initiator->MainRxn FinalLatex Poly(this compound) Latex MainRxn->FinalLatex

Seeded Emulsion Polymerization Workflow

Data Presentation

Quantitative data on the emulsion polymerization of this compound is scarce in the literature. The following tables present hypothetical data based on typical trends observed for styrene emulsion polymerization to illustrate the expected influence of key reaction parameters. Researchers should generate their own data for this compound.

Table 1: Effect of Initiator (KPS) Concentration on Poly(this compound) Properties in Conventional Emulsion Polymerization

KPS Concentration (wt% based on monomer)Final Particle Size (nm)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Monomer Conversion (%)
0.5150500,0001.895
1.0120400,0001.698
2.090300,0001.599

Table 2: Effect of Surfactant (SDS) Concentration on Poly(this compound) Properties in Conventional Emulsion Polymerization

SDS Concentration (wt% based on monomer)Final Particle Size (nm)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Monomer Conversion (%)
1.0180480,0002.092
2.0130450,0001.797
4.080420,0001.599

Applications in Drug Development

Poly(this compound) nanoparticles hold potential for applications in drug delivery, drawing parallels from the extensive research on polystyrene-based systems.[1] The presence of the chlorine atom offers a site for post-polymerization modification, allowing for the attachment of targeting ligands, drugs, or imaging agents.

Potential Advantages and Applications:

  • Functionalization: The chlorine atom can potentially be substituted or used in cross-coupling reactions to introduce various functional groups onto the nanoparticle surface. This allows for covalent attachment of biomolecules.[3]

  • Drug Encapsulation: The hydrophobic nature of the poly(this compound) core makes it suitable for encapsulating hydrophobic drugs, similar to polystyrene nanoparticles.[4][5]

  • Controlled Release: By modifying the polymer architecture (e.g., through copolymerization or crosslinking), the release kinetics of the encapsulated drug can be tuned.

  • Imaging and Diagnostics: The nanoparticles can be loaded with imaging agents for diagnostic purposes.

Diagram of Nanoparticle Functionalization for Drug Delivery:

G cluster_NP Poly(this compound) Nanoparticle cluster_Mods Surface Modifications NP P(2-ClS) Core Targeting Targeting Ligand NP->Targeting Covalent Attachment Drug Drug Molecule NP->Drug Encapsulation or Conjugation PEG PEG (Stealth) NP->PEG Grafting

Functionalization of Poly(this compound) Nanoparticles

Characterization Techniques

To thoroughly characterize the synthesized poly(this compound) latexes, the following techniques are recommended:

  • Particle Size and Distribution: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[6]

  • Monomer Conversion: Gravimetric analysis.

  • Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Conclusion

Emulsion polymerization is a robust method for synthesizing poly(this compound) nanoparticles. By carefully controlling reaction parameters such as initiator and surfactant concentrations, and by employing techniques like seeded polymerization, it is possible to tailor the particle size and molecular weight of the resulting polymer. The potential for surface functionalization makes poly(this compound) a promising material for further investigation in the field of drug delivery and advanced biomedical applications. Further research is needed to establish detailed and optimized protocols specifically for this compound and to explore its full potential in these areas.

References

Application Notes and Protocols for Solution Polymerization of 2-Chlorostyrene in Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the solution polymerization of 2-chlorostyrene in toluene. Poly(this compound) is a versatile polymer with potential applications in various fields, including as a precursor for functionalized polymers and in the development of novel drug delivery systems. The protocols outlined below describe the synthesis via conventional free-radical polymerization, a robust and widely accessible method. This guide includes information on materials, a step-by-step procedure, and expected outcomes, including key quantitative data presented in a clear, tabular format. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding and implementation.

Introduction

Solution polymerization is a widely utilized technique for synthesizing polymers in a homogenous phase, where the monomer, initiator, and resulting polymer are all soluble in the chosen solvent. This method offers excellent control over the reaction temperature and viscosity compared to bulk polymerization. Toluene is a common solvent for the polymerization of styrene and its derivatives due to its suitable boiling point and ability to dissolve both the monomer and the resulting polymer.

This compound is a substituted styrene monomer that, when polymerized, yields poly(this compound). The presence of the chlorine atom on the phenyl ring provides a reactive site for post-polymerization modifications, allowing for the introduction of various functional groups. This functionality makes poly(this compound) an attractive material for applications in drug delivery, specialty coatings, and advanced materials.

This application note details a standard laboratory procedure for the free-radical solution polymerization of this compound in toluene using Azobisisobutyronitrile (AIBN) as the initiator.

Data Presentation

The following tables summarize typical quantitative data obtained from the solution polymerization of this compound in toluene under various conditions.

Table 1: Reaction Parameters

ParameterValue
MonomerThis compound
SolventToluene
InitiatorAzobisisobutyronitrile (AIBN)
Monomer Concentration1.0 - 3.0 M
Initiator Concentration0.01 - 0.05 M
Reaction Temperature60 - 80 °C
Reaction Time4 - 24 hours

Table 2: Typical Polymer Characteristics

PropertyValueReference
Number-Average Molecular Weight (Mn)65,000 g/mol [1]
Polydispersity Index (PDI)1.6[1]
Yield70 - 90%N/A
Glass Transition Temperature (Tg)119 °C[2]
SolubilitySoluble in DMF, THF, toluene, and CHCl₃. Insoluble in methanol, ethanol, water, and hexanes.[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the free-radical solution polymerization of this compound in toluene.

Materials and Equipment
  • Monomer: this compound (inhibitor removed)

  • Solvent: Toluene (anhydrous)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Non-solvent: Methanol

  • Glassware: Schlenk flask, round-bottom flask, condenser, graduated cylinders, beakers, Büchner funnel

  • Equipment: Magnetic stirrer with heating mantle, oil bath, vacuum line, rotary evaporator, vacuum oven, Schlenk line (optional, for rigorous degassing)

Protocol: Free-Radical Solution Polymerization of this compound
  • Monomer Purification: To remove the polymerization inhibitor (typically 4-tert-butylcatechol), pass the this compound monomer through a short column of basic alumina.

  • Reaction Setup:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of AIBN initiator (e.g., for a 2 M solution of monomer and a 100:1 monomer to initiator ratio).

    • Add the appropriate volume of anhydrous toluene to the flask.

    • Stir the mixture until the initiator is fully dissolved.

    • Add the purified this compound monomer to the flask.

  • Degassing:

    • To remove dissolved oxygen, which can inhibit free-radical polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.

    • Alternatively, for a less rigorous degassing, bubble dry nitrogen or argon gas through the solution for 30 minutes.

  • Polymerization:

    • After degassing, place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).

    • Stir the reaction mixture for the specified duration (e.g., 12 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by cooling the reaction flask in an ice bath and exposing the solution to air.

    • Dilute the viscous polymer solution with a small amount of toluene if necessary to facilitate handling.

    • Slowly pour the polymer solution into a large beaker containing a stirred, large excess of a non-solvent, such as methanol (typically 10 times the volume of the reaction mixture), to precipitate the polymer.

    • A white, stringy precipitate of poly(this compound) should form.

  • Purification and Drying:

    • Continue stirring the polymer suspension in methanol for 15-20 minutes to ensure complete precipitation and to wash away unreacted monomer and initiator residues.

    • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer cake with fresh methanol.

    • Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

  • Characterization:

    • The molecular weight (Mn, Mw) and polydispersity index (PDI) of the resulting polymer can be determined by size exclusion chromatography (SEC).[1]

    • The chemical structure can be confirmed by spectroscopic methods such as ¹H NMR and FTIR.

    • Thermal properties, such as the glass transition temperature (Tg), can be measured using differential scanning calorimetry (DSC).[2]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Solution Polymerization of this compound cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation and Purification cluster_analysis Characterization monomer_prep Monomer Purification (Remove Inhibitor) reaction_setup Reaction Setup (Add Monomer, Solvent, Initiator) monomer_prep->reaction_setup degassing Degassing (Freeze-Pump-Thaw or N2 Purge) reaction_setup->degassing polymerization Polymerization (Heating and Stirring) degassing->polymerization termination Termination (Cooling) polymerization->termination precipitation Precipitation (in Methanol) termination->precipitation filtration Filtration precipitation->filtration drying Drying (Vacuum Oven) filtration->drying characterization Polymer Characterization (SEC, NMR, DSC) drying->characterization

Caption: Workflow for the solution polymerization of this compound.

Signaling Pathway of Free-Radical Polymerization

free_radical_polymerization Mechanism of Free-Radical Polymerization initiator Initiator (I) radical Initiator Radicals (2R.) initiator->radical Initiation (Heat) propagating_chain Propagating Chain (P.) radical->propagating_chain Addition to Monomer monomer Monomer (M) monomer->propagating_chain propagating_chain->propagating_chain Propagation (+ Monomer) dead_polymer Dead Polymer (P) propagating_chain->dead_polymer Termination (Combination or Disproportionation)

Caption: Key steps in free-radical polymerization.

References

Characterization of Poly(2-chlorostyrene) by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed protocol for the characterization of poly(2-chlorostyrene) using Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). This technique is essential for determining key polymer properties such as number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution.[1][2][3] Accurate determination of these parameters is critical for researchers, scientists, and drug development professionals working with polymeric materials, as the molecular weight distribution significantly influences the physical and mechanical properties of the polymer.[4]

Principle of Size Exclusion Chromatography

Size Exclusion Chromatography separates molecules based on their hydrodynamic volume in solution.[5] The separation occurs as the polymer solution passes through a column packed with porous gel beads.[3][6] Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution.[3][6] By calibrating the system with polymer standards of known molecular weights, the elution time of a sample can be correlated to its molecular weight.[7]

Data Presentation

The following tables summarize typical quantitative data obtained from the SEC analysis of various poly(this compound) samples.

Table 1: Molecular Weight Characteristics of Poly(this compound) Samples

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P10338-2ClS75,000105,0001.4
P10337-2ClS65,000104,0001.6
P10332A-2ClSData not providedData not providedData not provided

Data obtained from product data sheets. The specific values for P10332A-2ClS were not detailed in the provided information, but the analysis method was consistent.

Table 2: Typical SEC Analysis Parameters for Polystyrene and its Derivatives

ParameterValue
Mobile PhaseTetrahydrofuran (THF)
Flow Rate1.0 mL/min
Temperature35 °C
Injection Volume50 - 100 µL
Sample Concentration1 - 5 mg/mL
DetectorRefractive Index (RI), UV-Vis
Calibration StandardsPolystyrene

Experimental Protocols

This section outlines the detailed methodology for the SEC analysis of poly(this compound).

Materials and Equipment
  • Poly(this compound) sample

  • Tetrahydrofuran (THF) , HPLC grade

  • Polystyrene standards with narrow molecular weight distributions

  • Size Exclusion Chromatograph (SEC) system equipped with:

    • Solvent delivery pump

    • Autosampler or manual injector

    • Column oven

    • SEC columns (e.g., Supelco G6000-4000-2000 HXL or equivalent polystyrene-divinylbenzene columns)[1][8][9]

    • Refractive Index (RI) detector

    • UV-Vis detector (optional)

  • Volumetric flasks

  • Syringes and syringe filters (0.2 or 0.45 µm, PTFE)

  • Analytical balance

  • Vortex mixer or shaker

Preparation of Mobile Phase
  • Use HPLC grade Tetrahydrofuran (THF) as the mobile phase.

  • Degas the THF thoroughly before use to prevent the formation of bubbles in the system, which can interfere with the detector signal. This can be achieved by sonication, vacuum filtration, or helium sparging.

Preparation of Standard Solutions
  • Prepare a series of polystyrene standard solutions with concentrations ranging from 1 to 2 mg/mL in THF.

  • Use at least 5-10 standards with different, narrowly distributed molecular weights to generate a reliable calibration curve.

  • Allow the standards to dissolve completely, which may take several hours. Gentle agitation can aid dissolution.[3]

Preparation of Poly(this compound) Sample Solution
  • Accurately weigh 5-10 mg of the poly(this compound) sample into a clean, dry vial.

  • Add the appropriate volume of THF to achieve a final concentration between 1 and 5 mg/mL.

  • Gently agitate the solution until the polymer is completely dissolved. Poly(this compound) is soluble in THF, toluene, and chloroform.[1][8][9]

  • Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could damage the SEC columns.

SEC System Operation and Data Acquisition
  • System Startup and Equilibration:

    • Turn on the SEC system components.

    • Set the pump to deliver THF at a constant flow rate, typically 1.0 mL/min.

    • Set the column oven temperature to 35 °C.

    • Allow the system to equilibrate until a stable baseline is observed on the detector. This may take 30-60 minutes.

  • Calibration:

    • Inject the prepared polystyrene standard solutions, starting from the lowest molecular weight and proceeding to the highest.

    • Record the chromatograms and the corresponding peak elution times.

    • Generate a calibration curve by plotting the logarithm of the molecular weight (log M) versus the elution time.

  • Sample Analysis:

    • Inject the filtered poly(this compound) sample solution.

    • Record the chromatogram.

  • System Shutdown:

    • After the analysis is complete, flush the columns with fresh THF.

    • Turn off the detectors and the pump.

Data Analysis
  • Using the calibration curve, the elution time of the poly(this compound) sample is converted into molecular weight.

  • The SEC software will then calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the molecular weight distribution of the sample.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in SEC analysis.

SEC_Experimental_Workflow cluster_prep Preparation cluster_analysis SEC Analysis cluster_data Data Processing A Prepare Mobile Phase (THF) D System Equilibration A->D B Prepare Polystyrene Standards E Inject Standards & Generate Calibration Curve B->E C Prepare Poly(this compound) Sample F Inject Sample C->F D->E E->F G Acquire Chromatogram F->G H Calculate Mn, Mw, PDI G->H

Caption: Experimental workflow for SEC analysis of poly(this compound).

SEC_Data_Relationship cluster_input Polymer Properties cluster_process SEC Measurement cluster_output Output Data Polymer Poly(this compound) Molecular Weight Distribution SEC Size Exclusion Chromatography Polymer->SEC is analyzed by Chromatogram Elution Time Profile (Chromatogram) SEC->Chromatogram generates MW_Data Calculated Data (Mn, Mw, PDI) Chromatogram->MW_Data is used to calculate

Caption: Relationship between polymer properties and SEC data output.

References

Application Note: Determining the Number-Average Molecular Weight of Poly(2-chlorostyrene) using ¹H NMR End-Group Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The number-average molecular weight (Mn) is a critical parameter that defines the physical and mechanical properties of a polymer. For researchers in materials science and drug development, a rapid and accurate determination of Mn is essential for quality control and for understanding structure-property relationships. Nuclear Magnetic Resonance (NMR) spectroscopy provides a straightforward and reliable method for calculating Mn through end-group analysis.[1] This technique is particularly useful for polymers with a relatively low molecular weight (typically < 25,000 g/mol ), where the concentration of end-groups is sufficient for detection.[2]

This application note details a protocol for determining the Mn of poly(2-chlorostyrene) synthesized via free-radical polymerization using an initiator such as 2,2′-Azobisisobutyronitrile (AIBN). The method relies on the quantitative comparison of the integrated signal from the initiator fragment protons at the polymer chain ends to the integrated signal of the protons on the repeating monomer units.[3][4]

Principle of the Method

The calculation of the number-average molecular weight (Mn) by ¹H NMR is based on determining the degree of polymerization (DP), which is the average number of monomer units per polymer chain.[4] By comparing the integral of a known number of protons from the initiator end-group to the integral of a known number of protons from the polymer backbone, the DP can be calculated.

The key steps are:

  • Acquire a quantitative ¹H NMR spectrum of the polymer sample.

  • Identify and integrate the signal corresponding to the initiator end-group (e.g., methyl protons from an AIBN fragment).

  • Identify and integrate the signals corresponding to the repeating monomer units of the polymer backbone.

  • Use the integral values to calculate the Degree of Polymerization (DP).

  • Calculate the Number-Average Molecular Weight (Mn) from the DP and the molecular weights of the monomer and initiator.

Experimental Protocol

1. Materials and Equipment

  • Polymer Sample: Dried poly(this compound) synthesized using AIBN initiator.

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Equipment: Standard NMR tubes, volumetric flasks, analytical balance.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

2. Sample Preparation

  • Accurately weigh 15-20 mg of the dried poly(this compound) sample directly into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Cap the vial and gently agitate or vortex until the polymer is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

  • Acquire a standard single-pulse ¹H NMR spectrum. For quantitative results, ensure the following parameters are set:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 5 seconds. A long delay is crucial to allow for full relaxation of all protons, ensuring the signal integrals are directly proportional to the number of protons.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration and desired signal-to-noise ratio.

4. Data Processing and Analysis

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using the spectrometer software.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Identify the characteristic signals for poly(this compound) and the AIBN end-group.

    • Aromatic Protons (Backbone): Broad multiplets typically between 6.50 - 7.50 ppm.

    • Aliphatic Protons (Backbone): Broad signals for the -CH- and -CH₂- groups, typically between 1.10 - 2.50 ppm.[5]

    • AIBN End-Group Protons: The six methyl protons (-C(CN)(CH₃)₂) from the AIBN initiator fragment typically appear as a broad signal upfield, around 0.8 - 1.3 ppm.[6][7]

  • Integrate the relevant peaks:

    • I_end: Integrate the signal corresponding to the initiator's methyl protons. This integral represents 6 protons per initiator fragment.

    • I_mono: Integrate the aromatic region (6.50 - 7.50 ppm). This region corresponds to the 4 protons on the aromatic ring of each this compound monomer unit.

5. Calculation of Mn

The following formulas are used to determine the Mn:

  • Degree of Polymerization (DP): DP = (I_mono / N_mono) / (I_end / N_end) Where:

    • I_mono = Integral of the aromatic protons.

    • N_mono = Number of aromatic protons per monomer unit (which is 4).

    • I_end = Integral of the AIBN methyl protons.

    • N_end = Number of methyl protons per AIBN end-group (which is 6).

  • Number-Average Molecular Weight (Mn): Mn = (DP * MW_mono) + MW_initiator Where:

    • MW_mono = Molecular weight of the this compound monomer (138.59 g/mol ).[8]

    • MW_initiator = Molecular weight of the AIBN initiator fragment at one end (68.08 g/mol for the -C(CN)(CH₃)₂ fragment). Note: This calculation assumes termination by combination is negligible and the initiator fragment is at one end of the chain.

Logical Workflow for Mn Determination

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_calc Calculation A 1. Weigh ~20 mg Poly(this compound) B 2. Dissolve in 0.7 mL CDCl3 A->B C 3. Acquire 1H NMR Spectrum (Quantitative Parameters) B->C D 4. Process Spectrum (FT, Phase, Baseline) C->D E 5. Integrate Signals (End-Group & Monomer) D->E F 6. Calculate Degree of Polymerization (DP) E->F G 7. Calculate Number-Average Molecular Weight (Mn) F->G

Caption: Workflow for Mn determination of poly(this compound) by ¹H NMR.

Data Presentation

The following table provides an example dataset for three different batches of poly(this compound) synthesized with AIBN.

Sample IDIntegral (End-Group, I_end)Integral (Monomer, I_mono)Calculated DPCalculated Mn ( g/mol )
PCS-Batch-011.0085.3334.14799
PCS-Batch-021.00110.5044.26200
PCS-Batch-031.00142.0056.87954
  • Note on Calculations (Example for PCS-Batch-01):

    • DP = (85.33 / 4) / (1.00 / 6) = 21.33 / 0.1667 ≈ 34.1

    • Mn = (34.1 * 138.59 g/mol ) + 68.08 g/mol ≈ 4799 g/mol

Conclusion

¹H NMR end-group analysis is a powerful, rapid, and non-destructive technique for determining the number-average molecular weight of polymers like poly(this compound). By following a careful quantitative protocol for sample preparation and data acquisition, researchers can obtain reliable and accurate Mn values, which are crucial for characterizing polymeric materials and ensuring batch-to-batch consistency.

References

Functionalization of Poly(2-chlorostyrene) for the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-chlorostyrene) is a versatile polymer that serves as a valuable precursor for the synthesis of a wide range of advanced functional materials. The presence of a reactive chlorine atom on the phenyl ring allows for post-polymerization modification through various chemical reactions. This enables the introduction of a diverse array of functional groups, leading to materials with tailored properties for applications in fields such as drug delivery, bio-conjugation, and advanced coatings. This document provides detailed protocols for the functionalization of poly(this compound) via nucleophilic substitution reactions to introduce azide and thiol functionalities. Furthermore, it outlines the use of the resulting functionalized polymer as a macroinitiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique for the synthesis of well-defined graft copolymers.

Key Functionalization Strategies

The primary route for modifying poly(this compound) involves the nucleophilic substitution of the chlorine atom. Two key transformations are highlighted here:

  • Azidation: The introduction of azide groups creates a versatile platform for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of a wide variety of molecules, including biomolecules and fluorescent dyes.

  • Thiolation: The incorporation of thiol groups provides reactive sites for thiol-ene and thiol-yne "click" reactions, disulfide bond formation for creating reducible systems, and for metal nanoparticle binding.

These functionalized polymers can then be utilized as macroinitiators for controlled radical polymerizations, such as ATRP, to synthesize graft copolymers with precise control over the length and composition of the grafted chains.

Quantitative Data Summary

The following tables summarize representative quantitative data for the functionalization of chloro-containing polystyrene analogues, which serve as excellent models for the reactions on poly(this compound).

Table 1: Azidation of Chloro-functionalized Polystyrene

Starting PolymerReagentSolventTemp. (°C)Time (h)Degree of Substitution (%)Reference
Poly(vinylbenzyl chloride)Sodium Azide (NaN₃)DMF2524>95[1]
Poly(pentafluorostyrene)Sodium Azide (NaN₃)DMF801.5~90[2]

Table 2: Thiolation of Chloro-functionalized Polystyrene

Starting PolymerThiol ReagentBaseSolventTemp. (°C)Time (h)Degree of Substitution (%)Reference
Poly(vinylbenzyl chloride)1-ThioglycerolTriethylamineTHF5024>95[1]

Table 3: ATRP from Functionalized Polystyrene Macroinitiator

MacroinitiatorMonomerCatalyst/LigandSolventTemp. (°C)Time (h)Resulting Graft CopolymerReference
Bromo-functionalized PolystyreneStyreneCuBr / PMDETANone (Bulk)1104Polystyrene-graft-polystyrene[1]

Experimental Protocols

Protocol 1: Azidation of Poly(this compound)

This protocol describes the nucleophilic substitution of the chlorine atom on poly(this compound) with an azide group.

Materials:

  • Poly(this compound)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve poly(this compound) in anhydrous DMF in a round-bottom flask under an inert atmosphere. A typical concentration is 5-10% (w/v).

  • Add a 5 to 10-fold molar excess of sodium azide relative to the chlorostyrene repeating units.

  • Stir the reaction mixture at room temperature (25°C) for 24-48 hours. The reaction progress can be monitored by FTIR spectroscopy by observing the appearance of the characteristic azide peak at approximately 2100 cm⁻¹.

  • After the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted sodium azide and residual DMF.

  • Dry the resulting poly(2-azidostyrene) under vacuum at 40-50°C until a constant weight is achieved.

  • Characterize the product by FTIR and ¹H NMR spectroscopy to confirm the presence of the azide group and determine the degree of substitution.

Protocol 2: Thiolation of Poly(this compound)

This protocol details the introduction of thiol groups onto the poly(this compound) backbone.

Materials:

  • Poly(this compound)

  • Sodium hydrosulfide (NaSH) or Thiol-containing nucleophile (e.g., 1-thioglycerol)

  • Base (if using a thiol, e.g., triethylamine)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve poly(this compound) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add a 3 to 5-fold molar excess of the thiol reagent (e.g., 1-thioglycerol) and a corresponding molar excess of a base (e.g., triethylamine) to deprotonate the thiol. If using NaSH, add a 3 to 5-fold molar excess directly.

  • Stir the reaction mixture at 50-60°C for 24 hours. Monitor the reaction by TLC or by taking aliquots for NMR analysis to check for the disappearance of the starting material's characteristic signals.

  • After completion, cool the reaction mixture to room temperature and precipitate the polymer in a large excess of methanol.

  • Filter and wash the polymer extensively with methanol.

  • Dry the functionalized polymer under vacuum.

  • Characterize the product using ¹H NMR and FTIR spectroscopy to confirm the introduction of thiol groups and to estimate the degree of functionalization.

Protocol 3: Synthesis of Poly(this compound)-graft-poly(N-isopropylacrylamide) via ATRP

This protocol describes the "grafting from" approach using a bromo-functionalized poly(this compound) as a macroinitiator for the ATRP of N-isopropylacrylamide (NIPAM). First, the chloro- groups are converted to ATRP initiating sites.

Part A: Preparation of the ATRP Macroinitiator

  • Functionalize poly(this compound) with a hydroxyl-containing nucleophile (e.g., ethanolamine) via nucleophilic substitution.

  • React the resulting hydroxyl-functionalized polymer with an excess of 2-bromoisobutyryl bromide in the presence of a base (e.g., triethylamine) in an anhydrous solvent like THF at 0°C to room temperature to form the bromo-functionalized macroinitiator.

  • Purify the macroinitiator by precipitation in methanol and dry under vacuum.

Part B: Graft Polymerization of NIPAM

Materials:

  • Poly(2-styrene-2-bromoisobutyrate) macroinitiator

  • N-isopropylacrylamide (NIPAM)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent (e.g., Toluene or Anisole)

  • Schlenk flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the macroinitiator, NIPAM monomer, and the solvent.

  • In a separate flask, prepare the catalyst complex by adding CuBr and the PMDETA ligand to the solvent under an inert atmosphere.

  • Deoxygenate both mixtures by several freeze-pump-thaw cycles.

  • Transfer the catalyst solution to the monomer/macroinitiator solution via a cannula to initiate the polymerization.

  • Stir the reaction mixture at the desired temperature (e.g., 70-90°C). The polymerization progress can be monitored by taking samples at different time intervals and analyzing the monomer conversion by ¹H NMR.

  • To stop the polymerization, cool the flask to room temperature and expose the mixture to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the graft copolymer in a non-solvent (e.g., cold hexane or diethyl ether).

  • Filter and dry the final product under vacuum.

  • Characterize the graft copolymer by GPC/SEC to determine the molecular weight and polydispersity, and by ¹H NMR to determine the composition of the graft copolymer.

Visualizations

Reaction Pathways and Experimental Workflows

Functionalization_Pathways P2CS Poly(this compound) P2AzS Poly(2-azidostyrene) P2CS->P2AzS  NaN₃, DMF P2SHS Poly(2-thiolstyrene) P2CS->P2SHS  NaSH or R-SH/Base ATRP_Macroinitiator ATRP Macroinitiator P2CS->ATRP_Macroinitiator 1. R-OH/Base 2. 2-Bromoisobutyryl bromide Clicked_Product Clicked Product (e.g., Triazole) P2AzS->Clicked_Product  Alkyne, Cu(I) catalyst  (CuAAC) Graft_Copolymer Graft Copolymer (e.g., P2CS-g-PNIPAM) ATRP_Macroinitiator->Graft_Copolymer  Monomer (e.g., NIPAM)  CuBr/PMDETA (ATRP)

Caption: Functionalization pathways of poly(this compound).

Experimental_Workflow cluster_0 Functionalization cluster_1 Characterization start_polymer Poly(this compound) dissolution Dissolution in Anhydrous Solvent start_polymer->dissolution reaction Reaction with Nucleophile dissolution->reaction precipitation Precipitation in Non-solvent reaction->precipitation purification Washing and Drying precipitation->purification functionalized_polymer Functionalized Polymer purification->functionalized_polymer ftir FTIR Spectroscopy functionalized_polymer->ftir nmr NMR Spectroscopy functionalized_polymer->nmr gpc GPC/SEC functionalized_polymer->gpc

Caption: General experimental workflow for functionalization.

ATRP_Workflow cluster_grafting ATRP Grafting macroinitiator Macroinitiator polymerization Polymerization (Inert Atmosphere) macroinitiator->polymerization monomer Monomer monomer->polymerization catalyst Catalyst/Ligand catalyst->polymerization termination Termination polymerization->termination purification_graft Purification (Catalyst Removal) termination->purification_graft precipitation_graft Precipitation purification_graft->precipitation_graft graft_copolymer Graft Copolymer precipitation_graft->graft_copolymer

Caption: Experimental workflow for ATRP "grafting from".

References

Application Notes and Protocols: Synthesis of Block Copolymers Using 2-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of block copolymers incorporating 2-chlorostyrene. The inclusion of this compound in a polymer backbone can introduce unique properties, such as increased refractive index, altered solubility, and a reactive site for post-polymerization modification. The following sections detail common controlled polymerization techniques for creating well-defined block copolymers with this monomer.

Introduction to this compound in Block Copolymer Synthesis

This compound (2-ClS) is a functionalized styrene monomer that can be polymerized using various controlled polymerization techniques to create well-defined block copolymers. The presence of the chlorine atom on the phenyl ring can influence the electronic and steric properties of the monomer, affecting its reactivity in polymerization. Block copolymers containing poly(this compound) (P2ClS) are of interest for applications in nanotechnology, drug delivery, and advanced materials due to the unique properties imparted by the chlorinated block.

Controlled polymerization methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and anionic polymerization are suitable for the synthesis of P2ClS-containing block copolymers with controlled molecular weights and low polydispersity indices (PDI).

Synthesis of Poly(this compound)-b-polystyrene by Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including styrenes.[1][2] This protocol describes the synthesis of a poly(this compound) macroinitiator followed by chain extension with styrene to form a diblock copolymer.

Experimental Protocol: ATRP Synthesis

Part A: Synthesis of Bromo-terminated Poly(this compound) Macroinitiator

  • Reagents and Setup:

    • This compound (2-ClS) (purified by passing through a column of basic alumina).

    • Ethyl α-bromoisobutyrate (EBiB) (initiator).

    • Copper(I) bromide (CuBr) (catalyst).

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).

    • Anisole (solvent).

    • Schlenk flask, magnetic stirrer, and nitrogen/argon line.

  • Procedure:

    • To a dry Schlenk flask under inert atmosphere (N₂ or Ar), add CuBr (e.g., 0.071 g, 0.5 mmol).

    • Add anisole (e.g., 10 mL) and PMDETA (e.g., 0.104 mL, 0.5 mmol) to the flask and stir to form the catalyst complex.

    • In a separate container, prepare a solution of 2-ClS (e.g., 13.85 g, 100 mmol) and EBiB (e.g., 0.097 mL, 0.66 mmol) in anisole (e.g., 10 mL).

    • Deoxygenate the monomer/initiator solution by bubbling with N₂ or Ar for 30 minutes.

    • Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.

    • Immerse the flask in a preheated oil bath at 90 °C and stir.

    • Monitor the polymerization by taking samples periodically to analyze for monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).

    • After reaching the desired conversion (e.g., 50-70%), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer solution in a large excess of cold methanol.

    • Collect the white precipitate by filtration and dry under vacuum to a constant weight.

Part B: Chain Extension with Styrene to form Poly(this compound)-b-polystyrene

  • Reagents and Setup:

    • Bromo-terminated poly(this compound) (P2ClS-Br) macroinitiator (from Part A).

    • Styrene (St) (purified).

    • CuBr and PMDETA.

    • Anisole.

    • Schlenk flask, magnetic stirrer, and nitrogen/argon line.

  • Procedure:

    • Follow the same setup and deoxygenation procedures as in Part A.

    • To a dry Schlenk flask under inert atmosphere, add CuBr and PMDETA in anisole.

    • In a separate container, dissolve the P2ClS-Br macroinitiator (e.g., 5.0 g, with a calculated molar amount based on its Mn) and styrene (e.g., 10.4 g, 100 mmol) in anisole.

    • Deoxygenate the macroinitiator/monomer solution.

    • Transfer the solution to the catalyst-containing flask.

    • Heat the reaction mixture to 110 °C and stir.

    • Monitor the progress of the polymerization.

    • Terminate the reaction and purify the block copolymer using the same procedure as for the macroinitiator.

Quantitative Data
Sample IDBlock 1 (P2ClS) Mn ( g/mol )Block 1 PDIBlock 2 (PS) Mn ( g/mol )Final Mn ( g/mol )Final PDI
P2ClS-b-PS-110,0001.1515,00024,5001.20
P2ClS-b-PS-215,0001.1220,00034,2001.18

Note: The presented data are representative examples and actual results may vary based on specific experimental conditions.

Experimental Workflow: ATRP Synthesis

ATRP_Workflow cluster_A Part A: P2ClS Macroinitiator Synthesis cluster_B Part B: P2ClS-b-PS Synthesis A1 1. Prepare Catalyst (CuBr + PMDETA in Anisole) A4 4. Initiate Polymerization (Mix solutions at 90°C) A1->A4 A2 2. Prepare Monomer Solution (2-ClS + EBiB in Anisole) A3 3. Deoxygenate Solutions A2->A3 A3->A4 A5 5. Monitor & Terminate A4->A5 A6 6. Purify & Isolate P2ClS-Br A5->A6 B2 2. Prepare Monomer Solution (P2ClS-Br + Styrene in Anisole) A6->B2 Macroinitiator B1 1. Prepare Catalyst (CuBr + PMDETA in Anisole) B4 4. Chain Extension (Mix solutions at 110°C) B1->B4 B3 3. Deoxygenate Solutions B2->B3 B3->B4 B5 5. Monitor & Terminate B4->B5 B6 6. Purify & Isolate P2ClS-b-PS B5->B6

ATRP synthesis workflow for P2ClS-b-PS.

Synthesis of Poly(this compound)-b-poly(tert-butyl acrylate) by RAFT Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that is tolerant to a wide variety of functional groups.[3] This protocol outlines the synthesis of a poly(this compound) macro-RAFT agent and its subsequent chain extension with tert-butyl acrylate (tBA). The resulting block copolymer can be hydrolyzed to yield an amphiphilic poly(this compound)-b-poly(acrylic acid) block copolymer.

Experimental Protocol: RAFT Synthesis

Part A: Synthesis of Poly(this compound) Macro-RAFT Agent

  • Reagents and Setup:

    • This compound (2-ClS) (purified).

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent).

    • Azobisisobutyronitrile (AIBN) (initiator).

    • Dioxane (solvent).

    • Reaction vial with a magnetic stirrer, and nitrogen/argon line.

  • Procedure:

    • To a reaction vial, add 2-ClS (e.g., 6.93 g, 50 mmol), CPDT (e.g., 0.17 g, 0.5 mmol), and AIBN (e.g., 0.016 g, 0.1 mmol) in dioxane (e.g., 10 mL).

    • Seal the vial with a rubber septum and deoxygenate the solution by purging with N₂ or Ar for 30 minutes in an ice bath.

    • Place the vial in a preheated oil bath at 70 °C and stir.

    • Monitor the polymerization.

    • After achieving the desired conversion, stop the reaction by cooling and exposure to air.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Part B: Chain Extension with tert-Butyl Acrylate

  • Reagents and Setup:

    • Poly(this compound) macro-RAFT agent (from Part A).

    • tert-Butyl acrylate (tBA) (purified).

    • AIBN.

    • Dioxane.

    • Reaction vial with a magnetic stirrer, and nitrogen/argon line.

  • Procedure:

    • In a reaction vial, dissolve the P2ClS macro-RAFT agent (e.g., 5.0 g, with a calculated molar amount) and tBA (e.g., 12.8 g, 100 mmol) in dioxane.

    • Add AIBN (a small amount, e.g., molar ratio of macro-RAFT:AIBN = 5:1).

    • Deoxygenate the solution and heat to 70 °C with stirring.

    • Monitor the reaction progress.

    • Terminate and purify the block copolymer as described in Part A.

Quantitative Data
Sample IDBlock 1 (P2ClS) Mn ( g/mol )Block 1 PDIBlock 2 (PtBA) Mn ( g/mol )Final Mn ( g/mol )Final PDI
P2ClS-b-PtBA-18,0001.1012,00019,5001.15
P2ClS-b-PtBA-212,0001.0818,00029,1001.12

Note: The presented data are representative examples and actual results may vary based on specific experimental conditions.

Experimental Workflow: RAFT Synthesis

RAFT_Workflow cluster_A Part A: P2ClS Macro-RAFT Agent Synthesis cluster_B Part B: P2ClS-b-PtBA Synthesis A1 1. Prepare Reaction Mixture (2-ClS + CPDT + AIBN in Dioxane) A2 2. Deoxygenate A1->A2 A3 3. Polymerize at 70°C A2->A3 A4 4. Terminate & Purify P2ClS Macro-RAFT A3->A4 B1 1. Prepare Reaction Mixture (P2ClS Macro-RAFT + tBA + AIBN) A4->B1 Macro-RAFT Agent B2 2. Deoxygenate B1->B2 B3 3. Polymerize at 70°C B2->B3 B4 4. Terminate & Purify P2ClS-b-PtBA B3->B4

RAFT synthesis workflow for P2ClS-b-PtBA.

Synthesis of Poly(this compound)-b-polystyrene by Anionic Polymerization

Anionic polymerization offers excellent control over molecular weight, PDI, and polymer architecture, but requires stringent purification of all reagents and a high-vacuum or inert atmosphere setup.[4]

Experimental Protocol: Anionic Synthesis
  • Reagents and Setup:

    • This compound (2-ClS) and Styrene (St) (rigorously purified and distilled).

    • sec-Butyllithium (sec-BuLi) (initiator).

    • Tetrahydrofuran (THF) (anhydrous, distilled).

    • High-vacuum line and glassware.

  • Procedure:

    • Under high vacuum, distill THF into a reaction flask.

    • Introduce a known amount of sec-BuLi initiator.

    • Cool the reactor to -78 °C.

    • Distill a measured amount of 2-ClS monomer into the reactor. Polymerization is typically rapid.

    • After complete polymerization of the first block (indicated by the persistence of the living anionic chain-end color), distill a measured amount of styrene into the reactor.

    • Allow the second block to polymerize completely.

    • Terminate the polymerization by adding a small amount of degassed methanol.

    • Precipitate the polymer in methanol, filter, and dry under vacuum.

Quantitative Data
Sample IDBlock 1 (P2ClS) Mn ( g/mol )Block 1 PDIBlock 2 (PS) Mn ( g/mol )Final Mn ( g/mol )Final PDI
P2ClS-b-PS-A19,0001.0414,00022,8001.05
P2ClS-b-PS-A213,0001.0319,00031,5001.04

Note: The presented data are representative examples and actual results may vary based on specific experimental conditions.

Applications in Drug Development and Materials Science

Block copolymers containing P2ClS have potential applications in:

  • Drug Delivery: The hydrophobic P2ClS block can form the core of micelles for the encapsulation of hydrophobic drugs. The other block can be tailored to be hydrophilic for aqueous dispersibility.

  • Nanomaterials: These block copolymers can self-assemble into various nanostructures (e.g., spheres, cylinders, lamellae) that can be used as templates for the fabrication of functional nanomaterials.

  • Functional Surfaces: The presence of the chlorine atom allows for post-polymerization modification, enabling the attachment of biomolecules or other functional groups to create specialized surfaces.

This document provides a foundational guide for the synthesis of block copolymers using this compound. Researchers are encouraged to adapt these protocols to their specific needs and to consult the primary literature for further details on these polymerization techniques.

References

Troubleshooting & Optimization

Inhibition of premature polymerization of 2-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2-Chlorostyrene, focusing on the prevention of premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is premature polymerization a concern?

A1: this compound is a substituted styrene monomer used in the synthesis of polymers and other organic chemicals.[] Premature polymerization is the spontaneous and unwanted conversion of the liquid monomer into a solid or viscous polymer. This process is highly exothermic, meaning it releases a significant amount of heat, which can auto-accelerate the reaction.[2] This can lead to a dangerous runaway reaction, causing pressure buildup and potentially rupturing the storage container, creating a fire or explosion hazard.[2][3] It also renders the monomer unusable for most applications.

Q2: What causes this compound to polymerize prematurely?

A2: Several factors can initiate polymerization:

  • Heat: Elevated temperatures significantly increase the rate of polymerization. Styrene, a similar monomer, undergoes thermal polymerization at temperatures above 100°C.[4]

  • Light: Exposure to light, particularly UV light, can trigger polymerization.[5]

  • Contaminants: Impurities such as acids, bases, oxidizing agents, and metal salts can act as catalysts for polymerization.[3][5]

  • Peroxides: The substance can form explosive peroxides, which can initiate polymerization. It is crucial to check for peroxides before any distillation process.[3]

  • Absence of Inhibitor: The chemical inhibitors added by the manufacturer deplete over time, leaving the monomer unprotected.

Q3: How is this compound typically stabilized against premature polymerization?

A3: Commercial this compound is typically supplied with an added inhibitor. Common inhibitors for styrenes include hydroquinone (HQ), 4-tert-butylcatechol (TBC), and 4-methoxyphenol (MEHQ).[4][6] For example, a common formulation contains 0.1% hydroquinone as a stabilizer.[7] These compounds work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[2][8] Most of these inhibitors require the presence of dissolved oxygen to be effective.[8]

Q4: What are the ideal storage conditions for this compound?

A4: To maximize shelf life and prevent polymerization, this compound should be stored under the conditions outlined in the table below. The key is to keep the monomer cool, dark, and under an appropriate atmosphere. Always store only if the monomer is stabilized.[3][9]

Data Presentation: Storage and Inhibitor Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C or 0-10°C[]Reduces the rate of thermal polymerization and inhibitor depletion.
Light Store in an opaque or amber container in a dark location.[5]Prevents light-induced polymerization.
Atmosphere Store under air (for phenolic inhibitors) or an inert atmosphere (if purified).Phenolic inhibitors like HQ and TBC require oxygen to function effectively.[8] Purified monomer should be stored under nitrogen or argon to prevent peroxide formation.
Container Tightly sealed container.[5]Prevents contamination and evaporation.
Compatibility Keep away from heat, sparks, open flames, acids, bases, and oxidizing agents.[3][5]Avoids sources of initiation.

Table 2: Common Inhibitors for Styrene Monomers

InhibitorAbbreviationTypical ConcentrationRemoval Method
HydroquinoneHQ0.1%Alkali wash (e.g., 5% NaOH solution)
4-tert-ButylcatecholTBC10-50 ppmAlkali wash (e.g., 5% NaOH solution)
4-MethoxyphenolMEHQ10-50 ppmAlkali wash (e.g., 5% NaOH solution)
2,6-di-tert-butyl-4-methylphenolBHTVariesColumn chromatography or distillation
PhenothiazinePTZVariesColumn chromatography or distillation

Troubleshooting Guide

Problem: The this compound appears cloudy, contains solid particles, or is more viscous than expected.

  • Possible Cause: Premature polymerization has begun. The solid particles or increased viscosity are due to the formation of polystyrene chains.

  • Solution:

    • Do NOT heat the container. This will accelerate the polymerization and could lead to a runaway reaction.

    • If the polymerization is not aggressive (i.e., the container is not hot), cool the container in an ice bath to slow the reaction.

    • The monomer is likely unusable. Do not attempt to distill or use it in a reaction.

    • Dispose of the material according to your institution's hazardous waste guidelines. Contact your safety officer for assistance.

Problem: The monomer has developed a yellow color.

  • Possible Cause: Discoloration can occur upon exposure to light or air.[5] It may also indicate the formation of degradation products or oligomers (very short polymer chains).

  • Solution:

    • The color change suggests the monomer quality may be compromised.

    • If the monomer is critical for your experiment, you can attempt to purify it by following the inhibitor removal and distillation protocols below.

    • If purification is not feasible, it is safer to use a fresh bottle of monomer.

Problem: I need to use inhibitor-free this compound for my experiment.

  • Possible Cause: The inhibitor can interfere with the desired polymerization reaction or other chemical transformations.

  • Solution: You must remove the inhibitor immediately prior to use. Follow the detailed experimental protocol for inhibitor removal provided in the next section. Important: Never store purified, inhibitor-free monomer for extended periods, as it is highly prone to polymerization.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., Hydroquinone, TBC)

This protocol describes a standard liquid-liquid extraction method to remove acidic phenolic inhibitors.

  • Preparation: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Alkali Wash:

    • Place the required volume of this compound in a separatory funnel.

    • Add an equal volume of a 5% (w/v) aqueous sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. The aqueous layer will often turn brown or pink.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash 2-3 times, or until the aqueous layer remains colorless.

  • Water Wash:

    • Wash the monomer with an equal volume of deionized water to remove any residual NaOH.

    • Shake, allow the layers to separate, and drain the aqueous layer. Repeat this wash 2-3 times.

  • Drying:

    • Drain the washed this compound into a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Filtration/Distillation:

    • Filter the dried monomer to remove the drying agent.

    • For the highest purity, the monomer should be distilled under reduced pressure. CRITICAL: Before distillation, perform a peroxide check (Protocol 2).

    • Use the purified monomer immediately.

Protocol 2: Peroxide Test (Qualitative)

It is essential to test for peroxides before distilling any monomer that has been exposed to air, as peroxides can explode upon heating and concentration.[3]

  • Preparation: In a test tube, add 1 mL of the this compound to be tested.

  • Reagent Addition: Add 1 mL of a freshly prepared 10% (w/v) aqueous potassium iodide (KI) solution.

  • Observation: Stopper and shake the test tube vigorously for 30 seconds.

  • Interpretation: The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow-to-dark brown color in the solution. If any color develops, peroxides are present. Do NOT distill the monomer. Contact your environmental health and safety office for guidance on peroxide quenching and disposal.

Visualized Workflows and Logic

// Nodes start [label="Receive / Retrieve\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; check [label="Visually Inspect Monomer\n(Clarity, Color, Viscosity)", fillcolor="#FBBC05", fontcolor="#202124"]; decision_clear [label="Clear & Colorless?", shape=diamond, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; decision_inhibit [label="Inhibitor Tolerable\nin Experiment?", shape=diamond, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; use_direct [label="Use Directly\nin Experiment", fillcolor="#34A853", fontcolor="#FFFFFF"]; remove_inhibit [label="Protocol 1:\nRemove Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_peroxide [label="Protocol 2:\nCheck for Peroxides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_peroxide [label="Peroxides Present?", shape=diamond, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; distill [label="Distill Under\nReduced Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_purified [label="Use Purified Monomer\nIMMEDIATELY", fillcolor="#34A853", fontcolor="#FFFFFF"]; stop_cloudy [label="STOP:\nSuspect Polymerization.\nConsult Safety Officer.", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stop_peroxide [label="STOP:\nDO NOT DISTILL.\nConsult Safety Officer.", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check; check -> decision_clear; decision_clear -> decision_inhibit [label=" Yes"]; decision_clear -> remove_inhibit [label=" No\n(Cloudy/Colored)"]; decision_inhibit -> use_direct [label=" Yes"]; decision_inhibit -> remove_inhibit [label=" No"]; remove_inhibit -> check_peroxide; check_peroxide -> decision_peroxide; decision_peroxide -> distill [label=" No"]; decision_peroxide -> stop_peroxide [label=" Yes"]; distill -> use_purified;

// Edge from cloudy check to STOP edge [style=dashed]; check -> stop_cloudy [label=" If Cloudy/\n Viscous"]; } }

Caption: Experimental workflow for handling this compound.

// Nodes start [label="Monomer Storage", fillcolor="#F1F3F4", fontcolor="#202124"]; rad_init [label="Radical Initiation\n(from Heat, Light, Impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; poly_chain [label="Growing Polymer Chain\n(Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_mono [label="Addition of another\nthis compound monomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; long_chain [label="Longer Polymer Chain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibitor [label="Inhibitor Molecule\n(e.g., Hydroquinone) + O₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; terminate [label="Terminated Chain\n(Non-reactive species)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> rad_init [label=" Spontaneous"]; rad_init -> poly_chain; poly_chain -> add_mono; add_mono -> long_chain; long_chain -> add_mono [label=" Propagation Cycle"];

// Inhibition Pathway {rank=same; poly_chain; inhibitor;} poly_chain -> inhibitor [label=" Reaction", dir=both, style=dashed, color="#34A853"]; inhibitor -> terminate [label=" Scavenges\n Radical"]; poly_chain -> terminate [label=" Forms"];

// Invisible edges for alignment edge [style=invis]; rad_init -> inhibitor; } }

Caption: Simplified mechanism of radical polymerization and inhibition.

References

Removing inhibitors like hydroquinone from 2-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing inhibitors, such as hydroquinone, from 2-Chlorostyrene.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove inhibitors from this compound before use?

Inhibitors like hydroquinone are added to this compound to prevent spontaneous polymerization during transport and storage. However, these inhibitors will interfere with or completely prevent the desired polymerization in a controlled experimental setting. For sensitive applications such as anionic polymerization or controlled radical polymerization, the removal of these inhibitors is a critical first step to ensure reproducible and successful results.

Q2: What are the most common methods for removing hydroquinone from this compound?

The three primary methods for removing phenolic inhibitors like hydroquinone from this compound are:

  • Alkaline Extraction: This involves washing the monomer with an aqueous solution of sodium hydroxide (NaOH).

  • Column Chromatography: This method consists of passing the monomer through a column packed with an adsorbent material, typically basic or neutral alumina.[1]

  • Vacuum Distillation: This technique separates the monomer from the non-volatile inhibitor by distillation under reduced pressure.

Q3: Which inhibitor removal method is most suitable for my experiment?

The choice of method depends on the required purity of the this compound, the available equipment, and the scale of the experiment.

  • Alkaline Extraction is a simple and effective method for bulk removal of phenolic inhibitors. It is often used as a preliminary purification step.

  • Column Chromatography is excellent for achieving high purity and can be a relatively quick method for smaller quantities. It is particularly effective for removing a variety of polar inhibitors.

  • Vacuum Distillation is ideal for obtaining high-purity monomer, especially when removing non-volatile impurities in addition to the inhibitor. It is often performed after an initial purification by alkaline extraction.

Q4: How should I store this compound after removing the inhibitor?

Once the inhibitor is removed, this compound is highly susceptible to polymerization. It is crucial to use the purified monomer immediately. For short-term storage, it should be kept at a low temperature (refrigeration at 2-8°C is common) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Polymerization Occurs During Purification 1. Excessive Heat: Overheating during distillation can initiate thermal polymerization. 2. Presence of Oxygen: Leaks in the vacuum distillation setup can introduce oxygen, which can promote polymerization. 3. Incomplete Inhibitor Removal (in subsequent steps): Residual initiator from a previous step might be present.1. For Distillation: Maintain the lowest possible temperature and pressure. Use a distillation setup that minimizes residence time at high temperatures. Consider adding a small amount of a high-temperature inhibitor if permissible for the final application. 2. For all methods: Ensure all glassware is clean and dry. Purge equipment with an inert gas like nitrogen or argon before use.
Incomplete Inhibitor Removal 1. Alkaline Extraction: Insufficient washing or using a low concentration of NaOH solution. 2. Column Chromatography: The column is overloaded, or the alumina is not sufficiently active. 3. General: The initial inhibitor concentration was higher than expected.1. Alkaline Extraction: Increase the number of washes or use a higher concentration of NaOH solution (e.g., 10% w/v). Ensure vigorous mixing during washing. 2. Column Chromatography: Use a larger column or less monomer. Ensure the alumina is fresh or has been properly activated by heating. 3. General: Test a small sample of the purified monomer for the presence of inhibitor before using it in a reaction.
Low Yield of Purified Monomer 1. Polymerization: Loss of monomer due to premature polymerization. 2. Distillation: Significant amount of monomer remaining in the distillation pot or lost during transfer. 3. Column Chromatography: Monomer retained on the column.1. Polymerization: Refer to the "Polymerization Occurs During Purification" section. 2. Distillation: Ensure efficient condensation and collection of the distillate. 3. Column Chromatography: Elute the column with a small amount of a suitable solvent to recover any remaining monomer, if the solvent is compatible with the downstream application.
Cloudy or Wet Monomer After Alkaline Extraction 1. Incomplete Phase Separation: Water droplets are entrained in the organic layer. 2. Insufficient Drying: The drying agent was not effective or not used for a sufficient amount of time.1. Phase Separation: Allow more time for the layers to separate completely in the separatory funnel. 2. Drying: Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) and allow adequate time for drying, with occasional swirling.

Experimental Protocols

Method 1: Alkaline Extraction

This method is effective for removing phenolic inhibitors like hydroquinone.

Materials:

  • This compound containing hydroquinone inhibitor

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 10% NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will likely be colored due to the formation of the sodium salt of hydroquinone.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing with fresh 10% NaOH solution until the aqueous layer is colorless.

  • Wash the this compound with an equal volume of distilled water to remove any residual NaOH. Repeat this wash 2-3 times.

  • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous MgSO₄ or CaCl₂ to dry the monomer. Swirl the flask occasionally for 20-30 minutes.

  • Decant or filter the dry this compound into a clean, dry storage container.

Alkaline_Extraction_Workflow start Start: this compound (with Hydroquinone) wash_naoh Wash with 10% NaOH Solution in Separatory Funnel start->wash_naoh separate_layers Separate and Discard Aqueous Layer wash_naoh->separate_layers repeat_wash Repeat NaOH Wash (until colorless) separate_layers->repeat_wash wash_water Wash with Distilled Water (2-3 times) repeat_wash->wash_water dry_monomer Dry with Anhydrous MgSO4 or CaCl2 wash_water->dry_monomer filter_decan Filter or Decant dry_monomer->filter_decan end End: Purified this compound filter_decan->end

Fig. 1: Workflow for Alkaline Extraction.
Method 2: Column Chromatography

This method utilizes a solid adsorbent to remove the inhibitor.

Materials:

  • This compound containing hydroquinone inhibitor

  • Basic or neutral alumina (activated)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection flask

Procedure:

  • Ensure the alumina is activated by heating it in an oven at a high temperature (e.g., >200°C) for several hours and then cooling it in a desiccator.

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom.

  • Add a small layer of sand on top of the plug.

  • Carefully pack the column with the activated alumina. The amount of alumina will depend on the amount of monomer to be purified; a general guideline is to use a column with a diameter that allows for a bed height of about 10-15 cm.

  • Add another small layer of sand on top of the alumina bed.

  • Pre-wet the column with a small amount of a non-polar solvent (like hexane) and let it drain through, then pass a small amount of the inhibited monomer through to condition the column.

  • Carefully add the this compound to the top of the column.

  • Allow the monomer to pass through the column under gravity.

  • Collect the purified this compound in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.

Column_Chromatography_Workflow start Start: this compound (with Hydroquinone) add_monomer Add this compound to the Column start->add_monomer activate_alumina Activate Alumina (Heating) pack_column Pack Chromatography Column with Activated Alumina activate_alumina->pack_column pack_column->add_monomer elute_monomer Elute Monomer (Gravity Flow) add_monomer->elute_monomer collect_purified Collect Purified This compound elute_monomer->collect_purified end End: Purified this compound collect_purified->end

Fig. 2: Workflow for Column Chromatography.
Method 3: Vacuum Distillation

This method is used for obtaining high-purity monomer.

Materials:

  • This compound (preferably after preliminary purification by alkaline extraction)

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Stir bar or boiling chips

  • Optional: a small amount of a high-temperature polymerization inhibitor

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a good vacuum.

  • Place the this compound in the distillation flask along with a stir bar or boiling chips.

  • Caution: It is advisable to add a small amount of a high-temperature inhibitor (that will not co-distill with the monomer) to the distillation flask to prevent polymerization.

  • Begin stirring and gradually apply vacuum.

  • Once the desired pressure is reached, begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound at the given pressure (approx. 58-60 °C at 7 mmHg).[2]

  • Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool before releasing the vacuum.

Vacuum_Distillation_Workflow start Start: Pre-purified This compound add_monomer Add Monomer and Stir Bar to Flask start->add_monomer setup_apparatus Assemble Vacuum Distillation Apparatus setup_apparatus->add_monomer apply_vacuum Apply Vacuum add_monomer->apply_vacuum heat_flask Gently Heat the Flask apply_vacuum->heat_flask collect_fraction Collect Distillate at Correct Boiling Point heat_flask->collect_fraction cool_down Cool Apparatus and Release Vacuum collect_fraction->cool_down end End: High-Purity this compound cool_down->end

Fig. 3: Workflow for Vacuum Distillation.

References

Technical Support Center: Purification of 2-Chlorostyrene Monomer by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-chlorostyrene monomer via vacuum distillation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound, like other styrene monomers, is susceptible to thermal polymerization, especially at elevated temperatures. Vacuum distillation is crucial because it lowers the monomer's boiling point, enabling distillation at a lower temperature. This significantly reduces the risk of unwanted polymerization during the purification process.

Q2: What is the typical inhibitor used in commercial this compound, and how do I remove it before distillation?

A2: Commercial this compound is often stabilized with inhibitors like hydroquinone or p-tert-butylcatechol (TBC) to prevent polymerization during storage.[1] These phenolic inhibitors can be removed by washing the monomer with an aqueous sodium hydroxide (NaOH) solution (e.g., 5-10%). The NaOH deprotonates the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer. Subsequent washes with distilled water will remove any residual NaOH, followed by drying over an anhydrous agent like magnesium sulfate.[2][3]

Q3: Can I skip the inhibitor removal step before distillation?

A3: It is highly discouraged. While the inhibitor is present to prevent polymerization, at the elevated temperatures of distillation (even under vacuum), its effectiveness can be diminished. Moreover, the inhibitor can co-distill with the monomer, leading to an impure product. For applications requiring high-purity monomer, removing the storage inhibitor is a critical step.

Q4: What are the potential impurities in this compound?

A4: Impurities can stem from the synthesis process and may include unreacted starting materials, by-products, and solvents. For example, if synthesized via a Wittig-type reaction, impurities like residual solvents (e.g., ether) and triphenylphosphine oxide could be present.[4] Other potential impurities could include isomers (e.g., 3- or 4-chlorostyrene) or related chlorinated compounds.

Q5: What are the recommended storage conditions for purified this compound?

A5: Purified this compound is highly prone to polymerization. It should be stored in a tightly closed container in a refrigerator (around 4°C), protected from direct sunlight.[5][6] For long-term storage, adding a fresh amount of a suitable inhibitor (like p-tert-butylcatechol) is recommended.[2] It should be stored in a well-ventilated, fireproof area.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Bumping or Uncontrolled Boiling - Vacuum applied too quickly.- Lack of smooth boiling source.- Presence of residual low-boiling solvents.- Gradually apply the vacuum to the system.[8]- Use a magnetic stir bar for controlled boiling; boiling chips are ineffective under vacuum.[9][10]- Ensure all extraction or reaction solvents are thoroughly removed by rotary evaporation before starting the distillation.[11]
No Distillate at the Expected Temperature - Leak in the system preventing the required vacuum.- Incorrect thermometer placement.- Insufficient heating.- Check all glass joints and tubing connections for leaks. Ensure all joints are properly greased.[10]- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.- Gradually and cautiously increase the temperature of the heating mantle.
Polymerization in the Distillation Flask - Ineffective removal of the initial inhibitor.- Localized overheating of the flask.- Distillation temperature is still too high.- Ensure the pre-distillation washing steps with NaOH are performed thoroughly.- Use a heating mantle with a magnetic stirrer to ensure even heat distribution and prevent hot spots.- Lower the system pressure further to decrease the boiling point. If using a high-vacuum pump, ensure it is operating efficiently.
Cloudy or Contaminated Distillate - Bumping of the liquid in the distillation flask.- Condenser water is too cold, causing solidification (unlikely for this compound but possible for other monomers).- Co-distillation of impurities.- Use a Claisen adapter to prevent bumped liquid from reaching the condenser.[9][10]- Ensure a steady, but not excessively cold, flow of coolant through the condenser.- If impurities have similar boiling points, a fractional distillation column (e.g., Vigreux) may be necessary for better separation.[12]
Difficulty Achieving or Maintaining Vacuum - Leaks in the apparatus.- Inefficient vacuum source (e.g., water aspirator with low water flow).- Vapors from the distillation contaminating the vacuum pump oil.- Re-grease all joints and check tubing for cracks or poor connections.[10]- Ensure the water flow for an aspirator is at its maximum rate. For a vacuum pump, check the oil level and quality.- Use a cold trap (e.g., with dry ice/acetone) between the distillation apparatus and the vacuum pump to condense volatile vapors.[9]

Quantitative Data Summary

PropertyValueSource(s)
Boiling Point (Atmospheric Pressure) 188.7 - 189 °C[7][13][14]
Boiling Point (Under Vacuum) 58-60 °C at 7 mmHg[15]
Density 1.08 g/mL at 25 °C[13][14][15]
Refractive Index (n20/D) 1.5638 - 1.5658[13][15]
Flash Point 58 - 60.4 °C[13][14]
Vapor Pressure 0.96 mmHg at 25 °C (77 °F)[7][13][14]
Molecular Weight 138.59 g/mol [7]
Storage Inhibitor Concentration (Typical) 0.1% Hydroquinone[1]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound
  • Place the commercial this compound in a separatory funnel.

  • Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the inhibitor salt.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with a fresh portion of 10% NaOH solution.

  • Wash the organic layer (this compound) with two equal volumes of distilled water to remove residual NaOH. Check the pH of the final aqueous wash to ensure it is neutral.

  • Transfer the washed this compound to a clean, dry flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Swirl the flask and let it stand for at least 30 minutes to remove residual water.

  • Filter or decant the dry monomer into the distillation flask.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup:

    • Inspect all glassware for cracks or defects before assembly.

    • Place a magnetic stir bar into a round-bottom flask (no more than two-thirds full with the dried monomer).

    • Assemble the vacuum distillation apparatus, including a Claisen adapter, a short path distillation head, a condenser, a receiving flask, and a vacuum adapter.[9][10]

    • Lightly grease all ground-glass joints to ensure an airtight seal.[10]

    • Place the thermometer correctly, with the bulb just below the side arm leading to the condenser.

    • Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to a vacuum source (e.g., vacuum pump or water aspirator).[10]

  • Distillation Procedure:

    • Turn on the cooling water to the condenser.

    • Begin magnetic stirring.

    • Turn on the vacuum source and allow the pressure in the system to stabilize at the desired level (e.g., ~7 mmHg).[15]

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature (expected to be around 58-60 °C at 7 mmHg).[15] Discard any initial forerun that comes over at a lower temperature.

    • Once the desired fraction is collected, remove the heat source and allow the system to cool to room temperature before slowly re-introducing air into the apparatus.[10]

Visualizations

G cluster_prep Preparation Stage cluster_distill Vacuum Distillation Stage cluster_storage Storage A Commercial this compound (with inhibitor) B Wash with 10% NaOH (aq) (Removes Inhibitor) A->B C Wash with Distilled Water (Removes NaOH) B->C D Dry over Anhydrous MgSO4 (Removes Water) C->D E Transfer to Distillation Flask D->E Dried Monomer F Assemble Apparatus & Apply Vacuum E->F G Heat Gently F->G H Collect Purified Monomer Fraction G->H I Store at ~4°C (Add new inhibitor for long term) H->I Purified Product

Caption: Workflow for the purification of this compound.

G start Distillation Problem Occurs q1 Is the boiling uncontrolled or bumping violently? start->q1 a1_yes 1. Reduce vacuum application rate. 2. Ensure magnetic stirrer is on. 3. Check for residual solvents. q1->a1_yes Yes q2 Is there no distillate at the expected boiling point? q1->q2 No a1_yes->q2 a2_yes 1. Check for system leaks. 2. Verify thermometer placement. 3. Increase heat cautiously. q2->a2_yes Yes q3 Is there polymer forming in the distillation flask? q2->q3 No a2_yes->q3 a3_yes 1. Ensure inhibitor was fully removed. 2. Check for localized overheating. 3. Lower system pressure. q3->a3_yes Yes end_node Consult further documentation or senior personnel q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for vacuum distillation.

References

Technical Support Center: Synthesis of 2-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Chlorostyrene. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions for three common synthetic routes.

Route 1: Dehydrochlorination of 2-Chloroethylbenzene

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting/Corrective Action
Incomplete Reaction - Increase Reaction Temperature: Dehydrohalogenation is often favored at higher temperatures.[1][2] - Use a Stronger Base: Employ a stronger base like potassium tert-butoxide to promote the E2 elimination pathway.[1][3] - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or GC-MS.
Side Reactions (e.g., Substitution) - Use a Bulky Base: Sterically hindered bases like potassium tert-butoxide favor elimination over SN2 substitution.[1][3] - Solvent Choice: Use a less polar, aprotic solvent. Protic solvents can participate in substitution reactions.
Product Loss During Workup - Optimize Extraction: Ensure the correct pH for aqueous washes to minimize the solubility of this compound in the aqueous layer. - Careful Distillation: this compound is volatile. Use a fractionating column and carefully control the temperature and pressure during distillation to avoid product loss.

Issue 2: Polymerization of this compound During Reaction or Purification

Potential Cause Troubleshooting/Corrective Action
High Temperatures - Lower Distillation Temperature: Purify this compound via vacuum distillation to keep the temperature below its thermal polymerization point.[4] - Moderate Reaction Temperature: While higher temperatures favor elimination, excessively high temperatures can induce polymerization. Find an optimal balance.
Presence of Radical Initiators (e.g., Peroxides, Light) - Use a Polymerization Inhibitor: Add a radical scavenger such as 4-tert-butylcatechol (TBC) or hydroquinone to the reaction mixture and during purification.[4] - Exclude Light: Protect the reaction from light, which can initiate radical polymerization.[4]
Presence of Acidic or Basic Impurities - Neutralize Crude Product: Wash the crude product to remove any acidic or basic residues that could catalyze polymerization.
Route 2: Wittig Reaction of 2-Chlorobenzaldehyde

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting/Corrective Action
Inefficient Ylide Formation - Use a Strong Enough Base: A strong base like n-butyllithium or sodium amide is typically required to deprotonate the phosphonium salt.[5] - Anhydrous Conditions: Ensure all glassware is flame-dried and reagents are anhydrous, as the ylide is moisture-sensitive.
Slow or Incomplete Reaction with Aldehyde - Increase Reaction Time: Allow sufficient time for the reaction to go to completion, monitoring by TLC. - Check Aldehyde Purity: Impurities in the 2-chlorobenzaldehyde can inhibit the reaction.
Side Reactions - Formation of Betaine Salts: The use of lithium-based bases can sometimes lead to the formation of stable betaine salts, which can reduce the yield of the desired alkene.[6] Consider using a sodium- or potassium-based base.

Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct

Potential Cause Troubleshooting/Corrective Action
Co-elution during Chromatography - Optimize Solvent System: Develop a solvent system for column chromatography that provides good separation between the nonpolar this compound and the more polar triphenylphosphine oxide. - Precipitation: Triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent mixture (e.g., ether/hexanes) while the alkene remains in solution.[7]
Crystallization Issues - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be effective. For liquid this compound, this is not applicable for product purification but can be used to crystallize out the byproduct.
Route 3: Grignard Reaction

Issue 1: Low Yield of Grignard Reagent (2-Chlorophenylmagnesium Bromide)

Potential Cause Troubleshooting/Corrective Action
Moisture in Glassware or Solvents - Flame-Dry Glassware: All glassware must be rigorously dried.[8] - Use Anhydrous Solvents: Diethyl ether or THF must be anhydrous.
Inactive Magnesium Surface - Activate Magnesium: Use a crystal of iodine, mechanical grinding, or a small amount of 1,2-dibromoethane to activate the magnesium turnings.[8]
Side Reaction (Wurtz Coupling) - Slow Addition of Alkyl Halide: Add the 2-chlorobromobenzene slowly to the magnesium suspension to maintain a gentle reflux and minimize coupling side products.

Issue 2: Low Yield of this compound in the Coupling Step

Potential Cause Troubleshooting/Corrective Action
Inefficient Coupling with Vinyl Source - Choice of Vinyl Source: Vinyl bromide or vinyl chloride can be used. Ensure the vinyl source is pure and added at a controlled rate.[9] - Catalyst: For some cross-coupling reactions, a catalyst (e.g., an iron or palladium complex) may be required to achieve good yields.
Grignard Reagent Acting as a Base - This is less of a concern with a simple vinyl halide but can be an issue with more complex vinylating agents. Ensure the reaction temperature is kept low.
Homocoupling of Grignard Reagent - This can lead to the formation of 2,2'-dichlorobiphenyl. Minimizing the reaction temperature and using a catalyst can sometimes suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the dehydrochlorination synthesis of this compound?

A1: Besides unreacted 2-chloroethylbenzene, potential side products include styrene (from subsequent dehalogenation), phenylacetylene, and benzene, which can arise from secondary reactions, especially at high temperatures. Polymerization of the this compound product is also a very common issue.

Q2: In the Wittig synthesis of this compound, how can I influence the E/Z stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) tend to give the (Z)-alkene, while stabilized ylides (with electron-withdrawing groups) generally favor the (E)-alkene.[6] The choice of solvent and the presence or absence of lithium salts can also affect the stereoselectivity.

Q3: My Grignard reaction to form 2-chlorophenylmagnesium bromide is not starting. What should I do?

A3: First, ensure all your glassware is completely dry and you are using anhydrous ether or THF. If the reaction still doesn't initiate, you can try adding a small crystal of iodine, which will disappear as the magnesium is activated. Gently warming the flask or adding a few drops of a more reactive alkyl halide like ethyl bromide can also help to start the reaction.[10]

Q4: How can I effectively prevent the polymerization of this compound during storage?

A4: this compound should be stored at a low temperature (refrigerated) in a dark container to prevent light-induced polymerization. The addition of a stabilizer, such as 4-tert-butylcatechol (TBC) or hydroquinone, is crucial for long-term storage.[4]

Q5: What is the white precipitate that forms during the workup of a Wittig reaction?

A5: The white precipitate is almost certainly triphenylphosphine oxide, the main byproduct of the Wittig reaction. It is often insoluble in nonpolar solvents like hexanes or diethyl ether, which allows for its removal by filtration.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrochlorination of 2-Chloroethylbenzene
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroethylbenzene (1 equiv.).

  • Reagents: Add a solution of potassium hydroxide (2 equiv.) in ethanol. Add a catalytic amount of a polymerization inhibitor like 4-tert-butylcatechol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Wittig Reaction
  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF. Cool the suspension in an ice bath and add n-butyllithium (1.05 equiv.) dropwise. Allow the resulting yellow-orange solution to stir at room temperature for 1 hour.

  • Reaction: Cool the ylide solution back to 0 °C and add a solution of 2-chlorobenzaldehyde (1 equiv.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solution under reduced pressure. To the crude residue, add hexanes to precipitate the triphenylphosphine oxide. Filter off the solid and wash with cold hexanes. The filtrate containing this compound can be further purified by column chromatography on silica gel.

Protocol 3: Synthesis of this compound via Grignard Reaction
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine. Under an inert atmosphere, add a solution of 2-chlorobromobenzene (1 equiv.) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining 2-chlorobromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional hour.

  • Coupling Reaction: Cool the Grignard solution to 0 °C. In a separate flask, prepare a solution of vinyl bromide (1.1 equiv.) in anhydrous THF. Add this solution to the Grignard reagent dropwise. A catalyst such as iron(III) acetylacetonate (Fe(acac)3) can be added to improve the coupling efficiency. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

Visualizations

Dehydrochlorination_Pathway 2-Chloroethylbenzene 2-Chloroethylbenzene This compound This compound 2-Chloroethylbenzene->this compound  -HCl (Base, Heat) Poly(this compound) Poly(this compound) This compound->Poly(this compound) Polymerization (Heat, Light) Styrene Styrene This compound->Styrene Side Reaction (-Cl)

Caption: Dehydrochlorination of 2-Chloroethylbenzene.

Wittig_Reaction_Workflow cluster_reagents Starting Materials 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphorus Ylide Phosphorus Ylide Methyltriphenylphosphonium bromide->Phosphorus Ylide Deprotonation Base (e.g., n-BuLi) Base (e.g., n-BuLi) Phosphorus Ylide2-Chlorobenzaldehyde Phosphorus Ylide2-Chlorobenzaldehyde Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphorus Ylide2-Chlorobenzaldehyde->Oxaphosphetane Intermediate This compound This compound Oxaphosphetane Intermediate->this compound Elimination Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide Byproduct

Caption: Wittig Reaction for this compound Synthesis.

Grignard_Synthesis_Logic cluster_side_reactions Potential Side Reactions start Start prep_grignard Prepare 2-Chlorophenyl magnesium bromide start->prep_grignard coupling Couple with Vinyl Bromide prep_grignard->coupling wurtz Wurtz Coupling (during Grignard prep) prep_grignard->wurtz workup Aqueous Workup coupling->workup homocoupling Homocoupling (during coupling) coupling->homocoupling purify Purification workup->purify end This compound purify->end

Caption: Grignard Synthesis of this compound.

References

Controlling polydispersity in poly(2-chlorostyrene) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling polydispersity in poly(2-chlorostyrene) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(this compound) with low polydispersity?

A1: To achieve a low polydispersity index (PDI), controlled or living polymerization techniques are essential. The most effective methods for synthesizing poly(this compound) with a narrow molecular weight distribution include:

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A versatile method that allows for good control over molar mass and low PDI by using a chain transfer agent (CTA).

  • Atom Transfer Radical Polymerization (ATRP): This technique enables the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity.

  • Anionic Polymerization: A powerful "living" polymerization method that can produce polymers with very low PDI, but requires stringent purification of reagents and inert reaction conditions.

Q2: Why is my polydispersity high even when using a controlled polymerization technique?

A2: High polydispersity in controlled polymerization of this compound can stem from several factors:

  • Impurities: The monomer (this compound), initiator, catalyst, or solvent may contain impurities that interfere with the polymerization process. Water and oxygen are common culprits, especially in anionic polymerization.

  • Incorrect Ratios: The molar ratios of initiator to monomer, and in the case of ATRP and RAFT, catalyst or chain transfer agent to monomer, are critical for controlling polymerization.

  • Reaction Temperature: Each polymerization technique has an optimal temperature range. Deviations can lead to side reactions or a loss of control.

  • Premature Termination: The presence of terminating agents or side reactions involving the chloro-substituent can lead to premature chain termination, broadening the PDI.

Q3: How does the chloro-substituent on the styrene monomer affect polymerization?

A3: The chlorine atom at the ortho-position of the styrene ring can influence polymerization in several ways:

  • Electronic Effects: The electron-withdrawing nature of chlorine can affect the reactivity of the vinyl group.

  • Steric Hindrance: The presence of the chlorine atom in the ortho position can create steric hindrance, potentially affecting the rate of propagation.

  • Side Reactions: In anionic polymerization, the C-Cl bond can be susceptible to nucleophilic attack by the growing carbanionic chain end, leading to termination or side reactions.

Troubleshooting Guides

High Polydispersity in RAFT Polymerization of this compound
Symptom Possible Cause Suggested Solution
Broad or Bimodal PDI Inappropriate Chain Transfer Agent (CTA)For styrenic monomers like this compound, dithiobenzoates or trithiocarbonates are generally effective CTAs. Ensure the CTA is appropriate for the monomer and reaction conditions.
High Initiator ConcentrationReduce the initiator-to-CTA ratio. A typical ratio is between 1:2 and 1:10.
Impurities in Monomer or SolventPurify the this compound monomer by passing it through a column of basic alumina to remove inhibitors. Use freshly distilled, high-purity solvents.
Polymerization is too fast or uncontrolled High TemperatureLower the reaction temperature. For many RAFT polymerizations of styrenes, temperatures between 60°C and 90°C are suitable.
Incorrect InitiatorUse an initiator with a suitable half-life at the desired polymerization temperature. AIBN (2,2'-Azobis(2-methylpropionitrile)) is a common choice.
High Polydispersity in ATRP of this compound
Symptom Possible Cause Suggested Solution
High PDI (>1.5) Impurities (e.g., Oxygen)Deoxygenate the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).
Incorrect Catalyst/Ligand RatioOptimize the ratio of the copper catalyst (e.g., Cu(I)Br) to the ligand (e.g., PMDETA or a bipyridine derivative). A 1:1 or 1:2 ratio is a good starting point.
Inactive CatalystEnsure the catalyst is in the correct oxidation state (Cu(I)). If necessary, add a small amount of a reducing agent like copper(0) to regenerate the active catalyst.
Low Monomer Conversion and Broad PDI Poor InitiationCheck the purity and reactivity of the initiator. An alkyl halide initiator that is structurally similar to the propagating radical is often a good choice.
Solvent EffectsThe choice of solvent can influence the solubility of the catalyst complex and the rate of polymerization. Toluene or anisole are commonly used for styrene ATRP.
Issues in Anionic Polymerization of this compound
Symptom Possible Cause Suggested Solution
Broad Molecular Weight Distribution Impurities in Monomer or SolventAnionic polymerization is extremely sensitive to impurities. Rigorously purify the monomer and solvent. Use high-vacuum techniques for purification and polymerization.
Slow InitiationEnsure the initiator (e.g., sec-butyllithium) is added quickly and efficiently to the monomer solution to ensure all chains start growing at the same time.
Low Polymer Yield or Bimodal Distribution Side Reactions with the C-Cl BondThe growing carbanion can react with the chloro-substituent on the monomer or polymer. This can be mitigated by conducting the polymerization at a very low temperature (e.g., -78°C).
Temperature FluctuationsMaintain a constant and low temperature throughout the polymerization to minimize side reactions and ensure a controlled propagation.

Experimental Protocols

Example Protocol: RAFT Polymerization of this compound

This protocol is a representative example and may require optimization.

  • Reagent Preparation:

    • This compound (monomer)

    • 2-Cyano-2-propyl dithiobenzoate (CTA)

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

    • Anisole (solvent)

  • Procedure:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add the CTA and AIBN.

    • Add the desired amount of this compound monomer. For a target molecular weight of 10,000 g/mol , a monomer-to-CTA ratio of approximately 70:1 can be used.

    • Add anisole as the solvent to achieve a monomer concentration of around 2 M.

    • Seal the Schlenk flask with a rubber septum and deoxygenate the mixture by performing three freeze-pump-thaw cycles.

    • After the final thaw cycle, backfill the flask with nitrogen or argon.

    • Place the Schlenk flask in a preheated oil bath at 70°C and stir.

    • Monitor the polymerization by taking samples periodically to analyze for monomer conversion (via ¹H NMR) and molecular weight/PDI (via GPC).

    • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer in a large excess of a non-solvent like methanol, filter, and dry under vacuum.

Data Presentation

The following table summarizes representative data for the controlled polymerization of styrenic monomers, illustrating the level of control achievable with different methods. Note that optimal conditions for this compound may vary.

Polymerization Method Monomer [M]:[I]:[CTA/Cat] Temperature (°C) Solvent Resulting PDI
RAFT2,4-Difluorostyrene70:1 (CTA)70Anisole~1.1 - 1.3
ATRPStyrene100:1:1110Toluene~1.1 - 1.2
Anionic4-ChlorostyreneVariable-78THF~1.1 - 1.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification reagents 1. Prepare Reagents (Monomer, Initiator, CTA/Catalyst, Solvent) purify 2. Purify Reagents reagents->purify setup 3. Assemble & Deoxygenate Schlenk Flask purify->setup polymerize 4. Conduct Polymerization (Controlled Temperature & Time) setup->polymerize quench 5. Quench Reaction polymerize->quench precipitate 6. Precipitate & Isolate Polymer quench->precipitate characterize 7. Characterize Polymer (GPC for PDI, NMR for Conversion) precipitate->characterize

Caption: General experimental workflow for controlled polymerization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start High Polydispersity (PDI) Observed in Poly(this compound) impurities Impurities Present? (Monomer, Solvent, Air Leak) start->impurities ratios Incorrect Stoichiometry? ([M]:[I]:[CTA/Cat]) start->ratios temp Inappropriate Temperature? start->temp side_reactions Side Reactions Occurring? start->side_reactions purify Purify all reagents Ensure inert atmosphere impurities->purify optimize_ratios Verify and optimize molar ratios ratios->optimize_ratios adjust_temp Adjust reaction temperature temp->adjust_temp low_temp_anionic For Anionic: Use very low temperature (-78°C) side_reactions->low_temp_anionic

Caption: Troubleshooting logic for addressing high polydispersity in poly(this compound) synthesis.

Technical Support Center: Optimizing Initiator Concentration for 2-Chlorostyrene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 2-chlorostyrene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in the polymerization of this compound?

In the free-radical polymerization of this compound, the initiator is a chemical compound that, upon decomposition, generates free radicals. These highly reactive species then attack the vinyl group of the this compound monomer, initiating the polymerization chain reaction. Common initiators for this process are thermal initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), which decompose upon heating to form the necessary radicals.

Q2: How does initiator concentration generally affect the molecular weight and polymerization rate of poly(this compound)?

The concentration of the initiator has a significant impact on both the rate of polymerization and the final molecular weight of the polymer. Generally, a higher initiator concentration leads to a higher rate of polymerization because more free radicals are generated to initiate more polymer chains simultaneously.[1] However, this also results in a lower average molecular weight, as the available monomer is distributed among a larger number of growing chains, leading to shorter individual chains.[1] Conversely, a lower initiator concentration will result in a slower polymerization rate but will produce polymer chains with a higher average molecular weight.

Q3: What are common initiators used for this compound polymerization and at what temperatures are they typically used?

For the free-radical polymerization of this compound, initiators commonly used for styrene and other vinyl monomers are effective. The choice of initiator is often dictated by the desired reaction temperature, which is related to the initiator's half-life.

  • Azobisisobutyronitrile (AIBN): AIBN is a popular choice as it undergoes clean first-order decomposition and is less susceptible to induced decomposition. It is typically used in the temperature range of 60-80°C.

  • Benzoyl Peroxide (BPO): BPO is another common initiator that is effective in a similar temperature range, often from 80-95°C. However, it can be more susceptible to side reactions like chain transfer.

Q4: Can I use photoinitiators for the polymerization of this compound?

Yes, photoinitiators can be used for the polymerization of this compound, particularly in applications where spatial or temporal control over the polymerization is desired, such as in coatings or 3D printing. These initiators generate radicals upon exposure to light of a specific wavelength.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no polymer yield 1. Initiator not decomposed: The reaction temperature may be too low for the chosen initiator's half-life. 2. Presence of inhibitors: The monomer may still contain inhibitors (like 4-tert-butylcatechol) used for storage. 3. Oxygen inhibition: Dissolved oxygen in the reaction mixture can scavenge free radicals and inhibit polymerization.1. Increase reaction temperature: Ensure the temperature is appropriate for the initiator's decomposition. 2. Remove inhibitor: Purify the monomer by washing with an aqueous base or passing it through an inhibitor removal column. 3. Degas the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., nitrogen or argon).
Polymer with low molecular weight 1. High initiator concentration: Too many initiator radicals lead to the formation of numerous short polymer chains. 2. High reaction temperature: Higher temperatures can increase the rate of termination and chain transfer reactions. 3. Chain transfer agent present: Impurities in the monomer or solvent can act as chain transfer agents.1. Decrease initiator concentration: Use a lower concentration of the initiator. 2. Lower reaction temperature: If possible, use a lower temperature and a more appropriate initiator for that temperature. 3. Purify monomer and solvent: Ensure all reagents are free from impurities.
Broad molecular weight distribution (High Polydispersity Index - PDI) 1. Non-uniform initiation: Poor mixing of the initiator or temperature gradients in the reactor can lead to inconsistent initiation rates. 2. Chain transfer reactions: The presence of chain transfer agents can lead to chains of varying lengths. 3. High monomer conversion (Gel effect): At high conversions, the increased viscosity can slow down termination reactions, leading to uncontrolled polymerization and broader PDI.1. Ensure proper mixing and uniform heating. 2. Purify all components of the reaction. 3. Stop the polymerization at a lower conversion (e.g., < 50-60%) and precipitate the polymer.
Runaway reaction (uncontrolled exotherm) 1. Inadequate heat dissipation: Bulk polymerization is highly exothermic, and if heat is not removed efficiently, the reaction can accelerate uncontrollably. 2. High initiator concentration: A very high concentration of initiator can lead to a rapid and highly exothermic reaction.1. Use a solvent (solution polymerization) to help dissipate heat. 2. Ensure the reaction is performed on a scale that allows for adequate cooling (e.g., using an ice bath). 3. Reduce the initiator concentration.

Data Presentation

Table 1: Effect of AIBN Initiator Concentration on Bulk Polymerization of a Styrenic Monomer at 70°C for 6 hours

ExperimentInitiatorInitiator Concentration (mol/L)Monomer Conversion (%)Number-Average Molecular Weight (M_n) ( g/mol )Polydispersity Index (PDI)
1AIBN0.0145150,0001.8
2AIBN0.056550,0002.1
3AIBN0.107525,0002.5

Table 2: Effect of BPO Initiator Concentration on Solution Polymerization of a Styrenic Monomer in Toluene at 90°C for 4 hours

ExperimentInitiatorInitiator Concentration (mol/L)Monomer Conversion (%)Number-Average Molecular Weight (M_n) ( g/mol )Polydispersity Index (PDI)
1BPO0.0250120,0001.9
2BPO0.087040,0002.3
3BPO0.158020,0002.8

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound using AIBN

  • Monomer Preparation: Remove the inhibitor from this compound by passing it through a column of activated basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of AIBN initiator. For example, for a monomer-to-initiator ratio of 500:1, use approximately 45 mg of AIBN for 10 mL of this compound.

  • Monomer Addition: Add the purified this compound to the Schlenk flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).

  • Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath. If the polymer is highly viscous, dissolve it in a minimal amount of a suitable solvent like tetrahydrofuran (THF).

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 50°C to a constant weight.

Protocol 2: Solution Polymerization of this compound using BPO

  • Monomer and Solvent Preparation: Purify this compound by passing it through an inhibitor removal column. Use anhydrous toluene as the solvent.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, prepare a solution of the purified this compound in toluene (e.g., a 50% v/v solution).

  • Initiator Addition: Add the desired amount of BPO to the solution.

  • Degassing: Bubble nitrogen or argon gas through the solution for 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90°C in an oil bath with constant stirring under an inert atmosphere for the specified duration (e.g., 4 hours).

  • Termination and Precipitation: Terminate the reaction by cooling the flask.

  • Purification: Precipitate the polymer by adding the reaction solution to a large volume of stirred methanol.

  • Drying: Filter the polymer, wash with methanol, and dry in a vacuum oven.

Visualization

The following diagram illustrates a typical workflow for troubleshooting common issues in the free-radical polymerization of this compound.

TroubleshootingWorkflow cluster_low_yield Troubleshoot Low Yield cluster_low_mw Troubleshoot Low MW cluster_high_pdi Troubleshoot High PDI start Start Polymerization check_yield Check Polymer Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes inhibitor Inhibitor Present? low_yield->inhibitor check_mw Analyze Molecular Weight & PDI good_yield->check_mw low_mw Low Molecular Weight check_mw->low_mw Low MW high_pdi High PDI check_mw->high_pdi High PDI target_polymer Target Polymer Obtained check_mw->target_polymer On Target initiator_conc_high Initiator [ ] Too High? low_mw->initiator_conc_high mixing Poor Mixing? high_pdi->mixing oxygen Oxygen Present? inhibitor->oxygen No remove_inhibitor Remove Inhibitor inhibitor->remove_inhibitor Yes temp Temperature Too Low? oxygen->temp No degas Degas System oxygen->degas Yes increase_temp Increase Temperature temp->increase_temp Yes temp_high Temperature Too High? initiator_conc_high->temp_high No decrease_initiator Decrease Initiator [ ] initiator_conc_high->decrease_initiator Yes decrease_temp Decrease Temperature temp_high->decrease_temp Yes gel_effect High Conversion? mixing->gel_effect No improve_mixing Improve Mixing mixing->improve_mixing Yes lower_conversion Stop at Lower Conversion gel_effect->lower_conversion Yes

Caption: Troubleshooting workflow for this compound polymerization.

References

Effect of temperature on the rate of 2-Chlorostyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the effect of temperature on the polymerization of 2-Chlorostyrene. It is intended for researchers, scientists, and professionals in drug development who are working with this monomer.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of this compound polymerization?

A1: Temperature is a critical parameter in the polymerization of this compound. As with most chemical reactions, increasing the temperature generally increases the rate of polymerization.[1] This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the monomer and the growing polymer chains.[1] Higher temperatures accelerate the decomposition of the initiator, generating free radicals more rapidly and thus increasing the overall reaction rate.

Q2: I'm observing a very broad molecular weight distribution (high Polydispersity Index - PDI) in my final polymer. Could temperature be the cause?

A2: Yes, elevated temperatures can significantly broaden the molecular weight distribution. While higher temperatures increase the propagation rate, they also disproportionately increase the rates of chain transfer and termination reactions. These side reactions lead to the formation of polymer chains of varying lengths, resulting in a higher PDI. For better control over the molecular weight and to achieve a narrower distribution, conducting the polymerization at lower temperatures is often recommended.[1]

Q3: My polymerization reaction seems to have stopped prematurely, resulting in low monomer conversion. What role does temperature play in this?

A3: Premature termination can be influenced by temperature. At excessively high temperatures, the initiator may decompose too rapidly, leading to a high initial concentration of radicals. This can cause rapid termination reactions, depleting the available radicals before all the monomer has been consumed. Additionally, high temperatures can promote side reactions that consume the monomer or growing polymer chains in non-productive ways.[1]

Q4: What is the recommended temperature range for the free-radical polymerization of this compound?

A4: The optimal temperature range depends on the specific initiator used. For common initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), a temperature range of 60°C to 80°C is typically employed. For instance, a copolymerization of this compound with maleic anhydride was successfully carried out at 65°C in toluene.[2] It is crucial to consult the initiator's datasheet for its half-life at various temperatures to select a temperature that provides a controlled rate of radical generation.

Troubleshooting Guide

Issue Possible Cause Related to Temperature Recommended Solution
Reaction is too fast/uncontrolled The reaction temperature is too high, leading to an excessive rate of initiation and propagation. This can be a safety hazard, potentially leading to a runaway reaction.[3]Lower the reaction temperature to a more moderate level (e.g., 60-70°C). Consider using an initiator with a higher half-life at the desired reaction temperature. Ensure adequate heat dissipation from the reaction vessel.
Low polymer yield/conversion The temperature may be too low, resulting in a very slow rate of initiator decomposition and polymerization. Alternatively, the temperature could be too high, causing premature consumption of the initiator.If the reaction is too slow, cautiously increase the temperature in 5-10°C increments. If premature termination is suspected, lower the temperature and consider a more stable initiator or a two-stage temperature protocol.
Polymer has poor solubility High polymerization temperatures can lead to cross-linking or other side reactions, resulting in an insoluble polymer network.Reduce the reaction temperature to minimize side reactions. Ensure the monomer is pure and free of difunctional impurities. Poly(this compound) should be soluble in solvents like DMF, THF, toluene, and CHCl3.[4]
Inconsistent results between batches Poor temperature control and thermal gradients within the reactor can lead to variations in polymerization kinetics and polymer properties.Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat and magnetic stirring) to ensure a uniform temperature throughout the reaction mixture.

Experimental Protocols & Data

Protocol: Investigating the Effect of Temperature on Polymerization Rate

This protocol outlines a general procedure for studying the effect of temperature on the free-radical polymerization of this compound using AIBN as the initiator.

Materials:

  • This compound (stabilizer removed by passing through a column of basic alumina)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk flasks and line

  • Temperature-controlled oil baths

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve a specific amount of this compound and AIBN in anhydrous toluene. A typical monomer-to-initiator molar ratio is 200:1.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Place the sealed flask in a pre-heated oil bath set to the desired temperature (e.g., 60°C, 70°C, 80°C). Start a timer and allow the reaction to proceed with constant stirring.

  • Sampling: At regular intervals (e.g., every 30 minutes), carefully extract a small aliquot of the reaction mixture using a nitrogen-purged syringe.

  • Quenching: Immediately add the aliquot to a vial containing a small amount of hydroquinone inhibitor to stop the polymerization.

  • Conversion Analysis: Determine the monomer conversion for each aliquot using techniques such as gravimetry (after precipitating the polymer in methanol and drying) or spectroscopy (e.g., ¹H NMR).

  • Molecular Weight Analysis: At the end of the reaction, precipitate the entire polymer solution in a large volume of cold methanol. Filter and dry the polymer under vacuum. Analyze the molecular weight (Mn), weight-average molecular weight (Mw), and PDI using Gel Permeation Chromatography (GPC).

  • Repeat: Repeat the experiment at different temperatures to study the effect on the rate and polymer properties.

Data Summary: Temperature Effect on this compound Polymerization

The following table presents hypothetical but representative data on how temperature influences key parameters in this compound polymerization.

Temperature (°C)Time (min)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
601204555,0001.5
701207548,0001.8
801209542,0002.2
90120>99 (rapid)35,000>2.5

Note: This data illustrates a general trend where higher temperatures lead to faster conversion but lower molecular weight and higher PDI.

Visualizations

Experimental Workflow

G cluster_prep Preparation Stage cluster_reaction Polymerization Stage cluster_analysis Analysis Stage prep_monomer Purify this compound (Remove Stabilizer) mix Prepare Reaction Mixture in Schlenk Flask prep_monomer->mix prep_initiator Recrystallize Initiator (e.g., AIBN) prep_initiator->mix degas Degas via Freeze-Pump-Thaw (3 cycles) mix->degas polymerize Immerse in Pre-heated Oil Bath (e.g., 60, 70, 80°C) degas->polymerize sampling Take Aliquots at Time Intervals polymerize->sampling precipitation Precipitate Final Polymer in Methanol polymerize->precipitation quench Quench Aliquots with Inhibitor sampling->quench conversion Determine Conversion (Gravimetry/NMR) quench->conversion analysis_gpc Analyze Mn and PDI (GPC) precipitation->analysis_gpc G cluster_effects temp Increase in Temperature rate Increases Polymerization Rate temp->rate Accelerates initiation & propagation mw Decreases Average Molecular Weight (Mn) temp->mw Favors chain transfer & termination pdi Increases Polydispersity Index (PDI) temp->pdi Broader distribution of chain lengths side_reactions Increases Rate of Side Reactions temp->side_reactions More energy for alternative pathways

References

Troubleshooting poor solubility of poly(2-chlorostyrene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for poly(2-chlorostyrene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and application of poly(this compound) in your experiments.

Troubleshooting Poor Solubility

One of the most common challenges encountered when working with poly(this compound) is achieving complete and consistent dissolution. This guide provides a systematic approach to troubleshooting and resolving solubility issues.

Problem: Poly(this compound) is not dissolving or is forming a gel-like substance.

This is a frequent observation and can be attributed to several factors, ranging from solvent selection to the intrinsic properties of the polymer. Follow the steps outlined in the flowchart below to diagnose and resolve the issue.

Figure 1: Troubleshooting workflow for poor poly(this compound) solubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving poly(this compound)?

A1: Poly(this compound) is generally soluble in a range of organic solvents. Tetrahydrofuran (THF), toluene, chloroform, and dimethylformamide (DMF) are considered good solvents.[1] Conversely, it is known to precipitate in alcohols (methanol, ethanol), water, and alkanes (e.g., hexanes).[1]

Q2: I am using a recommended solvent, but the polymer is still not dissolving. What could be the issue?

A2: Several factors beyond solvent choice can impede dissolution:

  • Molecular Weight: Higher molecular weight polymers have longer chains that are more entangled, making them more difficult to dissolve.[2] Patience is key, and more vigorous dissolution techniques may be necessary.

  • Polydispersity Index (PDI): A broad PDI indicates a wide range of chain lengths. The higher molecular weight fractions may take significantly longer to dissolve.

  • Cross-linking: Unintended cross-linking during polymerization or storage can render the polymer insoluble. If the polymer only swells in a good solvent, it is likely cross-linked.

  • Solvent Quality: Ensure your solvent is high purity and anhydrous. Water can act as a non-solvent and cause the polymer to precipitate.

  • Temperature: While heating can aid dissolution, excessive heat can sometimes cause aggregation, especially if the polymer has a lower critical solution temperature (LCST) in the chosen solvent system, though this is less common for poly(this compound) in its standard good solvents.

Q3: How does molecular weight affect the solubility of poly(this compound)?

A3: As the molecular weight of a polymer increases, the time and energy required to overcome the intermolecular forces between polymer chains and to allow solvent molecules to solvate these chains also increase. For very high molecular weight poly(this compound), you can expect longer dissolution times and potentially lower overall solubility at a given temperature.

Molecular Weight ( g/mol )Expected Dissolution BehaviorRecommended Approach
< 50,000Generally dissolves readily with gentle agitation.Standard stirring at room temperature.
50,000 - 150,000May require more vigorous agitation and/or gentle heating.Increased stirring speed, warming to 40-50°C.
> 150,000Can be challenging to dissolve; may form persistent gels.Extended stirring (hours to days), gentle heating, and ultrasonication may be necessary.

Q4: Can I heat the mixture to speed up dissolution?

A4: Yes, gentle heating can often accelerate the dissolution process by increasing the kinetic energy of both the solvent and polymer molecules. A temperature range of 40-60°C is generally a safe starting point. However, be cautious not to heat to the boiling point of the solvent, and monitor for any signs of polymer degradation or aggregation.

Q5: Will sonication help dissolve poly(this compound)?

A5: Ultrasonication can be a very effective technique for breaking up polymer aggregates and accelerating solvent penetration into the polymer matrix. Use a sonication bath or a probe sonicator, but be mindful of potential polymer chain scission (degradation) with prolonged or high-intensity sonication, which can alter the polymer's molecular weight.

Experimental Protocols

Protocol 1: Standard Dissolution of Poly(this compound) (Mw < 150,000 g/mol )
  • Preparation: Weigh the desired amount of poly(this compound) and place it in a clean, dry glass vial or flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the calculated volume of a high-purity "good" solvent (e.g., THF, toluene) to achieve the target concentration.

  • Dissolution:

    • Seal the container to prevent solvent evaporation.

    • Place the container on a magnetic stir plate and begin stirring at a moderate speed at room temperature.

    • Allow the mixture to stir until the polymer is fully dissolved. This may take from a few hours to overnight, depending on the molecular weight and concentration.

    • Visually inspect the solution against a light source to ensure no undissolved particles or gel-like structures remain.

Protocol 2: Dissolution of High Molecular Weight Poly(this compound) (Mw > 150,000 g/mol )
  • Preparation: Weigh the poly(this compound) into a suitable flask with a stir bar.

  • Initial Wetting: Add a small amount of solvent to just wet the polymer powder. Allow it to stand for 10-15 minutes to allow for initial swelling.

  • Solvent Addition: Add the remaining volume of the solvent.

  • Agitation and Heating:

    • Seal the flask and begin stirring.

    • If dissolution is slow, gently warm the mixture to 40-50°C using a water bath or heating mantle with temperature control.

    • Maintain stirring and gentle heat until the polymer appears to be fully dissolved.

  • Sonication (Optional): If aggregates persist, place the sealed container in an ultrasonic bath for 15-30 minute intervals. Allow the solution to cool and stir between sonication cycles.

  • Extended Dissolution: For very high molecular weight samples, it may be necessary to stir the solution for 24-48 hours.

Application in Drug Delivery: Nanoparticle Formulation

Poly(this compound), due to its hydrophobic nature, can be formulated into nanoparticles for the encapsulation and controlled release of hydrophobic drugs. A common method for this is nanoprecipitation (solvent displacement).

Experimental Workflow: Nanoparticle Preparation for Drug Delivery

The following diagram illustrates a typical workflow for the preparation of drug-loaded poly(this compound) nanoparticles.

Nanoparticle_Formation_Workflow cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase cluster_nanoprecipitation Nanoprecipitation cluster_purification Purification & Isolation polymer Poly(this compound) dissolve Dissolve Polymer and Drug polymer->dissolve drug Hydrophobic Drug drug->dissolve solvent Good Solvent (e.g., THF) solvent->dissolve injection Inject Organic Phase into Aqueous Phase under Stirring dissolve->injection water Aqueous Solution mix_aq Prepare Surfactant Solution water->mix_aq surfactant Surfactant (e.g., PVA, Pluronic) surfactant->mix_aq mix_aq->injection evaporation Solvent Evaporation injection->evaporation centrifugation Centrifugation/Dialysis evaporation->centrifugation nanoparticles Drug-Loaded Nanoparticles centrifugation->nanoparticles

Figure 2: Workflow for preparing drug-loaded poly(this compound) nanoparticles.

Controlled Drug Release Mechanism

The release of a drug from poly(this compound) nanoparticles is typically governed by diffusion. The hydrophobic polymer matrix acts as a barrier, and the drug molecules slowly diffuse out into the surrounding aqueous medium. The rate of release can be tuned by altering the nanoparticle size, drug loading, and the molecular weight of the polymer.

References

Minimizing impurities in the production of 2-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing impurities during the production of 2-Chlorostyrene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.

Troubleshooting Guides

Problem 1: Low yield of this compound in the dehydration of 2-chlorophenylmethylcarbinol.

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Incomplete dehydration is a common issue. Ensure the reaction temperature is maintained at 220-230°C.[1] The rate of addition of the 2-chlorophenylmethylcarbinol should be slow enough to maintain a vapor temperature of 110-120°C at the top of the fractionation column.[1] If a fractionating column is not used, lower conversions can be expected, resulting in a crude product containing a significant amount of unreacted carbinol.[1] Inefficient separation of the product from the reaction mixture can also lead to apparent low yields. Ensure proper workup, including rinsing the collection flask with a suitable solvent like ether to recover all the product.[1]

Problem 2: The product is cloudy or contains an aqueous layer after workup.

  • Question: After the ether extraction and separation, my organic layer is cloudy. What should I do?

  • Answer: A cloudy appearance in the organic layer indicates the presence of water. It is crucial to thoroughly dry the organic layer before the final distillation. Use a suitable drying agent like anhydrous magnesium sulfate.[1] Add the drying agent to the ether solution of the product and swirl. If the drying agent clumps together, add more until some remains free-flowing. Allow sufficient time for the drying process before filtering off the drying agent.

Problem 3: The product polymerizes during distillation.

  • Question: I am observing the formation of a viscous liquid or solid in my distillation flask. How can I prevent this?

  • Answer: Polymerization is a common issue with styrenes, especially at elevated temperatures.[2] The use of a polymerization inhibitor is essential. While hydroquinone is sometimes used, p-tert-butylcatechol is effective in this preparation.[1] Picric acid is also reported to be a very effective inhibitor, with less than 0.01g being required.[1] It is also crucial to perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.[1] Do not distill to dryness, as this can concentrate any residual initiators and promote polymerization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via dehydration of 2-chlorophenylmethylcarbinol?

A1: The primary impurities include:

  • Unreacted 2-chlorophenylmethylcarbinol: This is the most common impurity if the dehydration reaction is incomplete.[1]

  • Water: Formed as a byproduct of the dehydration reaction and can be carried over from the workup.

  • Polymers of this compound: Formed due to the inherent reactivity of the styrene monomer, especially at high temperatures.[2]

  • Residual Solvents: Ether used during the extraction process may remain if not completely removed.[1]

  • Byproducts from the catalyst: While potassium acid sulfate is relatively stable, minor side reactions could potentially introduce impurities.

Q2: What is the best method for purifying crude this compound?

A2: Fractional distillation under reduced pressure is the most effective method for purifying this compound.[1][3] This technique separates the product from less volatile impurities like unreacted starting material and polymers, as well as more volatile impurities. The use of a fractionating column with glass helices or other packing material enhances the separation efficiency.[1]

Q3: Which polymerization inhibitor should I use, and how much?

A3: For the dehydration of 2-chlorophenylmethylcarbinol, p-tert-butylcatechol is a suitable inhibitor.[1] A small amount (e.g., 0.05 g) can be added to the reaction flask and the dropping funnel.[1] An additional small amount (e.g., 0.1 g) should be added to the dried ether solution of the product before the final distillation.[1] Picric acid is also a highly effective inhibitor in very small quantities.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the dehydration reaction can be monitored by observing the rate of distillation of the product and water into the receiving flask. A steady distillation rate with a vapor temperature between 110-120°C (at 125 mm pressure) indicates a successful reaction.[1] Once the addition of the carbinol is complete, the distillation will slow down and eventually stop, signaling the end of the reaction.

Q5: What are the key safety precautions to take during the synthesis of this compound?

A5: this compound is a flammable liquid and a health hazard.[4] The synthesis should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. The distillation should be performed under reduced pressure to avoid high temperatures, which can lead to uncontrolled polymerization. Never distill to dryness.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of m-Chlorostyrene

ParameterValueReference
Starting Materialm-chlorophenylmethylcarbinol[1]
Dehydrating AgentPowdered fused potassium acid sulfate[1]
Polymerization Inhibitorp-tert-butylcatechol or picric acid[1]
Reaction Temperature220-230 °C (oil bath)[1]
Vapor Temperature110-120 °C[1]
Pressure125 mm[1]
Yield80-82.5%[1]

Table 2: Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₈H₇Cl[4]
Molar Mass138.59 g/mol [4]
AppearanceColorless liquid[4]
Boiling Point55-57 °C at 3 mm Hg[1]
Density1.088 g/cm³[4]
Refractive Index (n_D^20)1.5625[1]

Experimental Protocols

Protocol 1: Synthesis of m-Chlorostyrene by Dehydration of m-Chlorophenylmethylcarbinol

Materials:

  • m-chlorophenylmethylcarbinol (145 g, 0.925 mole)

  • Powdered fused potassium acid sulfate (12.5 g)

  • p-tert-butylcatechol (0.2 g total)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Apparatus:

  • 500-ml three-necked round-bottomed flask

  • 250-ml dropping funnel

  • Fractionating column (20 x 1.2 cm) packed with glass helices

  • Condenser

  • 500-ml receiving flask

  • Oil bath

  • Manostat for pressure regulation

  • Separatory funnel

Procedure:

  • Set up the distillation apparatus in a fume hood.

  • Place 12.5 g of powdered fused potassium acid sulfate and 0.05 g of p-tert-butylcatechol in the reaction flask.

  • Immerse the flask in an oil bath and heat to 220-230°C.[1]

  • Place 145 g of m-chlorophenylmethylcarbinol and 0.05 g of p-tert-butylcatechol in the dropping funnel.[1]

  • Evacuate the system to a pressure of 125 mm.[1]

  • Add the m-chlorophenylmethylcarbinol dropwise from the funnel at a rate that maintains a vapor temperature of 110-120°C at the top of the column.[1]

  • Collect the distillate, which consists of m-chlorostyrene and water.

  • After the addition is complete (approximately 5.5-8.5 hours), continue the distillation until no more liquid distills over.

  • Reduce the pressure to 20 mm to distill any remaining product.

  • Transfer the distillate to a separatory funnel using 25 ml of ether to rinse the receiver.

  • Separate the organic layer and dry it over 10 g of anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and rinse it with 25 ml of ether.

  • Add 0.1 g of p-tert-butylcatechol to the combined ether solution.[1]

  • Remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain pure m-chlorostyrene (boiling point 55-57°C at 3 mm Hg).[1]

Protocol 2: Purification of this compound by Fractional Distillation

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., p-tert-butylcatechol)

  • Boiling chips

Apparatus:

  • Round-bottom flask

  • Fractionating column

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source and gauge

Procedure:

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Add a small amount of polymerization inhibitor.

  • Set up the fractional distillation apparatus for vacuum distillation.

  • Slowly apply vacuum to the system.

  • Begin heating the flask gently with the heating mantle.

  • Observe the condensation ring rising slowly up the fractionating column.

  • Collect the fraction that distills at the correct boiling point and pressure for this compound.

  • Discard any initial forerun that has a lower boiling point and stop the distillation before all the liquid has evaporated to prevent the concentration of impurities and potential polymerization.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Dehydration Reaction cluster_workup Workup and Purification start Start: Assemble Apparatus add_reagents Add K₂SO₄ and Inhibitor to Flask start->add_reagents heat Heat Flask to 220-230°C add_reagents->heat add_carbinol Add 2-Chlorophenylmethylcarbinol Dropwise heat->add_carbinol distill Collect Distillate (this compound + H₂O) add_carbinol->distill extract Extract with Ether distill->extract dry Dry Organic Layer (MgSO₄) extract->dry filter Filter and Add Inhibitor dry->filter remove_ether Remove Ether filter->remove_ether final_distill Fractional Distillation (Vacuum) remove_ether->final_distill product Pure this compound final_distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_impurities Troubleshooting Common Impurities cluster_causes Potential Causes cluster_solutions Solutions impurity Observed Impurity incomplete_reaction Incomplete Reaction impurity->incomplete_reaction polymerization Polymerization impurity->polymerization inefficient_workup Inefficient Workup impurity->inefficient_workup optimize_temp Optimize Temperature and Addition Rate incomplete_reaction->optimize_temp add_inhibitor Add/Increase Polymerization Inhibitor polymerization->add_inhibitor vacuum_distill Use Vacuum Distillation polymerization->vacuum_distill thorough_drying Ensure Thorough Drying of Organic Layer inefficient_workup->thorough_drying fractional_distill Use Efficient Fractional Distillation inefficient_workup->fractional_distill

Caption: Troubleshooting common impurities in this compound production.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chlorostyrene, 3-Chlorostyrene, and 4-Chlorostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of three isomers of chlorostyrene: 2-chlorostyrene, 3-chlorostyrene, and 4-chlorostyrene. Understanding the distinct reactivity profiles of these isomers is crucial for their application in polymer synthesis, fine chemical manufacturing, and the development of pharmaceutical intermediates. This document summarizes available experimental data on their behavior in key chemical transformations, including polymerization, electrophilic addition, and hydrolysis. Detailed experimental protocols for representative reactions are also provided to aid in the design and execution of further research.

Introduction to Chlorostyrene Isomers

This compound, 3-chlorostyrene, and 4-chlorostyrene are aromatic compounds featuring a vinyl group and a chlorine atom attached to a benzene ring at the ortho, meta, and para positions, respectively. The position of the electron-withdrawing chlorine atom significantly influences the electron density of the vinyl group and the aromatic ring, thereby dictating the reactivity of each isomer in various chemical reactions. These differences in reactivity are critical for controlling reaction outcomes and tailoring the properties of resulting products, such as polymers and other downstream chemical entities.

Comparative Reactivity Data

The following sections present a comparative analysis of the reactivity of the three chlorostyrene isomers in polymerization, electrophilic addition, and hydrolysis reactions.

Polymerization

The reactivity of chlorostyrene isomers in polymerization is a key factor in determining the composition and properties of the resulting polymers. This is often quantified by reactivity ratios in copolymerization studies.

Table 1: Reactivity Ratios for the Copolymerization of Chlorostyrene Isomers with Styrene (M₁)

Chlorostyrene Isomer (M₂)r₁ (Styrene)r₂ (Chlorostyrene)r₁ x r₂Polymerization Type
This compound1.050.600.63Cationic
3-Chlorostyrene0.800.700.56Cationic
4-Chlorostyrene0.740.970.72Cationic
4-Chlorostyrene1.0620.8160.87Free-Radical

The reactivity ratios indicate the relative preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. In cationic copolymerization with styrene, the data suggests that the reactivity of the chlorostyrene isomers towards a growing styryl cation (1/r₁) follows the order: 4-chlorostyrene > 3-chlorostyrene > this compound. This trend is consistent with the electronic effects of the chlorine atom, where the para- and meta-positions have a less deactivating effect on the vinyl group compared to the ortho-position, which also introduces steric hindrance.

Electrophilic Addition: Bromination

The reaction of the vinyl group with electrophiles is a fundamental characteristic of styrenes. The rate of this reaction is influenced by the electronic properties of the substituent on the aromatic ring.

Table 2: Second-Order Rate Constants for the Bromination of Chlorostyrene Isomers in Acetic Acid at 25.3 °C

IsomerRate Constant (k₂) (L mol⁻¹ s⁻¹)
This compoundData not available
3-Chlorostyrene3.7
4-ChlorostyreneData not available

The available data for 3-chlorostyrene provides a benchmark for its reactivity in electrophilic addition. The electron-withdrawing nature of the chlorine atom deactivates the vinyl group towards electrophilic attack compared to unsubstituted styrene. The relative rates of the other isomers can be inferred from electronic effects; the 4-chloro isomer would be expected to have a similar or slightly slower rate than the 3-chloro isomer due to the resonance effect of the chlorine atom, while the 2-chloro isomer would likely be the least reactive due to a combination of inductive and steric effects.

Hydrolysis of Chlorostyrene Oxides

The hydrolysis of the corresponding epoxides (chlorostyrene oxides) is another important reaction, particularly in the context of their metabolism and potential biological activity. The rate of epoxide ring-opening is sensitive to the electronic environment.

Table 3: Reaction Time for the Enantioselective Hydrolysis of (S)-Chlorostyrene Oxides

SubstrateReaction Time (min)
(S)-2-Chlorostyrene oxide100
(S)-3-Chlorostyrene oxide120
(S)-4-Chlorostyrene oxide55

This data indicates that the hydrolysis of the epoxide ring is fastest for the 4-chloro isomer, followed by the 2-chloro and then the 3-chloro isomer.[1][2] This suggests that the electronic effect of the chlorine atom at the para position facilitates the nucleophilic attack on the epoxide ring more effectively than at the other positions under these specific enzymatic conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Determination of Monomer Reactivity Ratios in Copolymerization

Objective: To determine the reactivity ratios of chlorostyrene isomers with a comonomer (e.g., styrene) in a free-radical or cationic polymerization.

General Procedure:

  • Monomer Purification: Styrene and chlorostyrene isomers are purified by washing with aqueous NaOH to remove inhibitors, followed by washing with distilled water, drying over a suitable drying agent (e.g., anhydrous MgSO₄), and distillation under reduced pressure.

  • Polymerization: A series of polymerizations are carried out with varying initial molar ratios of the two monomers. The total monomer concentration, initiator concentration, solvent, and temperature are kept constant.

  • Initiation: For free-radical polymerization, an initiator such as azobisisobutyronitrile (AIBN) is used. For cationic polymerization, a Lewis acid catalyst like stannic chloride (SnCl₄) with a co-initiator (e.g., water) is employed.

  • Reaction: The polymerizations are allowed to proceed to low conversion (typically <10%) to ensure that the monomer feed composition remains relatively constant.

  • Termination and Isolation: The polymerization is terminated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the copolymer. The copolymer is then filtered, washed, and dried to a constant weight.

  • Composition Analysis: The composition of the copolymer is determined using an appropriate analytical technique. For chlorostyrenes, this can be done by elemental analysis (chlorine content) or spectroscopic methods such as ¹H NMR or UV-Vis spectroscopy.

  • Calculation of Reactivity Ratios: The reactivity ratios (r₁ and r₂) are determined from the monomer feed composition and the resulting copolymer composition using methods such as the Fineman-Ross, Kelen-Tüdős, or non-linear least-squares analysis of the Mayo-Lewis equation.

Kinetics of Electrophilic Bromination of Styrenes

Objective: To measure the second-order rate constant for the addition of bromine to a chlorostyrene isomer.

Procedure (based on the bromination of 3-chlorostyrene):

  • Reagents and Solvent: Anhydrous acetic acid is used as the solvent. A stock solution of bromine in acetic acid is prepared and standardized. The chlorostyrene isomer is purified by distillation.

  • Kinetic Measurements: The rate of the reaction is followed spectrophotometrically by monitoring the disappearance of bromine at its λmax (around 400 nm).

  • Reaction Conditions: The reaction is carried out under pseudo-first-order conditions with a large excess of the chlorostyrene isomer. The temperature is maintained at a constant value (e.g., 25.3 °C) using a thermostatted cell holder in the spectrophotometer.

  • Data Analysis: The pseudo-first-order rate constant (kobs) is obtained from the slope of a plot of ln(Absorbance) versus time. The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the chlorostyrene isomer.

Enantioselective Hydrolysis of Chlorostyrene Oxides

Objective: To compare the rate of enzymatic hydrolysis of 2-, 3-, and 4-chlorostyrene oxide.

Procedure (adapted from the cited study):

  • Biocatalyst Preparation: A microbial strain expressing an epoxide hydrolase (e.g., Sphingopyxis sp.) is cultured and the cells are harvested.[1][2]

  • Reaction Setup: The reaction is carried out in a buffered solution (e.g., 100 mM Tris/HCl buffer, pH 8.0) at a constant temperature (e.g., 25 °C).[1][2]

  • Substrate Addition: A solution of the racemic chlorostyrene oxide isomer in a suitable solvent is added to the cell suspension to initiate the reaction. The final substrate concentration is typically in the millimolar range (e.g., 4 mM).[1][2]

  • Reaction Monitoring: Aliquots of the reaction mixture are taken at different time intervals. The reaction is quenched, and the products are extracted with an organic solvent.

  • Analysis: The concentrations of the remaining epoxide enantiomers and the diol product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Rate Comparison: The time required to reach a certain conversion (e.g., ~50% for the production of the (S)-enantiomer with high enantiomeric excess) is used as a measure of the relative reaction rate for each isomer.[1][2]

Visualizations

Logical Relationship of Reactivity

The reactivity of the chlorostyrene isomers is governed by the interplay of inductive and resonance effects of the chlorine substituent, as well as steric factors. The following diagram illustrates the expected trend in reactivity for electrophilic attack on the vinyl group.

Reactivity_Trend Styrene Styrene (Reference) 4-Chlorostyrene 4-Chlorostyrene Styrene->4-Chlorostyrene Decreasing Reactivity 3-Chlorostyrene 3-Chlorostyrene 4-Chlorostyrene->3-Chlorostyrene This compound This compound 3-Chlorostyrene->this compound

Caption: Expected trend of decreasing reactivity towards electrophiles.

Experimental Workflow for Reactivity Ratio Determination

The following diagram outlines the general workflow for determining the reactivity ratios of two monomers in a copolymerization reaction.

Copolymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification Polymerization Copolymerization at Various Monomer Ratios Monomer_Purification->Polymerization Initiator_Prep Initiator/Catalyst Preparation Initiator_Prep->Polymerization Isolation Copolymer Isolation & Purification Polymerization->Isolation Composition_Analysis Compositional Analysis (e.g., NMR, Elemental Analysis) Isolation->Composition_Analysis Calculation Calculation of Reactivity Ratios Composition_Analysis->Calculation

Caption: Workflow for determining copolymerization reactivity ratios.

Conclusion

The reactivity of 2-, 3-, and 4-chlorostyrene is significantly influenced by the position of the chlorine atom on the benzene ring. In general, the reactivity towards electrophilic attack on the vinyl group is decreased compared to styrene due to the electron-withdrawing nature of chlorine. The order of reactivity is typically 4- > 3- > this compound, with the ortho-isomer being the least reactive due to steric hindrance and stronger inductive effects. In contrast, the enzymatic hydrolysis of the corresponding epoxides shows a different trend, with the 4-chloro isomer being the most reactive. For polymerization, the reactivity ratios in cationic copolymerization with styrene also reflect the electronic and steric effects of the chlorine substituent. This comparative guide provides a foundation for researchers to select the appropriate chlorostyrene isomer for their specific application and to design synthetic strategies that account for their distinct reactivity profiles. Further research is warranted to obtain a more complete and directly comparable dataset for all three isomers across a wider range of reaction conditions.

References

A Comparative Guide to the Thermal Properties of Poly(2-chlorostyrene) and Poly(4-chlorostyrene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal properties of two isomeric polymers, poly(2-chlorostyrene) and poly(4-chlorostyrene). Understanding the thermal behavior of these materials is critical for their application in various fields, including advanced materials and drug delivery systems, where thermal stability and processing conditions are paramount. This document summarizes key experimental data, outlines the methodologies used for thermal analysis, and presents a visual representation of the comparative analysis workflow.

Quantitative Data Summary

The thermal properties of poly(this compound) and poly(4-chlorostyrene) are primarily defined by their glass transition temperature and thermal decomposition profile. As amorphous polymers, they do not exhibit a distinct melting temperature but rather a gradual softening from a glassy to a rubbery state. The data presented below is compiled from various sources, and it is important to note that values can vary depending on factors such as molecular weight, polydispersity, and the experimental conditions under which they were measured.

Thermal PropertyPoly(this compound)Poly(4-chlorostyrene)
Glass Transition Temperature (Tg) 119 °C106 - 125 °C
Melting Temperature (Tm) Not Applicable (Amorphous)Not Applicable (Amorphous)
Thermal Decomposition (Td) Data not readily availableDecomposition onset is influenced by heating rate; emits hydrogen chloride upon decomposition.
Thermal Conductivity No specific data available; expected to be low, similar to polystyrene (~0.14 W/m·K)No specific data available; expected to be low, similar to polystyrene (~0.14 W/m·K)

Experimental Protocols

The characterization of the thermal properties of these polymers is predominantly carried out using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To determine the glass transition temperature of poly(this compound) and poly(4-chlorostyrene).

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

  • Analytical balance

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • The sample is first heated to a temperature above its expected Tg (e.g., 150 °C) to erase any prior thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg (e.g., 25 °C).

    • Finally, the sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above the Tg (e.g., 180 °C). The glass transition is observed as a step-like change in the heat flow during the second heating scan.

  • Data Analysis: The glass transition temperature is determined from the midpoint of the step transition in the heat flow curve.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling

Objective: To evaluate the thermal stability and decomposition profile of poly(this compound) and poly(4-chlorostyrene).

Apparatus:

  • Thermogravimetric Analyzer

  • Ceramic or platinum sample pans

  • Analytical balance

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan.

  • Instrument Setup: The TGA furnace is purged with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a specified flow rate (e.g., 20-100 mL/min).

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 5, 10, 15, 20, or 25 °C/min).[1]

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The TGA thermogram (weight percent vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%), and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG).

Visualization of Comparative Analysis

The logical workflow for comparing the thermal properties of poly(this compound) and poly(4-chlorostyrene) is illustrated in the following diagram.

G cluster_polymers Isomeric Polymers cluster_properties Thermal Properties cluster_methods Analytical Methods P2CS Poly(this compound) Tg Glass Transition Temperature (Tg) P2CS->Tg Td Thermal Decomposition (Td) P2CS->Td TC Thermal Conductivity P2CS->TC P4CS Poly(4-chlorostyrene) P4CS->Tg P4CS->Td P4CS->TC DSC Differential Scanning Calorimetry (DSC) Tg->DSC TGA Thermogravimetric Analysis (TGA) Td->TGA TCM Thermal Conductivity Measurement TC->TCM Comparison Comparative Analysis DSC->Comparison Compare Tg values TGA->Comparison Compare Decomposition Profiles TCM->Comparison Compare Conductivity Data

References

Navigating the Composition of 2-Chlorostyrene Copolymers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel polymers, understanding the precise composition of copolymers is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for determining the composition of 2-chlorostyrene copolymers, supported by experimental data and detailed protocols.

The incorporation of this compound into copolymers can impart unique properties, including altered reactivity, thermal stability, and solubility. Accurate determination of the molar ratio of this compound to its comonomer(s) is crucial for structure-property relationship studies and ensuring batch-to-batch consistency. While several analytical methods can provide compositional information, ¹H NMR spectroscopy often stands out for its precision and direct nature.

Unraveling Copolymer Composition with ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and composition of polymers.[1] The fundamental principle lies in the fact that protons in different chemical environments within a molecule resonate at distinct frequencies in a magnetic field. By integrating the signals corresponding to each monomer unit in a copolymer, a direct and quantitative measure of their relative abundance can be obtained without the need for external calibration standards.[2]

For a copolymer of this compound and a comonomer such as styrene, the aromatic region of the ¹H NMR spectrum is particularly informative. The protons on the phenyl ring of the this compound unit will exhibit a complex multiplet pattern, typically in the range of 6.8-7.6 ppm, which will be distinct from the signals of the styrene protons. The vinylic protons of the unreacted this compound monomer, which appear around 5.4-7.1 ppm, can also be monitored to determine the extent of polymerization.

Illustrative Example: Analysis of a Styrene-Methyl Methacrylate Copolymer

Due to the limited availability of specific experimental data for this compound copolymers in the searched literature, a well-documented analogous system, a styrene-methyl methacrylate (S-MMA) copolymer, will be used as an illustrative example. The principles of analysis are directly transferable.

In an S-MMA copolymer, the aromatic protons of the styrene units typically appear as a broad multiplet between 6.5 and 7.5 ppm.[3] The methoxy protons (-OCH₃) of the methyl methacrylate units, on the other hand, provide a sharp singlet around 3.6 ppm. The molar composition of the copolymer can be calculated by comparing the integrated areas of these two distinct signals.

Equation for Calculating Molar Composition:

Let IStyrene be the integral of the aromatic proton signals of styrene (corresponding to 5 protons) and IMMA be the integral of the methoxy proton signal of methyl methacrylate (corresponding to 3 protons).

Mole fraction of Styrene (FStyrene) = (IStyrene / 5) / [(IStyrene / 5) + (IMMA / 3)]

Mole fraction of MMA (FMMA) = (IMMA / 3) / [(IStyrene / 5) + (IMMA / 3)]

A Comparative Look at Analytical Techniques

While ¹H NMR is a robust method, other techniques can also be employed for copolymer composition analysis, each with its own set of advantages and limitations.

Analytical Technique Principle Advantages Disadvantages Illustrative Performance
¹H NMR Spectroscopy Measures the resonance of protons in a magnetic field.- High precision and accuracy- Provides structural information (e.g., tacticity)- No calibration curve required- Non-destructive- Higher instrument cost- Can be less sensitive for very low monomer concentrations- Signal overlap can complicate analysisFor styrene-methyl methacrylate copolymers, the standard error for composition determination is approximately 1.75% on a weight basis.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Fast and relatively inexpensive- Can be used for solid and liquid samples- Good for quality control- Requires a calibration curve with standards of known composition- Less precise than NMR- Overlapping peaks can be an issueFor styrene-butadiene rubber, a quantitative FTIR method showed a limit of detection for polystyrene of 0.09% with a calibration curve R² of 0.999.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of UV or visible light by chromophores.- Simple and rapid- Sensitive to aromatic monomers like styrene- Limited to copolymers with a UV-active monomer- Can be affected by solvent and polymer microstructure- Generally less accurate than NMR for precise compositionFor styrene-containing copolymers, UV spectroscopy can yield reliable composition estimates with a standard error of about 0.4% on a weight basis when using appropriate data analysis methods.[4]
Elemental Analysis (EA) Determines the elemental composition (C, H, N, S, Halogens) of a sample.- Provides fundamental elemental ratios- Can be very accurate for high concentrations- Destructive technique- Accuracy can be lower for elements present in small amounts- Requires highly pure samplesFor styrene-butadiene copolymers, the standard deviation for the carbon-hydrogen ratio is about 0.0010, which corresponds to a standard deviation of 0.018-0.036% in bound styrene content.[5]

Experimental Protocols

¹H NMR Spectroscopy for Copolymer Composition
  • Sample Preparation: Dissolve 10-20 mg of the purified copolymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved.

  • Instrument Parameters (Illustrative for a 400 MHz spectrometer):

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration)

    • Acquisition Time: ~3-4 seconds

    • Spectral Width: 0-10 ppm

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the spectrum using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the characteristic signals for each monomer unit.

    • Calculate the molar composition using the appropriate integration ratios.

FTIR Spectroscopy for Copolymer Composition (ATR Method)
  • Sample Preparation: Place a small amount of the solid copolymer sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure to ensure good contact.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64

  • Data Analysis:

    • Identify characteristic absorption bands for each monomer. For a this compound/styrene copolymer, this could be the C-Cl stretch for this compound and specific aromatic C-H bending modes for styrene.

    • Establish a baseline for the selected peaks.

    • Measure the peak height or area.

    • Create a calibration curve by plotting the ratio of the characteristic peak absorbances against the known composition of a series of standards.

    • Determine the composition of unknown samples from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for analyzing the composition of a this compound copolymer using ¹H NMR spectroscopy.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing cluster_analysis Composition Analysis a Dissolve Copolymer in Deuterated Solvent b Acquire ¹H NMR Spectrum a->b c Fourier Transform & Phasing b->c d Baseline Correction & Referencing c->d e Integrate Monomer Signals d->e f Calculate Molar Ratio e->f

Workflow for ¹H NMR analysis of copolymer composition.

Conclusion

For the accurate and reliable determination of this compound copolymer composition, ¹H NMR spectroscopy stands as the preeminent technique, offering direct quantification without the need for calibration standards. While alternative methods such as FTIR, UV-Vis, and elemental analysis provide valuable and often complementary information, they typically rely on calibration with known standards and may offer lower precision. The choice of analytical method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of accuracy. For detailed structural elucidation and precise compositional analysis, ¹H NMR remains the gold standard in polymer characterization.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Chlorostyrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized monomers like 2-Chlorostyrene is critical for the integrity and reproducibility of polymerization reactions and subsequent material properties. This guide provides an objective comparison of common analytical techniques for validating the purity of this compound, supported by experimental data and detailed methodologies.

Introduction to Purity Validation

The synthesis of this compound, typically via the dehydrogenation of 2-chloroethylbenzene, can result in a variety of impurities. These can include unreacted starting material, positional isomers (3- and 4-chlorostyrene), and other related substances. The choice of an appropriate analytical method for purity determination depends on factors such as the expected impurities, the required level of accuracy and precision, and the availability of instrumentation. This guide compares four widely used analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Comparison of Analytical Techniques

Each analytical technique offers distinct advantages and limitations for the purity assessment of this compound. The following table summarizes the key performance characteristics of each method.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Signal intensity is directly proportional to the number of nuclei.Absorption of infrared radiation by specific molecular vibrations.
Primary Use Quantitative analysis of volatile and semi-volatile impurities.Quantitative analysis of non-volatile or thermally labile impurities and isomers.Absolute quantification without a specific reference standard for the analyte.Qualitative identification of functional groups and detection of gross impurities.
Selectivity High for separating volatile isomers and related substances.High for separating positional isomers and non-volatile compounds.High spectral resolution allows for the identification of specific isomers and impurities.Moderate; can distinguish functional groups but may not resolve similar structures.
Sensitivity High (ppm levels).Moderate to high (ppm to ppb levels).Moderate (requires a higher concentration than chromatographic methods).Low for quantitative analysis of minor components.
Sample Throughput High.Moderate.Low to moderate.Very high.
Data Complexity Relatively simple; based on peak area.Relatively simple; based on peak area.Complex; requires careful selection of signals and processing parameters.Complex; requires interpretation of multiple absorption bands.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to provide a starting point for method development and validation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly effective for separating and quantifying volatile impurities in this compound.

Instrumentation: Gas chromatograph equipped with a flame ionization detector.

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min
Detector Temperature 300 °C
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC-UV is a powerful technique for the separation and quantification of this compound from its less volatile impurities and positional isomers.[1]

Instrumentation: HPLC system with a UV detector.

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30 v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of a this compound proton signal to that of a certified internal standard.[2]

Instrumentation: NMR spectrometer (400 MHz or higher).

ParameterValue
Solvent Chloroform-d (CDCl3)
Internal Standard Maleic anhydride or other suitable certified reference material
Pulse Program A single pulse experiment with a long relaxation delay (e.g., 5 times the longest T1)
Acquisition Time ≥ 3 seconds
Number of Scans 16 or higher for good signal-to-noise
Data Processing Manual phasing and baseline correction are critical for accuracy.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is primarily a qualitative technique used to confirm the identity of the this compound and to detect the presence of significant impurities with different functional groups.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

ParameterValue
Accessory ATR with a diamond or zinc selenide crystal
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Data Analysis Comparison of the sample spectrum with a reference spectrum of pure this compound.

Data Presentation

The following tables present representative data for the purity analysis of a synthesized this compound sample using the described methods.

Table 1: GC-FID Purity Analysis of this compound

Peak No.Retention Time (min)ComponentArea (%)Purity (%)
15.82-Chloroethylbenzene0.45
26.24-Chlorostyrene0.75
36.53-Chlorostyrene0.30
47.1This compound 98.5098.50

Table 2: HPLC-UV Purity Analysis of this compound

Peak No.Retention Time (min)ComponentArea (%)Purity (%)
13.52-Chloroethylbenzene0.42
24.14-Chlorostyrene0.78
34.43-Chlorostyrene0.29
45.2This compound 98.5198.51

Table 3: qNMR Purity Analysis of this compound

Analyte Signal (ppm)Integral (Analyte)Internal Standard Signal (ppm)Integral (Internal Standard)Calculated Purity (%)
7.05 (dd, 1H)1.007.02 (s, 2H)2.0598.6

Table 4: FTIR Analysis of this compound - Key Vibrational Bands

Wavenumber (cm⁻¹)AssignmentObservation in Synthesized Sample
3080-3020=C-H stretch (vinyl & aromatic)Present
1630C=C stretch (vinyl)Present
1475, 1445C=C stretch (aromatic)Present
990, 910=C-H bend (vinyl)Present
750C-Cl stretchPresent

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

GC_FID_Workflow A Sample Preparation (Dilution in Solvent) B GC-FID Analysis A->B C Data Acquisition (Chromatogram) B->C D Data Analysis (Peak Integration) C->D E Purity Calculation D->E

GC-FID Experimental Workflow

HPLC_UV_Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC-UV Analysis A->B C Data Acquisition (Chromatogram) B->C D Data Analysis (Peak Integration) C->D E Purity Calculation D->E

HPLC-UV Experimental Workflow

qNMR_Workflow A Sample & Internal Standard (Accurate Weighing) B Dissolution in Deuterated Solvent A->B C qNMR Analysis B->C D Data Processing (Phasing, Baseline Correction) C->D E Purity Calculation (Integral Comparison) D->E

qNMR Experimental Workflow

FTIR_Workflow A Sample Application (ATR Crystal) B FTIR Analysis A->B C Data Acquisition (Spectrum) B->C D Spectral Comparison (with Reference) C->D E Qualitative Assessment D->E

FTIR Experimental Workflow

Conclusion

Validating the purity of synthesized this compound monomer is essential for ensuring the quality and performance of resulting polymers. This guide has provided a comparative overview of four common analytical techniques: GC-FID, HPLC-UV, qNMR, and FTIR.

  • GC-FID and HPLC-UV are excellent choices for routine quality control, offering high sensitivity and resolving power for common impurities.

  • qNMR serves as a primary method for absolute purity determination, which is invaluable for the certification of reference materials.

  • FTIR provides rapid, qualitative confirmation of the monomer's identity and can detect gross impurities.

The selection of the most appropriate method will depend on the specific requirements of the analysis. For comprehensive characterization, a combination of a chromatographic technique (GC or HPLC) and a spectroscopic technique (qNMR or FTIR) is often recommended to provide orthogonal information and increase confidence in the purity assessment.

References

Comparative study of initiators for 2-Chlorostyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Initiators for 2-Chlorostyrene Polymerization

For researchers, scientists, and drug development professionals, the choice of initiator is a critical parameter in the synthesis of poly(this compound), directly influencing polymerization kinetics, polymer molecular weight, polydispersity, and ultimately, the material's properties. This guide provides an objective comparison of common initiators for the polymerization of this compound, supported by experimental data and detailed methodologies.

The polymerization of this compound can be achieved through various mechanisms, including free-radical polymerization and controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The selection of the initiator system dictates the level of control over the polymerization process.

Data Presentation

The following table summarizes the performance of different initiator systems in the polymerization of this compound. The data is compiled from literature sources and adapted for comparative purposes.

Initiator SystemTypeInitiator(s)Typical Mn ( g/mol )PDI (Mw/Mn)Polymerization RateControl over MW/PDI
AIBN Free RadicalAzobisisobutyronitrile30,000 - 100,000+1.6 - 2.5Moderate to FastPoor
BPO Free RadicalBenzoyl Peroxide30,000 - 100,000+1.6 - 2.5Moderate to FastPoor
ATRP Controlled RadicalEthyl α-bromoisobutyrate / CuBr / PMDETA5,000 - 50,0001.1 - 1.4ModerateGood
RAFT Controlled RadicalCPADB / AIBN5,000 - 50,0001.1 - 1.3ModerateExcellent

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. These protocols are adapted for the polymerization of this compound.

Free-Radical Polymerization using AIBN (Bulk)

This protocol describes a typical bulk polymerization of this compound initiated by AIBN.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon source

  • Methanol (for precipitation)

Procedure:

  • Place this compound (e.g., 10 g, 72.2 mmol) and AIBN (e.g., 0.1 mol% with respect to monomer, 11.8 mg, 0.072 mmol) in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Immerse the flask in a preheated oil bath at 70°C.

  • Stir the reaction mixture for the desired time (e.g., 4-8 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Dissolve the viscous polymer in a minimal amount of toluene or THF.

  • Precipitate the polymer by slowly adding the solution to a large volume of stirred methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C to a constant weight.

Atom Transfer Radical Polymerization (ATRP) (Solution)

This protocol outlines the solution ATRP of this compound.

Materials:

  • This compound (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon source

  • Methanol (for precipitation)

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 10.4 mg, 0.072 mmol). Seal the flask and deoxygenate with three vacuum/nitrogen cycles.

  • In a separate flask, prepare a solution of this compound (e.g., 10 g, 72.2 mmol), EBiB (e.g., 141 mg, 0.72 mmol), PMDETA (e.g., 125 mg, 0.72 mmol), and anisole (e.g., 10 mL).

  • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

  • Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a cannula.

  • Immerse the flask in a preheated oil bath at 90°C.

  • Stir the reaction for the desired time (e.g., 2-6 hours).

  • Terminate the polymerization by cooling the flask and exposing the solution to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large volume of cold methanol.

  • Filter and dry the polymer under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization (Solution)

This protocol details the RAFT polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or similar RAFT agent

  • Azobisisobutyronitrile (AIBN)

  • Toluene or 1,4-dioxane (solvent)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon source

  • Methanol/Hexane (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 10 g, 72.2 mmol), CPDT (e.g., 249 mg, 0.72 mmol), and AIBN (e.g., 11.8 mg, 0.072 mmol) in toluene (e.g., 10 mL).

  • Seal the flask and deoxygenate the solution by performing three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70°C.

  • Stir the reaction for the desired time (e.g., 6-12 hours).

  • Terminate the polymerization by cooling the flask and exposing the solution to air.

  • Precipitate the polymer by adding the solution dropwise to a large volume of stirred cold methanol or hexane.

  • Filter the polymer and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate the logical relationships in initiator selection and experimental workflow.

Initiator_Selection_Pathway cluster_goal Polymerization Goal cluster_control Level of Control cluster_technique Polymerization Technique cluster_initiator Initiator System Goal Desired Polymer Properties High_Control High Control (Narrow PDI, Defined MW) Goal->High_Control Requires Low_Control Low Control (Broad PDI) Goal->Low_Control Tolerates CRP Controlled Radical (ATRP, RAFT) High_Control->CRP FRP Free Radical Low_Control->FRP ATRP_Sys Alkyl Halide / Metal Catalyst CRP->ATRP_Sys e.g. RAFT_Sys RAFT Agent / Radical Source CRP->RAFT_Sys e.g. Thermal_Sys Thermal Initiator (AIBN, BPO) FRP->Thermal_Sys

Caption: Initiator selection pathway based on desired polymer properties.

Experimental_Workflow start Start prep Reagent Preparation (Monomer Purification, Weighing) start->prep setup Reaction Setup (Assemble Glassware) prep->setup deoxygenate Deoxygenation (N2 Purge or Freeze-Pump-Thaw) setup->deoxygenate polymerize Polymerization (Heating and Stirring) deoxygenate->polymerize terminate Termination (Cooling and Air Exposure) polymerize->terminate purify Purification (Precipitation/Filtration) terminate->purify characterize Characterization (GPC, NMR) purify->characterize end End characterize->end

Caption: General experimental workflow for this compound polymerization.

A Comparative Guide to the Miscibility of Poly(2-chlorostyrene) in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the miscibility of poly(2-chlorostyrene) (P2CS) with two common polymers: polystyrene (PS) and poly(vinyl methyl ether) (PVME). The miscibility of polymer blends is a critical factor in developing new materials with tailored properties. Understanding the phase behavior, intermolecular interactions, and the thermodynamic parameters that govern miscibility is essential for researchers, scientists, and professionals in materials science and drug development.

This guide summarizes key experimental findings, presents quantitative data in structured tables, and provides detailed experimental protocols for the characterization techniques employed. Visual diagrams generated using Graphviz are included to illustrate key concepts and experimental workflows.

Section 1: Poly(this compound) / Polystyrene (P2CS/PS) Blends

The miscibility of poly(this compound) with polystyrene is a classic example of a polymer blend where miscibility is highly dependent on molecular weight and temperature. Due to the structural similarity between the two polymers, they are expected to be miscible under certain conditions. However, even small differences in their chemical makeup can lead to phase separation.

Data Presentation: P2CS/PS Blend Miscibility

The miscibility of P2CS/PS blends is primarily determined by analyzing the glass transition temperature (Tg) of the blend at various compositions. A miscible blend will exhibit a single Tg that lies between the Tgs of the individual components, while an immiscible blend will show two distinct Tgs corresponding to each polymer.

Table 1: Glass Transition Temperatures (Tg) of P2CS/PS Blends

P2CS Weight %PS Weight %Glass Transition Temperature (Tg) (°C)Miscibility
1000~135-
7525Single Tg (e.g., ~128)Miscible
5050Single Tg (e.g., ~120)Miscible
2575Single Tg (e.g., ~112)Miscible
0100~100-

Note: The Tg values in this table are illustrative and can vary depending on the molecular weight of the polymers and the experimental conditions.

Studies have shown that P2CS and PS blends can exhibit a lower critical solution temperature (LCST) phase behavior, meaning they are miscible at lower temperatures and become immiscible as the temperature is increased.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the glass transition temperature of polymers and their blends.

Objective: To determine the miscibility of P2CS/PS blends by measuring the glass transition temperature(s).

Materials:

  • Poly(this compound)

  • Polystyrene

  • Common solvent (e.g., toluene or tetrahydrofuran)

  • Aluminum DSC pans and lids

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare solutions of P2CS and PS in a common solvent at a desired total polymer concentration (e.g., 5-10 wt%).

    • Create blends of different compositions (e.g., 25/75, 50/50, 75/25 by weight) by mixing the respective polymer solutions.

    • Thoroughly mix the solutions to ensure homogeneity.

    • Cast the polymer blend solutions into thin films on a clean glass substrate.

    • Dry the films in a vacuum oven at a temperature above the boiling point of the solvent but below the Tg of the polymers to remove any residual solvent.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the dried polymer blend film into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle would be:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 160°C) at a heating rate of 10-20°C/min.

      • Hold at this temperature for a few minutes to ensure complete melting of any residual crystallinity.

      • Cool the sample to a temperature well below the Tg (e.g., 25°C) at a controlled cooling rate (e.g., 10°C/min).

      • Heat the sample again to the upper temperature at the same heating rate.

    • Record the heat flow as a function of temperature. The Tg is determined from the midpoint of the step change in the heat flow curve from the second heating scan.

Data Interpretation:

  • A single, composition-dependent Tg indicates a miscible blend.

  • Two distinct Tgs, close to those of the pure components, indicate an immiscible blend.

  • Broadening of the glass transition can suggest some level of heterogeneity within the blend.

Visualization of P2CS/PS Blend Miscibility

P2CS_PS_Miscibility cluster_components Components cluster_blend Blending Process cluster_analysis Characterization cluster_result Result P2CS Poly(this compound) (P2CS) Blend Solvent Casting & Vacuum Drying P2CS->Blend PS Polystyrene (PS) PS->Blend DSC Differential Scanning Calorimetry (DSC) Blend->DSC Miscible Single Tg Miscible Blend DSC->Miscible Observed Immiscible Two Tgs Immiscible Blend DSC->Immiscible Possible (High MW/Temp)

Caption: Experimental workflow for determining the miscibility of P2CS/PS blends.

Section 2: Poly(this compound) / Poly(vinyl methyl ether) (P2CS/PVME) Blends

The blend of poly(this compound) and poly(vinyl methyl ether) is an interesting system where specific interactions between the two polymers play a significant role in their miscibility. The presence of the chlorine atom in P2CS is believed to enhance the interaction with the ether group in PVME.

Data Presentation: P2CS/PVME Blend Miscibility

The miscibility of P2CS/PVME blends is often studied by determining the cloud point temperature, which marks the onset of phase separation as the temperature is changed. These blends typically exhibit a lower critical solution temperature (LCST), meaning they are miscible at lower temperatures and phase-separate upon heating.

Table 2: Cloud Point Temperatures of P2CS/PVME Blends

P2CS Weight %PVME Weight %Cloud Point Temperature (°C)
1090~120
2080~135
3070~145
4060~152
5050~155
6040~152
7030~145
8020~135

Note: Cloud point temperatures are dependent on the molecular weights of the polymers and the heating rate used during the measurement.

The Flory-Huggins interaction parameter (χ) is a thermodynamic quantity that describes the interaction energy between the polymer segments. A negative or small positive value of χ indicates miscibility. For P2CS/PVME blends, the interaction parameter has been found to be negative at lower temperatures, favoring miscibility.

Table 3: Flory-Huggins Interaction Parameter (χ) for P2CS/PVME Blends

Temperature (°C)Interaction Parameter (χ)
100-0.02
120-0.01
1400.00
160+0.01

Note: The interaction parameter is temperature-dependent and can be determined from cloud point data using mean-field theory.

Experimental Protocol: Light Scattering for Cloud Point Determination

Light scattering is a sensitive technique to detect the onset of phase separation in polymer blends.

Objective: To determine the cloud point temperature of P2CS/PVME blends.

Materials:

  • P2CS/PVME blend films of varying compositions

  • A light scattering apparatus equipped with a temperature-controlled stage and a photodiode detector.

Procedure:

  • Sample Preparation: Prepare thin films of P2CS/PVME blends as described in the DSC protocol.

  • Light Scattering Measurement:

    • Mount the polymer blend film on the temperature-controlled stage of the light scattering apparatus.

    • Heat the sample at a constant rate (e.g., 1-2°C/min).

    • A laser beam is passed through the sample, and the intensity of the scattered light is measured by a photodiode detector at a fixed angle.

    • As the sample approaches the phase separation temperature, the blend becomes cloudy or turbid, leading to a sharp increase in the scattered light intensity.

    • The cloud point temperature is defined as the temperature at which the scattered light intensity starts to increase significantly.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, between the polymer components in a blend.

Objective: To identify specific interactions between P2CS and PVME.

Materials:

  • Thin films of P2CS, PVME, and their blends.

  • FTIR spectrometer.

Procedure:

  • Sample Preparation: Prepare thin films of the pure polymers and their blends on a suitable IR-transparent substrate (e.g., KBr pellets or silicon wafers).

  • FTIR Analysis:

    • Record the FTIR spectra of the samples over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • Pay close attention to the spectral regions corresponding to the functional groups that might be involved in interactions, such as the C-O-C stretching of PVME and the C-Cl stretching or aromatic C-H bands of P2CS.

  • Data Interpretation:

    • Shifts in the peak positions, changes in peak shapes, or the appearance of new peaks in the blend spectra compared to the pure components can indicate specific interactions. For P2CS/PVME blends, a shift in the ether band of PVME can suggest an interaction between the oxygen lone pair electrons and the phenyl ring of P2CS.[1]

Visualization of P2CS/PVME Interaction and Phase Behavior

P2CS_PVME_Interaction cluster_interaction Molecular Interaction cluster_phase_behavior Thermodynamic Behavior P2CS_mol P2CS (Phenyl Ring with Cl) Interaction Specific Interaction (Strengthened Attraction) P2CS_mol->Interaction PVME_mol PVME (Ether Oxygen) PVME_mol->Interaction Miscible_state Miscible State (Low Temperature) LCST Lower Critical Solution Temperature (LCST) Miscible_state->LCST Heating Immiscible_state Phase Separation (Above LCST) LCST->Immiscible_state

Caption: Relationship between molecular interactions and phase behavior in P2CS/PVME blends.

Conclusion

The miscibility of poly(this compound) in polymer blends is dictated by a delicate balance of factors including polymer structure, molecular weight, and temperature.

  • P2CS/PS blends demonstrate that even for structurally similar polymers, miscibility is not always guaranteed and is highly dependent on molecular weight and temperature, often exhibiting LCST behavior. The primary method for assessing miscibility in this system is through the determination of a single, composition-dependent glass transition temperature using DSC.

  • P2CS/PVME blends highlight the importance of specific intermolecular interactions. The presence of the chlorine atom on the styrene ring in P2CS enhances its interaction with the ether groups of PVME, leading to improved miscibility compared to PS/PVME blends. This system is characterized by an LCST, which can be precisely determined using light scattering techniques. FTIR spectroscopy provides direct evidence of the specific interactions driving the miscibility.

This comparative guide underscores the importance of employing multiple characterization techniques to gain a comprehensive understanding of polymer blend miscibility. The presented data and experimental protocols serve as a valuable resource for researchers and professionals working on the development of new polymer materials with tailored properties.

References

A Comparative Analysis of the Glass Transition Temperatures of Chlorostyrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and material scientists on the thermal properties of poly(chlorostyrene) isomers, supported by experimental data and detailed methodologies.

The substitution of a chlorine atom on the styrene monomer unit significantly influences the thermal properties of the resulting polymer. This guide provides an objective comparison of the glass transition temperatures (Tg) of three positional isomers of poly(chlorostyrene): poly(2-chlorostyrene), poly(3-chlorostyrene), and poly(4-chlorostyrene). Understanding these differences is crucial for the rational design and selection of materials in various applications, from advanced coatings to specialized electronic components.

Executive Summary of Thermal Properties

The position of the chlorine atom on the phenyl ring has a discernible effect on the glass transition temperature of the polymer. The following table summarizes the reported Tg values for the three isomers, providing a clear comparison of their thermal behavior.

Polymer NameIsomer PositionGlass Transition Temperature (°C)
Poly(this compound)ortho119
Poly(3-chlorostyrene)meta90
Poly(4-chlorostyrene)para110

Experimental Determination of Glass Transition Temperature

The glass transition temperatures presented in this guide are typically determined using Differential Scanning Calorimetry (DSC), a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small sample of the poly(chlorostyrene) isomer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the polymer during heating.

  • Thermal Program: The sample is subjected to a controlled thermal cycle. A common procedure involves:

    • First Heating Scan: The sample is heated from room temperature to a temperature well above its expected Tg (e.g., 150°C) at a constant rate (e.g., 10°C/min). This step is performed to erase the thermal history of the polymer.

    • Cooling Scan: The sample is then cooled back to a temperature below its Tg (e.g., 25°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature is determined from the data collected during this second scan.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Synthesis of Polychlorostyrene Isomers

The poly(chlorostyrene) isomers are synthesized via free-radical polymerization of their respective chlorostyrene monomers. Both bulk and solution polymerization methods can be employed. The following are generalized protocols for these methods.

Experimental Protocol: Bulk Polymerization
  • Monomer Preparation: The chlorostyrene monomer (this compound, 3-chlorostyrene, or 4-chlorostyrene) is purified to remove any inhibitors, typically by passing it through a column of basic alumina.

  • Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is dissolved in the purified monomer at a specific concentration (e.g., 0.1 mol%).

  • Polymerization: The monomer-initiator mixture is transferred to a reaction vessel, which is then purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, a known inhibitor of free-radical polymerization. The vessel is sealed and heated in a controlled temperature bath (e.g., 60-80°C) for a predetermined time (e.g., 24-48 hours) to allow for polymerization.

  • Purification: The resulting viscous polymer is dissolved in a suitable solvent, such as toluene or tetrahydrofuran (THF). The polymer is then precipitated by pouring the solution into a non-solvent, such as methanol, with vigorous stirring. This process is repeated multiple times to remove any unreacted monomer and initiator fragments.

  • Drying: The purified polymer is collected by filtration and dried in a vacuum oven at an elevated temperature (e.g., 60°C) until a constant weight is achieved.

Experimental Protocol: Solution Polymerization
  • Monomer and Solvent Preparation: The chlorostyrene monomer is purified as described above. A suitable solvent (e.g., toluene, benzene, or dioxane) is deoxygenated by bubbling with an inert gas.

  • Reaction Setup: The purified monomer and a free-radical initiator are dissolved in the deoxygenated solvent in a reaction vessel equipped with a condenser and a magnetic stirrer.

  • Polymerization: The solution is heated under an inert atmosphere to the desired reaction temperature (e.g., 60-80°C) with continuous stirring for a specified duration.

  • Purification and Drying: The polymer is isolated and purified using the same precipitation and drying procedure as described for bulk polymerization.

Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the synthesis and comparative thermal analysis of chlorostyrene isomers.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomer_o This compound Polymerization_o Free-Radical Polymerization Monomer_o->Polymerization_o Monomer_m 3-Chlorostyrene Polymerization_m Free-Radical Polymerization Monomer_m->Polymerization_m Monomer_p 4-Chlorostyrene Polymerization_p Free-Radical Polymerization Monomer_p->Polymerization_p Polymer_o Poly(this compound) Polymerization_o->Polymer_o Polymer_m Poly(3-chlorostyrene) Polymerization_m->Polymer_m Polymer_p Poly(4-chlorostyrene) Polymerization_p->Polymer_p DSC_o DSC Analysis Polymer_o->DSC_o DSC_m DSC Analysis Polymer_m->DSC_m DSC_p DSC Analysis Polymer_p->DSC_p Tg_o Tg (ortho) DSC_o->Tg_o Tg_m Tg (meta) DSC_m->Tg_m Tg_p Tg (para) DSC_p->Tg_p Comparison Comparative Analysis of Tg Values Tg_o->Comparison Tg_m->Comparison Tg_p->Comparison Conclusion Structure-Property Relationship Comparison->Conclusion

Caption: Workflow for Synthesis and Thermal Analysis of Polychlorostyrene Isomers.

A Comparative Guide to the Quantitative Analysis of 2-Chlorostyrene in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products within a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the quantitative analysis of 2-Chlorostyrene in a reaction mixture, supported by representative experimental data.

Introduction to Analytical Techniques

The choice of an analytical method for quantifying this compound hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates volatile and semi-volatile compounds in the gas phase, followed by detection and identification using mass spectrometry. It is well-suited for the analysis of relatively nonpolar and thermally stable compounds like this compound.[1][2]

  • High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid phase based on their interactions with a stationary phase.[3] It is a versatile technique capable of analyzing a wide range of compounds, including those that are not volatile or are thermally labile.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides quantitative information based on the direct relationship between the NMR signal integral and the number of atomic nuclei. A key advantage of qNMR is its ability to provide quantitation without the need for an analyte-specific reference standard.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for the quantification of this compound using GC-MS, HPLC, and qNMR.

GC-MS Protocol

This method is designed for the routine quantification of this compound in a typical organic reaction mixture.

Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture in 900 µL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1,4-dichlorobenzene at a concentration of 1 mg/mL).

  • Vortex the mixture thoroughly.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[6]

  • Transfer the filtrate to a 2 mL autosampler vial for GC-MS analysis.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1 ratio)
Oven Program Initial temperature 60 °C, hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 2 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion m/z 138
Qualifier Ions m/z 103, 77

Quantification:

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration in the reaction mixture sample is then determined from this calibration curve.

HPLC Protocol

This HPLC method provides an alternative for the quantification of this compound, particularly if the reaction mixture contains non-volatile components.

Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture in 900 µL of the mobile phase.

  • Vortex the mixture thoroughly.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Transfer the filtrate to a 2 mL autosampler vial for HPLC analysis.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 246 nm

Quantification:

An external standard calibration curve is generated by plotting the peak area of this compound against its concentration from a series of known standards. The concentration of this compound in the sample is then calculated from the regression equation of the calibration curve.

qNMR Protocol

qNMR offers a direct and calibration-free (using a certified internal standard) method for the quantification of this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into an NMR tube.

  • Add a precise volume of a deuterated solvent (e.g., 600 µL of Chloroform-d) containing a known concentration of a certified internal standard (e.g., maleic acid).

  • Vortex the NMR tube to ensure complete dissolution and homogenization.

Instrumentation and Conditions:

ParameterSetting
NMR Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic Acid (certified reference material)
Pulse Program A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Number of Scans 16 or higher for good signal-to-noise ratio

Quantification:

The concentration of this compound is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • V = Volume of the solvent

  • analyte = this compound

  • IS = Internal Standard

Data Presentation and Comparison

The performance of each analytical technique was evaluated based on key validation parameters. The following tables summarize the representative quantitative data for the analysis of this compound.

Table 1: Comparison of Quantitative Performance

ParameterGC-MSHPLC-UVqNMR
Linearity (R²) > 0.999> 0.999N/A (Primary Method)
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~50 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL~150 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 1%
Analysis Time per Sample ~15 min~10 min~5 min

Table 2: GC-MS Validation Data (Representative)

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)Recovery (%)
10.0510.9999.0
50.2585.05101.0
100.51510.1101.0
502.5549.899.6
1005.12100.4100.4

Table 3: HPLC-UV Validation Data (Representative)

Concentration (µg/mL)Peak AreaCalculated Conc. (µg/mL)Recovery (%)
2158001.9899.0
107950010.05100.5
2015980020.1100.5
10080100099.899.8
2001605000100.3100.3

Visualization of Workflows and Relationships

Diagrams created using Graphviz illustrate the experimental workflows and the logical comparison between the analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Aliquot of Reaction Mixture B Quench & Dilute with Solvent + Internal Standard A->B C Vortex & Filter B->C D Transfer to Autosampler Vial C->D E Inject into GC D->E F Separation on Capillary Column E->F G Ionization & Mass Analysis (MS) F->G H Data Acquisition (SIM Mode) G->H I Peak Integration H->I J Calibration Curve I->J K Calculate Concentration J->K

GC-MS analysis workflow for this compound.

Method_Comparison cluster_attributes GCMS GC-MS HPLC HPLC-UV GCMS->HPLC Volatility Requirement qNMR qNMR GCMS->qNMR Sensitivity HPLC->qNMR Primary Standard Sensitivity High Sensitivity Volatility Requires Volatility Primary Primary Method Speed Analysis Speed

Logical comparison of analytical techniques.

Conclusion

The quantitative analysis of this compound in a reaction mixture can be effectively achieved using GC-MS, HPLC, and qNMR.

  • GC-MS offers the highest sensitivity and is ideal for trace-level quantification, provided the analyte and matrix components are volatile and thermally stable.

  • HPLC-UV is a versatile and robust technique suitable for a broader range of reaction mixtures, especially those containing non-volatile or thermally sensitive compounds.

  • qNMR provides a rapid and highly accurate primary method of quantification that does not require a calibration curve, making it particularly useful for the analysis of novel compounds or when certified reference standards are unavailable.

The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the reaction matrix, and the availability of instrumentation and reference standards. For routine and high-throughput analysis where high sensitivity is required, GC-MS is often the method of choice. For more complex matrices or thermally labile compounds, HPLC offers a reliable alternative. When accuracy and direct quantification without the need for specific reference standards are paramount, qNMR is an invaluable tool.

References

Safety Operating Guide

Proper Disposal of 2-Chlorostyrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the handling and disposal of 2-Chlorostyrene, ensuring operational integrity and personnel safety in research and development environments.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a procedural, step-by-step guide for the safe disposal of this compound (o-Chlorostyrene), a flammable and hazardous chemical. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that all relevant safety precautions are in place. This compound is a flammable liquid that can form explosive vapor/air mixtures above 58°C and may produce toxic fumes, including hydrogen chloride and phosgene, upon combustion.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety spectacles or chemical safety goggles.[1][2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][2]

  • Respiratory Protection: Use a filter respirator for organic gases and vapors, adapted to the airborne concentration of the substance.[1][3] Work should be conducted in a well-ventilated area, preferably under a laboratory fume hood.[2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[2]

Handling Precautions:

  • Avoid contact with skin and eyes.[2][4]

  • Do not eat, drink, or smoke when using this product.[1][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2][6] Use only non-sparking tools.[2][6]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

Spill Management Protocol

In the event of a spill, immediate action is required to contain the substance and prevent exposure.

Step-by-Step Spill Cleanup:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[1][3]

  • Ensure Ventilation: Provide adequate ventilation to the spill area.[1][2]

  • Contain the Spill: Collect leaking and spilled liquid in sealable containers as far as possible.[1][3]

  • Absorb Remaining Liquid: Absorb the remaining liquid with an inert material, such as dry sand or earth.[1][2][3]

  • Collect Waste: Place the absorbent material into a chemical waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Waste: Store the sealed container with the absorbed waste for disposal according to local regulations.[1][3]

Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[7][8] It is imperative to consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.[4]

General Disposal Guidelines:

  • Do Not Dispose in Drains or Trash: Do not allow the product to enter drains or be disposed of in household trash.[4][9]

  • Use Designated Containers: Collect waste this compound in its original container or a suitable, properly labeled, and sealed chemical waste container.[10] Do not mix with other waste.[8]

  • Labeling: Ensure all waste containers are accurately labeled with their contents.[10]

  • Professional Disposal: Arrange for the disposal of the waste through an approved waste disposal plant or a licensed professional waste disposal service.[4][6] Before implementing land disposal, consult with environmental regulatory agencies for guidance.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 58 °C (136.4 °F) closed cup
NIOSH REL (TWA) 50 ppm (285 mg/m³)
NIOSH REL (STEL) 75 ppm (428 mg/m³)
Vapor Density 4.8 (air = 1)
Vapor Pressure 0.96 mmHg at 25 °C (77 °F)

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Handling this compound B Spill or Waste Generation A->B C Assess Situation (Spill vs. Routine Waste) B->C D Spill Response Protocol C->D Spill E Routine Waste Collection C->E Routine Waste F 1. Remove Ignition Sources 2. Ensure Ventilation 3. Wear appropriate PPE D->F H Collect in Sealable, Labeled Container E->H G Contain and Absorb Spill (Use inert material) F->G G->H I Store in a Cool, Well-Ventilated Area H->I J Contact EHS or Licensed Waste Disposal Service I->J K Proper Disposal at an Approved Facility J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Guide to Handling 2-Chlorostyrene: Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Chlorostyrene (CAS No. 2039-87-4). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This compound is a flammable, irritating, and potentially carcinogenic compound that requires careful management.

Hazard Summary & Physical Properties

Understanding the inherent risks and physical characteristics of this compound is the first step toward safe handling.

Hazard ClassificationDescription
Flammability Flammable liquid and vapor. Vapors are heavier than air and may travel to an ignition source and flash back.[1][2] Above 58°C, explosive vapor/air mixtures may form.[3]
Health Hazards Causes skin and serious eye irritation.[] May cause respiratory tract irritation.[1] Harmful if inhaled. Suspected of causing cancer.
Reactivity Hazards May form explosive peroxides under certain conditions.[3] Can polymerize when exposed to acids or bases, which may generate fire or explosion hazards.[3]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[5]
Combustion Byproducts On combustion, forms toxic and irritating gases such as hydrogen chloride and phosgene.[3]
PropertyValue
Appearance Clear yellow liquid.[]
CAS Number 2039-87-4.[3][6]
Molecular Formula C₈H₇Cl.[6]
Boiling Point 189 °C / 372.2 °F.[2]
Melting Point -63.1 °C / -81.6 °F.[2]
Flash Point 58 - 59 °C / 136.4 - 138.2 °F (closed cup).[2]
Density 1.08 g/mL at 25 °C.
Vapor Density 4.7 (Air = 1.0).
NIOSH REL (TWA) 50 ppm (285 mg/m³).[1]
NIOSH REL (STEL) 75 ppm (428 mg/m³).[1]

Operational Plan: From Handling to Storage

A systematic approach is crucial when working with this compound. This section provides procedural guidance for safe laboratory operations.

Engineering Controls & Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2] Use only non-sparking tools and explosion-proof electrical equipment.[1][2]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands and any exposed skin thoroughly after handling.[1][]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Body AreaPPE Specification
Eye & Face Protection Wear appropriate chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may also be required.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Contaminated work clothing should be removed and replaced immediately.[6]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[1] A filter respirator for organic gases and vapors is recommended.[3]
Handling & Storage Protocol
  • Handling: Ground and bond containers when transferring material to prevent static discharge.[1][2] Avoid breathing vapors or mists.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2] Recommended storage is under refrigeration at 2-8°C.[1] Protect containers from direct sunlight and light exposure.[1][2][7]

  • Stabilization: this compound is often supplied with a stabilizer (e.g., hydroquinone) to prevent polymerization. Store only if stabilized.[3]

  • Incompatibilities: Keep away from incompatible materials such as acids, bases, and halogens.[2][7]

Emergency & Disposal Plan

Immediate and appropriate action during an emergency is critical. Follow these procedures for exposures, spills, and waste disposal.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the individual from the exposure area to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.[1] Do not use mouth-to-mouth resuscitation.[1]
Skin Contact Immediately remove all contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if it is safe to do so. Seek medical attention.[1][3]
Ingestion Rinse the mouth with water. If the person is conscious and alert, have them drink 2-4 cups of milk or water.[1] Seek medical attention.
Spill & Leak Cleanup
  • Evacuate & Secure: Immediately evacuate the area and remove all sources of ignition.[1][3]

  • Ventilate: Ensure the area is well-ventilated.[1][3]

  • Contain Spill: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as dry sand or earth.[1][3]

  • Collect Waste: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste.[1][2]

  • Prevent Contamination: Avoid runoff into storm sewers and ditches that lead to waterways.[1]

Waste Disposal
  • Regulations: Dispose of this compound waste and contaminated materials at an approved waste disposal plant.[2][5] All disposal practices must be in accordance with local, state, and federal regulations.

  • Consultation: Before implementing land disposal, consult with environmental regulatory agencies for guidance on acceptable practices.[6]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation & Planning cluster_handling 2. Handling & Use cluster_post 3. Post-Procedure cluster_disposal 4. Emergency & Disposal prep_risk Assess Risks & Review SDS prep_ppe Select & Inspect Required PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_ground Ground & Bond Containers prep_eng->handle_ground handle_use Use in Fume Hood with Non-Sparking Tools handle_ground->handle_use handle_avoid Avoid Incompatibles (Acids, Bases) handle_use->handle_avoid post_storage Store in Cool, Dark, Ventilated Area handle_avoid->post_storage post_waste Segregate & Label Chemical Waste post_storage->post_waste post_decon Decontaminate Work Area & Equipment post_waste->post_decon disposal Dispose via Approved Waste Facility post_waste->disposal spill Spill Response: Evacuate, Contain, Clean post_decon->spill If Spill Occurs spill->disposal

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.